molecular formula C21H24N2O2 B7765764 Catharanthine (Standard)

Catharanthine (Standard)

Cat. No.: B7765764
M. Wt: 336.4 g/mol
InChI Key: CMKFQVZJOWHHDV-QYWJTTNJSA-N
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Description

Catharanthine (Standard) is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Catharanthine (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Catharanthine (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13?,19-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKFQVZJOWHHDV-QYWJTTNJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical and chemical properties of Catharanthine standard?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the Catharanthine (B190766) standard. Catharanthine is a monoterpenoid indole (B1671886) alkaloid derived from the plant Catharanthus roseus. It is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. This document outlines its fundamental properties, details common experimental protocols for its analysis, and provides visualizations of relevant pathways and workflows.

Physical and Chemical Properties of Catharanthine

The fundamental physical and chemical properties of Catharanthine are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
CAS Number 2468-21-5[1][2][3][4]
Molecular Formula C₂₁H₂₄N₂O₂[1][4][5]
Molecular Weight 336.43 g/mol [2][4][5]
Appearance White to off-white or pale yellow solid/powder[1][2][5]
Melting Point 125-128°C[5][6][7]
Boiling Point Approximately 472.9°C to 491.5°C at 760 mmHg[1][8]
Solubility - Soluble in DMSO (approx. 5-30 mg/mL), chloroform (B151607), ethanol, methanol (B129727), ethyl acetate, and dichloromethane.[1][5][9][10][11] - Slightly soluble in water (0.12 mg/mL at 25°C).[5] - Sparingly soluble in aqueous buffers.[9]
Optical Activity [α]D +29.8° to +38° (c=0.5, CDCl₃)[1][7]
pKa' 6.8[7]
UV Absorption Maxima In ethanol: 226, 284, 292 nm[7]
Storage Conditions Store at -20°C for long-term stability (stable for at least two years).[9][12] Store in a dry, sealed container at low temperatures (2-8°C) for shorter-term storage.[1]

Experimental Protocols

The characterization and quantification of Catharanthine standard rely on several analytical techniques. Below are detailed methodologies for key experiments.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Catharanthine and for its quantification in various matrices.

  • Instrumentation : A reversed-phase HPLC system equipped with a C18 column and a UV or photodiode-array (PDA) detector.

  • Mobile Phase : An isocratic mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.1M) with a small amount of glacial acetic acid (e.g., 0.5%) is often used. A common ratio is 21:79 (v/v) acetonitrile to buffer, with a pH of around 3.5.[13]

  • Flow Rate : A typical flow rate is 1.2 mL/min.[13][14]

  • Detection : UV detection is commonly set at 254 nm.[13][15] A PDA detector can be used to confirm peak purity and homogeneity.[13]

  • Sample Preparation : The Catharanthine standard is accurately weighed and dissolved in a suitable solvent, such as methanol or the mobile phase, to a known concentration.

  • Analysis : The prepared sample is injected into the HPLC system. The purity is determined by the area percentage of the main Catharanthine peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is generated using a series of known concentrations of the Catharanthine standard.[13][15]

2. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of Catharanthine.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : A few milligrams of the Catharanthine standard are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).

  • ¹H-NMR Spectroscopy : The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For complex molecules like Catharanthine, 2D NMR techniques such as COSY (Correlation Spectroscopy) are used to determine proton-proton couplings and aid in structural assignment.[16][17]

  • ¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides information about the carbon skeleton. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis : The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are compared with established data for Catharanthine to confirm its identity and structure.

3. Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Catharanthine, further confirming its identity.

  • Instrumentation : A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8][18]

  • Ionization : Electrospray ionization (ESI) is a common technique for LC-MS analysis of Catharanthine, typically in positive ion mode.[8][12]

  • Analysis :

    • Full Scan MS : This provides the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺), which should correspond to the calculated molecular weight of Catharanthine.

    • Tandem MS (MS/MS) : In this mode, the molecular ion is fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification.[7]

  • GC-MS Protocol : For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for analysis. A typical GC program involves a temperature ramp, for example, from an initial temperature of 40°C, holding for 5 minutes, then ramping up to 280°C.[18]

4. Melting Point Determination

The melting point is a key physical property used to assess the purity of a crystalline solid.

  • Instrumentation : A melting point apparatus, either manual (e.g., Thiele tube) or automated.

  • Sample Preparation : A small amount of the dry, powdered Catharanthine standard is packed into a capillary tube.[10][19]

  • Procedure :

    • A preliminary rapid heating is performed to determine an approximate melting range.[20][21]

    • A fresh sample is then heated slowly (e.g., a ramp rate of about 2°C/min) starting from a temperature below the approximate melting point.[20][22]

    • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity.[19][20]

Visualizations

The following diagrams illustrate key workflows and pathways related to Catharanthine.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Standard Catharanthine Standard Dissolution Dissolution in Appropriate Solvent Standard->Dissolution MP Melting Point Apparatus Standard->MP HPLC HPLC Dissolution->HPLC NMR NMR Dissolution->NMR MS Mass Spectrometry Dissolution->MS Purity Purity Assessment HPLC->Purity Structure Structural Confirmation NMR->Structure Identity Identity Verification MS->Identity MP->Purity Biosynthesis_Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Intermediates Multiple Enzymatic Steps (Uncharacterized) Strictosidine->Intermediates Vindoline (B23647) Vindoline Strictosidine->Vindoline ...via Tabersonine Catharanthine Catharanthine Intermediates->Catharanthine Anhydrovinblastine α-3',4'-Anhydrovinblastine Catharanthine->Anhydrovinblastine Peroxidase (CrPrx1) Vindoline->Anhydrovinblastine Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Logical_Relationship Catharanthine Catharanthine (Monomeric Alkaloid) Coupling Biomimetic Coupling (e.g., with FeCl₃) Catharanthine->Coupling Vindoline Vindoline (Monomeric Alkaloid) Vindoline->Coupling Vinblastine Vinblastine (Bisindole Alkaloid) Coupling->Vinblastine Vincristine Vincristine (Bisindole Alkaloid) Vinblastine->Vincristine Oxidation Application Anticancer Drugs Vinblastine->Application Vincristine->Application

References

A Technical Guide to the Discovery and Isolation of Catharanthine from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and, critically, the detailed methodologies for the isolation and purification of catharanthine (B190766) from the medicinal plant Catharanthus roseus. Catharanthine is a key terpenoid indole (B1671886) alkaloid (TIA) and a crucial precursor for the semi-synthesis of the potent anti-cancer drugs, vinblastine (B1199706) and vincristine (B1662923).

Discovery and Significance

The discovery of the dimeric alkaloids vinblastine and vincristine from Catharanthus roseus marked a significant milestone in cancer chemotherapy. These compounds are formed by the coupling of two monomeric TIAs: catharanthine and vindoline. However, the natural abundance of these dimeric alkaloids in the plant is exceptionally low, making direct extraction economically challenging. This led to extensive research into the biosynthesis and isolation of their precursors, catharanthine and vindoline, to enable more efficient semi-synthetic production of these vital chemotherapeutic agents. The leaves of Catharanthus roseus are the primary source for catharanthine extraction, generally containing the highest concentrations compared to other plant parts.[1]

Biosynthesis of Catharanthine

The biosynthesis of catharanthine is a complex enzymatic process originating from the central precursor strictosidine.[2][3] Strictosidine is formed through the condensation of tryptamine (B22526) (from the shikimate pathway) and secologanin (B1681713) (from the MEP pathway).[2] From strictosidine, a series of enzymatic reactions leads to the formation of catharanthine. While the entire pathway is intricate, key enzymatic steps have been elucidated, as depicted in the diagram below.

G Tryptamine Tryptamine Strictosidine_Synthase Strictosidine Synthase (STR) Tryptamine->Strictosidine_Synthase Secologanin Secologanin Secologanin->Strictosidine_Synthase Strictosidine Strictosidine Strictosidine_Synthase->Strictosidine SGD Strictosidine β-D-glucosidase (SGD) Strictosidine->SGD Uncharacterized_Steps Multiple Enzymatic Steps SGD->Uncharacterized_Steps Stemmadenine_Acetate Stemmadenine Acetate Uncharacterized_Steps->Stemmadenine_Acetate PAS_DPAS PAS / DPAS Stemmadenine_Acetate->PAS_DPAS Precondylocarpine_Acetate Precondylocarpine Acetate PAS_DPAS->Precondylocarpine_Acetate CS Catharanthine Synthase (CS) Precondylocarpine_Acetate->CS Catharanthine Catharanthine CS->Catharanthine G Plant_Material Dried & Powdered C. roseus Leaves Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Acid_Base_Partitioning Acid-Base Partitioning Filtration->Acid_Base_Partitioning Crude_Extract Crude Alkaloid Extract Acid_Base_Partitioning->Crude_Extract Chromatography Chromatographic Purification (e.g., Column, HPLC) Crude_Extract->Chromatography Pure_Catharanthine Pure Catharanthine Chromatography->Pure_Catharanthine

References

A Technical Guide to the Biosynthetic Pathway of Catharanthine in Medicinal Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the biosynthetic pathway of catharanthine (B190766), a critical terpenoid indole (B1671886) alkaloid (TIA), primarily within the medicinal plant Catharanthus roseus. It details the enzymatic steps, regulatory networks, quantitative data, and relevant experimental methodologies.

Introduction to Catharanthine

Catharanthine is a prominent monoterpenoid indole alkaloid synthesized in the medicinal plant Catharanthus roseus (Madagascar periwinkle).[1][2] It serves as a crucial precursor, along with vindoline (B23647), for the chemical or enzymatic synthesis of the potent anticancer bisindole alkaloids, vinblastine (B1199706) and vincristine.[3][4][5] These dimeric compounds are invaluable chemotherapeutic agents used in the treatment of various cancers, including lymphomas and leukemia.[5][6] However, their production in the plant is extremely low, making the study of their monomeric precursors' biosynthesis a significant area of research for metabolic engineering and synthetic biology applications.[2][7]

The biosynthesis of catharanthine is a complex, multi-step process that is intricately regulated and compartmentalized within different cell types and subcellular locations.[3][8][9] Understanding this pathway is essential for developing strategies to enhance the production of these valuable alkaloids.

Overview of the Terpenoid Indole Alkaloid (TIA) Pathway

The TIA pathway is a highly branched and complex network responsible for producing over 130 different alkaloids in C. roseus.[3][10] It originates from two primary metabolic routes:

  • The Shikimate Pathway: Provides the indole moiety through the synthesis of tryptamine (B22526) from the amino acid tryptophan.[3][5] The enzyme tryptophan decarboxylase (TDC) is a key regulatory point in this branch.[3]

  • The Methylerythritol Phosphate (B84403) (MEP) Pathway: Generates the terpene component, secologanin (B1681713), from geranyl pyrophosphate (GPP).[10][11]

The convergence of these two pathways occurs with the condensation of tryptamine and secologanin by the enzyme strictosidine (B192452) synthase (STR), forming the central precursor for all TIAs, strictosidine.[3][4] From strictosidine, the pathway diverges into several branches, one of which leads to the synthesis of catharanthine.[1][3]

The Biosynthetic Pathway of Catharanthine

The biosynthesis of catharanthine from the central intermediate strictosidine involves a series of nine enzymatic steps.[12] While the early steps leading to strictosidine are well-characterized, the downstream pathway to catharanthine has been more challenging to elucidate due to the instability of several intermediates.[5][12][13]

The key steps are as follows:

  • Deglycosylation of Strictosidine: The pathway begins with the removal of the glucose moiety from strictosidine by strictosidine β-D-glucosidase (SGD) , which is localized in the nucleus.[1] This reaction forms a highly reactive and unstable aglycone.[5]

  • Formation of Geissoschizine: The strictosidine aglycone is converted to geissoschizine. This part of the pathway involves enzymes like geissoschizine synthase (GS) .[7][12]

  • Conversion to Stemmadenine (B1243487): Geissoschizine is then oxidized by geissoschizine oxidase (GO) to form an intermediate that leads to stemmadenine.[12] This process also involves redox enzymes (Redox1, Redox2).[12]

  • Acetylation of Stemmadenine: Stemmadenine acetyltransferase (SAT) acetylates stemmadenine to produce precondylocarpine acetate (B1210297).[12]

  • Formation of Dihydroprecondylocarpine Acetate: Precondylocarpine acetate synthase (PAS) and dihydroprecondylocarpine synthase (DPAS) are involved in the subsequent steps.[7][12]

  • Final Conversion to Catharanthine: The final step is catalyzed by catharanthine synthase (CS) , which converts the preceding intermediate into catharanthine.[7][12]

Cellular and Subcellular Compartmentation

The TIA pathway is remarkable for its spatial separation across different cell types and organelles.

  • Early Pathway (Tryptamine & Secologanin synthesis): Tryptophan decarboxylase (TDC) and strictosidine synthase (STR) are primarily localized in the epidermis of leaves and stems.[8][14]

  • Late Pathway (Vindoline Synthesis): The terminal enzymes for vindoline biosynthesis are found in specialized laticifer and idioblast cells.[8]

  • Catharanthine Accumulation: Catharanthine is secreted and accumulates on the leaf surface, a process facilitated by the ABC transporter CrTPT2.[1] Recent single-cell analyses have also shown that catharanthine and vindoline co-occur at high concentrations within idioblast cells.[15]

This complex compartmentation implies the necessity of intercellular transport of pathway intermediates.

Caption: Biosynthetic pathway of catharanthine from primary metabolites.

Regulation of Catharanthine Biosynthesis

The production of catharanthine is tightly controlled by a complex network of transcription factors (TFs) and is responsive to various hormonal and environmental signals, particularly jasmonates.

  • Transcriptional Activators: The AP2/ERF family of transcription factors, specifically ORCA2 and ORCA3 , are key positive regulators.[16][17] They directly bind to the promoters of several biosynthetic genes. The bHLH transcription factor CrMYC2 acts upstream of the ORCAs, forming a regulatory cascade that activates TIA biosynthesis in response to jasmonate signaling.[16][18]

  • Transcriptional Repressors: Zinc finger proteins like ZCT1, ZCT2, and ZCT3 act as repressors, providing a mechanism for fine-tuning alkaloid accumulation.[19]

  • Hormonal Influence: Jasmonates (e.g., methyl jasmonate) are potent elicitors of the TIA pathway, significantly upregulating the expression of regulatory and structural genes.[1][16] Other hormones like salicylic (B10762653) acid and ethylene (B1197577) have also been shown to increase catharanthine accumulation.[20]

Regulation_Network Jasmonate Jasmonate Signal CrMYC2 CrMYC2 Jasmonate->CrMYC2 induces ORCA3 ORCA3 CrMYC2->ORCA3 activates TDC TDC ORCA3->TDC activates STR STR ORCA3->STR activates Downstream_Genes Catharanthine Pathway Genes ORCA3->Downstream_Genes activates ZCTs ZCT Repressors ZCTs->TDC represses ZCTs->STR represses CrWRKY1 CrWRKY1 CrWRKY1->ORCA3 represses CrWRKY1->TDC activates

Caption: Key transcriptional regulators of the TIA pathway.

Quantitative Data Summary

Quantitative analysis of catharanthine biosynthesis is crucial for metabolic engineering efforts. The following tables summarize key data from various studies.

Table 1: Catharanthine and Vindoline Production in Engineered Yeast [7][21]

Strain/ConditionProductTiter (µg/L)
Engineered S. cerevisiae (CAT2)Catharanthine~488.5
Engineered S. cerevisiae (+GS, +DPAS)Catharanthine527.1
Engineered S. cerevisiae (VIN3)Vindoline305.1

Data from shake flask fermentation experiments aimed at de novo biosynthesis.

Table 2: Effect of Elicitors on Alkaloid Accumulation in C. roseus Leaves [22]

Elicitor (Chitooligosaccharides)Catharanthine (µg/g FW)Vindoline (µg/g FW)
Control (0 mg/L)187.3881.11
50 mg/L333.91212.13
100 mg/L255.19185.75
150 mg/L239.56175.44

FW: Fresh Weight. Data collected 12 days after elicitation.

Table 3: Effect of Plant Growth Regulators on Alkaloid Content [20]

TreatmentCatharanthine (% of Control)Vindoline (% of Control)Vinblastine (% of Control)
Salicylic Acid (100 mg/L)~140%~150%~250%
Ethephon (Ethylene, 100 mg/L)~160%~170%~300%
Abscisic Acid (10 mg/L)~50%~40%~20%
Gibberellic Acid (100 mg/L)~60%~50%~30%

Values are approximate percentages relative to untreated control plants.

Experimental Protocols

Protocol 1: Extraction and HPLC Quantification of Catharanthine

This protocol is adapted from methodologies used for TIA analysis.[23][24]

Objective: To extract and quantify catharanthine from C. roseus leaf tissue.

Materials:

Procedure:

  • Homogenization: Grind 100 mg of dried leaf powder in liquid nitrogen and homogenize in 10 mL of methanol.

  • Extraction: Sonicate the mixture for 30 minutes, then centrifuge at 5,000 x g for 15 minutes. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Acid-Base Partitioning: Evaporate the methanol under vacuum. Resuspend the residue in 10 mL of 2% sulfuric acid. Wash the acidic solution with 3x10 mL of an non-polar solvent like hexane (B92381) to remove pigments and lipids.

  • Basification: Adjust the pH of the aqueous phase to ~9 with ammonium hydroxide.

  • Final Extraction: Extract the alkaloids into an organic phase by partitioning with 3x15 mL of chloroform.

  • Drying and Concentration: Combine the chloroform fractions, dry over anhydrous sodium sulfate, and evaporate to dryness using a rotary evaporator.

  • Sample Preparation for HPLC: Re-dissolve the dried extract in a known volume (e.g., 1 mL) of methanol and filter through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject 10-20 µL of the sample onto the HPLC system. Use a gradient elution with the mobile phase. Monitor the absorbance at ~280 nm or 310 nm.

  • Quantification: Create a standard curve using known concentrations of the catharanthine standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Caption: Workflow for catharanthine extraction and quantification.

Protocol 2: Enzyme Kinetic Assay (General Protocol)

This protocol outlines a general method for determining the kinetic parameters of an enzyme in the catharanthine pathway, such as Strictosidine Synthase (STR).[25][26][27]

Objective: To determine the Kₘ and Vₘₐₓ of a purified biosynthetic enzyme.

Materials:

  • Purified enzyme (e.g., recombinant STR)

  • Substrates (e.g., tryptamine and secologanin for STR)

  • Reaction buffer (e.g., phosphate or Tris buffer at optimal pH)

  • Cofactors (if required)

  • Quenching solution (e.g., strong acid or base)

  • Detection system (e.g., HPLC or spectrophotometer)

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each tube should contain the reaction buffer, any necessary cofactors, and one substrate at a saturating concentration.

  • Substrate Variation: Add the second substrate at varying concentrations across the series of tubes (e.g., 0.1x, 0.5x, 1x, 2x, 5x, 10x the expected Kₘ).

  • Enzyme Addition: Pre-incubate the mixtures at the optimal temperature (e.g., 30°C). Initiate the reaction by adding a fixed, non-limiting amount of the purified enzyme.

  • Time Course: At specific time points (e.g., 0, 2, 5, 10, 20 minutes), stop the reaction in one tube by adding the quenching solution. This ensures the measurement is in the initial linear rate phase.

  • Product Quantification: Analyze the amount of product formed (e.g., strictosidine) in each quenched sample using a suitable method like HPLC.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ. Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/v vs. 1/[S]).

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol describes how to measure the relative transcript levels of key biosynthetic genes.[22]

Objective: To quantify the expression levels of genes like TDC, STR, and ORCA3.

Materials:

  • C. roseus tissue (e.g., leaves treated with an elicitor)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit (reverse transcriptase)

  • qPCR instrument

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers for target genes and a reference gene (e.g., actin)

Procedure:

  • RNA Extraction: Isolate total RNA from plant tissue using a suitable kit or protocol, ensuring minimal degradation.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for a specific gene, and the diluted cDNA template.

  • qPCR Program: Run the reaction on a qPCR instrument with a standard program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).

    • Calculate the relative expression levels using the 2⁻ΔΔCt method, comparing treated samples to a control sample.[22]

References

A Technical Guide to the Role of Catharanthine in the Synthesis of Vinblastine and Vincristine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The bisindole alkaloids vinblastine (B1199706) and vincristine (B1662923), derived from the Madagascar periwinkle (Catharanthus roseus), are indispensable chemotherapeutic agents used in the treatment of various cancers, including lymphomas, leukemias, and testicular cancer.[1][2] Their clinical utility stems from their ability to inhibit mitosis by binding to tubulin and disrupting the formation of the mitotic spindle.[3][4] However, these vital medicines are present in the plant in exceedingly low concentrations, typically around 0.00025% of the dry leaf weight, which makes direct extraction economically challenging.[3] This has driven extensive research into more efficient and scalable production methods, primarily through semi-synthesis utilizing the more abundant monomeric indole (B1671886) alkaloid precursors, catharanthine (B190766) and vindoline (B23647).[5][6]

This technical guide provides an in-depth examination of the critical role of catharanthine as a direct precursor in the biosynthetic and semi-synthetic pathways leading to vinblastine and its oxidized derivative, vincristine. We will detail the enzymatic and chemical coupling reactions, present quantitative data from key synthetic methodologies, outline experimental protocols, and provide visual diagrams of the core processes.

The Biosynthetic and Semi-Synthetic Pathway

The formation of vinblastine is fundamentally a dimerization process involving two monomeric alkaloids: catharanthine, which forms the "upper" or velbanamine portion, and vindoline, which constitutes the "lower" di-hydroindole portion of the final molecule.

1.1. Enzymatic Coupling in Catharanthus roseus

In the plant, the coupling of catharanthine and vindoline is an enzyme-mediated process.[6][7] The key steps are:

  • Oxidation of Catharanthine: A peroxidase enzyme, specifically a class III peroxidase identified as CrPrx1, utilizes hydrogen peroxide to activate catharanthine.[6][8]

  • Coupling Reaction: The activated catharanthine intermediate reacts with vindoline to form an iminium ion.[6]

  • Reduction: This iminium intermediate is then reduced by a reductase to form α-3′,4′-anhydrovinblastine (AVLB).[6] AVLB is the direct, stable precursor to vinblastine in the plant.

  • Formation of Vinblastine: AVLB is subsequently hydrated to form vinblastine. The specific enzyme catalyzing this step in the plant is not yet fully characterized.[2]

  • Conversion to Vincristine: Finally, vinblastine is converted to vincristine through the enzymatic oxidation of the N-methyl group of the vindoline moiety to an N-formyl group.[2][9]

1.2. Chemoenzymatic and Chemical Semi-Synthesis

The low efficiency of the natural pathway has led to the development of several semi-synthetic methods that mimic the plant's biosynthetic route. These methods typically involve the coupling of extracted catharanthine and vindoline. Other enzymes, such as horseradish peroxidase and laccase, have also been shown to catalyze the coupling reaction to form AVLB.[10][11][12]

The most prominent and efficient chemical method is the Fe(III)-promoted coupling . This approach offers a direct, one-pot synthesis of vinblastine from its precursors.[1][3] The reaction proceeds through a presumed catharanthine amine radical cation, which undergoes oxidative fragmentation and subsequent diastereoselective coupling with vindoline to form an iminium ion intermediate.[3][13] This intermediate can be reduced with sodium borohydride (B1222165) (NaBH₄) to yield anhydrovinblastine (B1203243) (AVLB).[3] Crucially, by introducing air (oxygen) into the reaction mixture along with NaBH₄, the process can be extended in a single pot to achieve both the reduction of the iminium ion and the oxidation of the C15'-C20' double bond, yielding vinblastine directly.[1][14]

Data Presentation: Yields of Semi-Synthetic Methods

The efficiency of vinblastine synthesis is highly dependent on the chosen methodology. The following tables summarize quantitative data from key published protocols.

Table 1: Fe(III)-Promoted Coupling and Oxidation Yields

Method Key Reagents Intermediate Product(s) and Yield(s) Reference(s)
Direct One-Pot Synthesis FeCl₃, NaBH₄, Air (O₂) Iminium Ion Vinblastine (40-43%)Leurosidine (20-23%) [3],[1],[14],[15]
Total Coupled Products FeCl₃, NaBH₄, Air (O₂) Iminium Ion >80% [1],[14],[16]
Combined C20' Alcohols FeCl₃, NaBH₄, Air (O₂) Iminium Ion 62-69% [1]

| Two-Step (AVLB Isolation) | FeCl₃, NaBH₄ | Anhydrovinblastine | Anhydrovinblastine (~90%) |[3] |

Table 2: Alternative Coupling Methodologies

Method Key Reagents Intermediate Product(s) and Yield(s) Reference(s)
Laccase-Mediated Coupling Laccase, O₂, NaBH₄ Eniminium Cation Anhydrovinblastine (56%) [11]

| Singlet Oxygen-Mediated Coupling | H₂O₂, NaClO, NaBH₄ | Oxidized Catharanthine | Vinblastine (up to 20% at pH 8.3) |[17] |

Table 3: Conversion of Vinblastine to Vincristine

Method Key Reagents Product and Yield(s) Reference(s)
Formylation of N-desmethylvinblastine HCO₂H, Ac₂O Vincristine (94%) [1]

| Oxidation of Vinblastine | CrO₃ (Jones Reagent) | Vincristine (Yields vary) |[9] |

Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature, primarily focusing on the efficient Fe(III)-promoted direct synthesis of vinblastine.

3.1. Protocol for Fe(III)-Promoted One-Pot Synthesis of Vinblastine

This protocol is based on the work by Boger and co-workers.[1][3]

Materials:

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve catharanthine and vindoline in a mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH) as a cosolvent.

  • Coupling Reaction: Add 5 equivalents of FeCl₃ to the solution. Stir the mixture at room temperature (23 °C). The reaction progress, leading to the formation of the iminium ion intermediate, can be monitored by TLC or HPLC. This step typically takes a few hours.[18]

  • Oxidation Setup: In a separate vessel, prepare a solution of iron(III) oxalate (Fe₂(ox)₃, ~10 equivalents) in a suitable solvent, cool it to 0 °C, and saturate it with air by bubbling air through the solution.

  • Combined Oxidation and Reduction: Add the reaction mixture from step 2 (containing the iminium ion) to the cooled Fe₂(ox)₃ solution.

  • Subsequently, add sodium borohydride (NaBH₄, ~20 equivalents) portion-wise to the mixture while maintaining the temperature at 0 °C and continuing to stir under an air atmosphere for approximately 30 minutes.[1][18] This initiates both the reduction of the iminium ion and the oxidation of the alkene.[1]

  • Work-up and Purification:

    • Quench the reaction by adding a suitable agent like acetone.[5]

    • Adjust the pH of the solution to basic (pH 8-9) using a base such as sodium bicarbonate.[5]

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude residue by column chromatography on silica gel to separate vinblastine from its isomer leurosidine (B1205338) and any unreacted starting materials.[5]

3.2. Protocol for Conversion of Vinblastine to Vincristine

The conversion of vinblastine to vincristine involves the selective oxidation of the vindoline N-methyl group.

Procedure (Conceptual, based on referenced methods):

  • Reaction Setup: Dissolve purified vinblastine in a suitable solvent system (e.g., acetone, acetic anhydride) and cool to a very low temperature (e.g., -78 °C).[9]

  • Oxidation: Slowly add an oxidizing agent, such as Jones reagent (CrO₃), to the cooled solution. Careful control of stoichiometry and temperature is critical to prevent over-oxidation.

  • Monitoring and Quenching: Monitor the reaction by TLC or HPLC. Once complete, quench the reaction with a reducing agent (e.g., isopropanol).

  • Work-up and Purification: Perform an aqueous work-up and extract the product with an organic solvent. Purify the crude vincristine using chromatographic techniques.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

G cluster_precursors Precursors cluster_reaction Coupling & Transformation Catharanthine Catharanthine Iminium Iminium Intermediate Catharanthine->Iminium Peroxidase (CrPrx1) or FeCl₃ Vindoline Vindoline Vindoline->Iminium AVLB α-3',4'-Anhydrovinblastine Iminium->AVLB Reductase or NaBH₄ Vinblastine Vinblastine AVLB->Vinblastine Hydration / Oxidation (e.g., Fe(III)/Air/NaBH₄) Vincristine Vincristine Vinblastine->Vincristine N-Formylation (Oxidation)

Caption: Biosynthetic pathway from precursors to vinblastine and vincristine.

G arrow arrow A 1. Dissolve Catharanthine & Vindoline in HCl/TFE B 2. Add FeCl₃ (Initiate Coupling) A->B C 3. Monitor Reaction (TLC/HPLC) B->C D 4. Add Reaction Mix to 0°C Fe₂(ox)₃ / Air Solution C->D E 5. Add NaBH₄ (Reduction & Oxidation) D->E F 6. Quench Reaction & Adjust pH to 8-9 E->F G 7. Extract with Organic Solvent F->G H 8. Dry & Concentrate Extract G->H I 9. Purify via Column Chromatography H->I J Vinblastine I->J

Caption: Experimental workflow for the one-pot semi-synthesis of vinblastine.

Conclusion

Catharanthine is an indispensable precursor for the production of vinblastine and vincristine. While the natural biosynthetic pathway within C. roseus establishes the fundamental transformation, its low efficiency necessitates semi-synthetic approaches for viable pharmaceutical production. The Fe(III)-promoted coupling of catharanthine and vindoline stands out as a robust and high-yielding method, allowing for the direct, one-pot synthesis of vinblastine. The continued optimization of these synthetic routes, alongside metabolic engineering efforts to increase precursor supply, remains a critical focus for ensuring a stable and cost-effective supply of these life-saving anticancer agents. This guide provides the foundational technical details required for researchers and drug development professionals working in this vital area of medicinal chemistry and natural product synthesis.

References

Catharanthine's Mechanism of Action in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catharanthine (B190766) is a monoterpenoid indole (B1671886) alkaloid (MIA) predominantly found in the medicinal plant Catharanthus roseus (Madagascar periwinkle)[1][2]. It holds significant interest in pharmacology and drug development for two primary reasons. Firstly, it serves as a crucial and indispensable precursor, along with vindoline (B23647), in the semi-synthesis of the potent dimeric anticancer alkaloids, vinblastine (B1199706) and vincristine[3][4][5][6]. Secondly, catharanthine itself exhibits a range of independent biological activities, including cardiovascular, anticancer, and neuromodulatory effects[1][7][8]. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning catharanthine's actions on various biological systems, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Cardiovascular Effects: Inhibition of L-Type Calcium Channels

The most well-characterized independent pharmacological action of catharanthine is its effect on the cardiovascular system. It exerts vasodilatory and antihypertensive effects primarily by blocking L-type voltage-operated calcium channels (VOCCs)[3][7][9][10]. This action is observed in both vascular smooth muscle cells (VSMCs) and cardiomyocytes, leading to a reduction in blood pressure, heart rate, and cardiac contractility[7][11].

Mechanism of Action

Catharanthine directly inhibits the influx of Ca²⁺ through L-type VOCCs. In vascular smooth muscle, this inhibition prevents the calcium-dependent signaling cascade that leads to muscle contraction, resulting in vasorelaxation and a decrease in peripheral resistance[3]. Its potency is notably higher in smaller resistance arteries compared to larger conduit vessels, indicating a primary site of action in the resistance vasculature which is critical for blood pressure regulation[3][7]. In cardiomyocytes, the blockade of VOCCs reduces intracellular calcium levels, leading to negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects[7].

Data Presentation: Inhibitory Concentrations of Catharanthine
Target / SystemCell/Tissue TypeParameterValue (IC₅₀)Reference
L-Type Ca²⁺ Channel (VOCC)Vascular Smooth Muscle Cells (Mesenteric Artery)VOCC Current Inhibition8 µM[7][10][11]
L-Type Ca²⁺ Channel (VOCC)CardiomyocytesVOCC Current Inhibition220 µM[7][10][11]
VasodilationMesenteric Artery (Phenylephrine-constricted)Relaxation3 µM[11]
VasodilationAortic Rings (Phenylephrine-constricted)Relaxation28 µM[11]
Intracellular Ca²⁺ ReductionMesenteric Artery (Phenylephrine-constricted)[Ca²⁺]ᵢ Reduction16 µM[7][11]
Nicotinic Acetylcholine (B1216132) ReceptorDiaphragm ContractionsInhibition59.6 µM[12]
Experimental Protocols

Protocol 1: In Vivo Hemodynamic Studies in Anesthetized Rats This protocol outlines the measurement of catharanthine's effect on cardiovascular parameters in a live animal model[9].

  • Animal Preparation: Male rats (e.g., Wistar) are anesthetized (e.g., with sodium pentobarbital). The femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.

  • Instrumentation: A pressure transducer is connected to the femoral artery cannula to record mean arterial pressure (MAP) and heart rate (HR). For more detailed cardiac analysis, a pressure-volume catheter can be inserted into the left ventricle via the right carotid artery to measure parameters like left ventricular systolic pressure and dP/dt_max (an index of contractility).

  • Drug Administration: A baseline hemodynamic recording is established. Catharanthine is then administered intravenously (IV) in a dose-dependent manner (e.g., 0.5-20 mg/kg)[7][10].

  • Data Acquisition: Hemodynamic parameters are continuously recorded before, during, and after drug administration to determine the magnitude and duration of the effects.

Protocol 2: Patch-Clamp Electrophysiology for VOCC Inhibition This method directly measures the effect of catharanthine on ion channel currents in isolated cells[7].

  • Cell Isolation: Vascular smooth muscle cells or cardiomyocytes are enzymatically isolated from tissue (e.g., rat mesenteric artery or ventricle).

  • Patch-Clamp Configuration: The whole-cell patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Data Recording: The membrane potential is held at a level that keeps VOCCs closed (e.g., -80 mV). Depolarizing voltage steps are applied to elicit inward Ca²⁺ currents through VOCCs.

  • Drug Application: After recording baseline currents, catharanthine is applied to the cell via the extracellular perfusion solution at various concentrations.

  • Analysis: The reduction in the peak current amplitude at each catharanthine concentration is measured to calculate the IC₅₀ value.

Visualization: Cardiovascular Mechanism

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Cardiomyocyte Cath Catharanthine VOCC_V L-Type Voltage-Operated Ca²⁺ Channel (VOCC) Cath->VOCC_V Inhibits Ca_influx_V Ca²⁺ Influx Cath->Ca_influx_V Reduces Relaxation Vasodilation Cath->Relaxation Results in Contraction Vasoconstriction Ca_influx_V->Contraction Leads to Cath2 Catharanthine VOCC_C L-Type Voltage-Operated Ca²⁺ Channel (VOCC) Cath2->VOCC_C Inhibits HR_Contract_Dec Decreased HR & Contractility Cath2->HR_Contract_Dec Results in Ca_influx_C Ca²⁺ Influx HR_Contract Heart Rate & Contractility Ca_influx_C->HR_Contract Regulates

Caption: Catharanthine's inhibition of L-type Ca²⁺ channels.

Anticancer Mechanisms: Induction of Autophagy and Apoptosis

While catharanthine is best known as a building block for vinblastine, it possesses intrinsic cytotoxic properties against cancer cells[5]. Recent studies have elucidated that its mechanism involves the concurrent induction of both apoptosis and autophagy, particularly in liver and leukemia cancer cell lines[8][13].

Mechanism of Action

Catharanthine's anticancer activity is multifaceted. It has been shown to trigger apoptosis (programmed cell death) in a dose-dependent manner in HepG2 liver carcinoma cells[8][14]. This process is linked to the intrinsic mitochondrial pathway. A related alkaloid, cathachunine, induces apoptosis via a ROS-dependent mechanism regulated by the Bcl-2 protein family[13].

Simultaneously, catharanthine activates autophagy, a cellular degradation and recycling process. It upregulates the expression of key autophagy-related genes such as LC3, Beclin1, and ULK1[8][14]. This activation is linked to the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation. By inhibiting mTOR, catharanthine effectively removes the brakes on autophagy induction[8][14]. It also increases levels of sirtuin-1, a known autophagy inducer, while decreasing levels of the pro-survival protein Akt[8][14].

Data Presentation: Cytotoxic Concentrations of Catharanthine
Cell LineCancer TypeParameterValueReference
HCT-116Colorectal CarcinomaCytotoxicity200 µg/mL[5]
JURKAT E.6Human Lymphocytic LeukemiaIC₅₀211 ng/mL[15]
THP-1Human Monocytic LeukemiaIC₅₀210 ng/mL[15]
HepG2Liver CarcinomaIC₅₀ (48h)~50 µM[14]
*Value for an indole alkaloid-enriched extract containing catharanthine.
Experimental Protocols

Protocol 3: MTT Assay for Cell Viability This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of catharanthine. A control group receives medium with the vehicle (e.g., DMSO) only. The cells are incubated for a set period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization and Measurement: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is expressed as a percentage relative to the control group. The IC₅₀ value is calculated as the concentration of catharanthine that reduces cell viability by 50%.

Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis This flow cytometry-based method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Cells are treated with catharanthine as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently-labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes, i.e., late apoptotic/necrotic cells) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence signals from Annexin V and PI are used to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualization: Anticancer Signaling Pathways

G cluster_autophagy Autophagy Induction cluster_apoptosis Apoptosis Induction Cath Catharanthine mTOR mTOR Pathway Cath->mTOR Inhibits Bcl2 Bcl-2 Family (Anti-apoptotic) Cath->Bcl2 Inhibits ROS ROS Generation Cath->ROS ULK1 ULK1 Complex mTOR->ULK1 Inhibits Beclin1 Beclin1 Complex ULK1->Beclin1 Activates Autophagosome Autophagosome Formation (LC3) Beclin1->Autophagosome Initiates CellDeath1 Autophagic Cell Death Autophagosome->CellDeath1 Mito Mitochondria Caspases Caspase Cascade Mito->Caspases Activates Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Mito Permeabilizes CellDeath2 Apoptosis Caspases->CellDeath2 ROS->Mito Causes Stress

Caption: Catharanthine-induced apoptosis and autophagy pathways.

Interaction with Tubulin

As a monomeric precursor to vinblastine, catharanthine's interaction with tubulin, the building block of microtubules, is of significant interest. While the dimeric vinca (B1221190) alkaloids are famous for their potent disruption of microtubule dynamics, catharanthine's role is more nuanced[16].

Mechanism of Action

Catharanthine can bind to tubulin and induce its self-association into linear polymers[17]. However, it is significantly less effective—by approximately three orders of magnitude—at inhibiting the overall self-assembly of tubulin into microtubules when compared to vinblastine or vincristine[17]. Studies suggest that the catharanthine moiety of vinblastine is primarily responsible for the interaction with tubulin, while the vindoline part acts as an "anchor" to solidify the binding[17]. The catharanthine domain is thought to provide the cytotoxic effect when part of the dimer[18][19].

Data Presentation: Tubulin Binding Affinity
LigandProteinParameterValueReference
CatharanthineTubulin α-β dimerBinding Constant (Kₐ)(2.8 ± 0.4) x 10³ M⁻¹[17]
CatharanthineTubulin α-β dimerDimerization Constant (K₂)~1 x 10⁵ M⁻¹[17]
Experimental Protocols

Protocol 5: Tubulin Polymerization Assay This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagents: Purified tubulin protein, GTP (guanosine triphosphate), and a polymerization buffer (e.g., MES or PIPES buffer) are required.

  • Procedure: Tubulin in polymerization buffer is placed in a temperature-controlled spectrophotometer cuvette. GTP is added to the solution.

  • Initiation: The temperature is raised to 37°C to initiate microtubule polymerization. The assembly process causes light to scatter, which is measured as an increase in absorbance (turbidity) at 340 nm over time.

  • Inhibition Test: To test catharanthine's effect, the experiment is repeated with various concentrations of the alkaloid added to the tubulin solution before initiating polymerization.

  • Analysis: The rate and extent of the absorbance increase are compared between the control and catharanthine-treated samples to determine the inhibitory effect.

Visualization: Tubulin Interaction and Vinblastine Biosynthesis

G Role of Catharanthine in Tubulin Interaction & Vinblastine Synthesis cluster_0 Monomeric Interaction with Tubulin cluster_1 Dimerization for Vinblastine Synthesis cluster_2 Dimeric Interaction with Tubulin Cath1 Catharanthine Tubulin αβ-Tubulin Dimer Cath1->Tubulin Weakly Binds & Induces Self-Association Microtubule Microtubule Cath1->Microtubule Weakly Inhibits Tubulin->Microtubule Polymerization Cath2 Catharanthine PRX1 Peroxidase (PRX1) Cath2->PRX1 Vindoline Vindoline Vindoline->PRX1 AVLB Anhydrovinblastine PRX1->AVLB Catalyzes Coupling Vinblastine Vinblastine AVLB->Vinblastine Reduction Vinblastine2 Vinblastine Microtubule2 Microtubule Vinblastine2->Microtubule2 Strongly Inhibits Assembly Disruption Microtubule Disruption & Mitotic Arrest Vinblastine2->Disruption Leads to

Caption: Catharanthine's dual role with tubulin and in synthesis.

Other Biological Activities

Beyond its major effects, catharanthine interacts with several other biological targets.

  • Neuromodulation: It acts as a noncompetitive antagonist of muscle-type nicotinic acetylcholine receptors (nAChRs) and competitively inhibits α9α10 nAChRs[1]. It is also a potent inhibitor of the TRPM8 ion channel[1].

  • Pancreatic Function: Catharanthine has been shown to stimulate the release of amylase from pancreatic fragments. This action is dependent on extracellular calcium and is believed to occur via a mechanism that increases cytoplasmic Ca²⁺, though it differs from that of physiological secretagogues[20].

Conclusion

Catharanthine is a pharmacologically versatile alkaloid with distinct and significant mechanisms of action. Its primary independent activities include the potent inhibition of L-type voltage-operated calcium channels, leading to significant cardiovascular effects, and the dual induction of autophagy and apoptosis in cancer cells through modulation of the mTOR and intrinsic mitochondrial pathways. While its interaction with tubulin is weak compared to its dimeric derivatives, it forms the foundational interaction for the potent anticancer activity of vinblastine. The continued elucidation of these mechanisms provides valuable insights for the development of new therapeutic agents, whether by leveraging catharanthine's intrinsic properties or by using it as a scaffold for novel semi-synthetic drugs. Future research should focus on its pharmacokinetic profile and potential for in vivo efficacy in cancer and cardiovascular models.

References

Natural sources and abundance of Catharanthine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Abundance of Catharanthine (B190766)

Introduction

Catharanthine is a monoterpenoid indole (B1671886) alkaloid (MIA) of significant interest to the pharmaceutical industry. It serves as a crucial precursor for the semi-synthesis of the potent anticancer drugs, vinblastine (B1199706) and vincristine. Despite its importance, the low natural abundance of catharanthine in its primary plant source, Catharanthus roseus, presents a significant challenge for its large-scale production. This technical guide provides a comprehensive overview of the natural sources of catharanthine, its abundance in various plant tissues and cultivars, and detailed methodologies for its extraction and quantification. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of Catharanthine

The primary natural source of catharanthine is the medicinal plant Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[1][2] Catharanthine has also been identified in other plant species, such as Tabernaemontana divaricata.[1] Within C. roseus, catharanthine is synthesized and accumulated in various plant organs, with the leaves generally exhibiting the highest concentrations.[2][3] The roots and stems also contain the alkaloid, albeit at lower levels.[2]

The natural abundance of catharanthine in C. roseus is notoriously low, often cited to be around 0.0005% of the plant's dry leaf weight.[3] This low yield has spurred extensive research into alternative production methods, including plant cell and tissue cultures.

Abundance of Catharanthine

The concentration of catharanthine can vary significantly depending on the specific cultivar of C. roseus, the part of the plant analyzed, and the cultivation conditions. In vitro culture systems also offer an alternative for catharanthine production, with yields being influenced by culture type and the use of elicitors.

Abundance in Different Plant Parts and Cultivars

Quantitative data from various studies are summarized in the tables below, highlighting the variability in catharanthine content.

Table 1: Abundance of Catharanthine in Different Parts of Catharanthus roseus

Plant PartCatharanthine Content (% of Dry Weight)Source(s)
LeavesHighest Concentration[2][3]
RootsPresent[2]
StemsPresent[2]
Shoots (in vitro)0.0039%[4]
Callus (in vitro)0.00019%[4]

Table 2: Catharanthine Content in Different Cultivars of Catharanthus roseus (Leaves)

CultivarCatharanthine Content (mg/g Dry Weight)Source(s)
Pacifica Polka Dot3.79[5]
Pacifica Peach2.903 ± 0.384[6]
Cooler Pink0.9[5]
Production in In Vitro Culture Systems

In vitro cultures of C. roseus, such as hairy root and cell suspension cultures, have been explored as a means to produce catharanthine in a controlled environment. The application of elicitors has been shown to significantly enhance alkaloid accumulation.

Table 3: Catharanthine Production in In Vitro Culture Systems

Culture SystemElicitor/TreatmentCatharanthine YieldSource(s)
Hairy Root Culture (LP10 line)None4.3 mg/g DW[7]
Suspension CultureUV-B Irradiation (5 min)0.12 ± 0.0054 mg/g DW[8]
Suspension Culture (Control)None0.04 ± 0.0002 mg/g DW[8]
Leaf Treatment0.1 µg/mL 3 kDa ChitooligosaccharidesIncreased by 141.54%[9]
Engineered Saccharomyces cerevisiaeFermentation527.1 µg/L[10][11]

Biosynthesis of Catharanthine

Catharanthine belongs to the terpenoid indole alkaloid (TIA) class of secondary metabolites.[12][13] Its biosynthesis is a complex process that involves the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole moiety in the form of tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpene component, secologanin.[12][13] The condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine (B192452) synthase, forms strictosidine, a key intermediate for all TIAs.[12][13] The subsequent enzymatic steps leading from strictosidine to catharanthine are not yet fully elucidated.[1]

Catharanthine_Biosynthesis cluster_precursors Upstream Pathways cluster_intermediates Core Biosynthesis Shikimate Shikimate Pathway Tryptamine Tryptamine Shikimate->Tryptamine MEP MEP Pathway Secologanin Secologanin MEP->Secologanin Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin->Strictosidine Catharanthine Catharanthine Strictosidine->Catharanthine Multiple Steps (Partially Characterized)

Caption: Simplified biosynthetic pathway of catharanthine.

Experimental Protocols

Extraction of Catharanthine

Several methods have been developed for the extraction of catharanthine from C. roseus plant material. The choice of method can significantly impact the yield and purity of the final extract.

Table 4: Comparison of Catharanthine Extraction Methods

Extraction MethodKey ParametersCatharanthine YieldSource(s)
Negative-Pressure Cavitation Extraction (NPCE)80% Ethanol (B145695), -0.075 MPa, 30 min, 3 cycles0.2843 mg/g DW[3][14]
Supercritical Fluid Extraction (SFE)CO2 with 6.6 vol% Methanol (B129727), 250 bar, 80°C, 40 min100% recovery[3][14]
Maceration80% EthanolLower than NPCE and USE[3]
Heating Reflux Extraction (HRE)80% EthanolLower than NPCE and USE[3]
Ultrasonic Extraction (USE)80% EthanolComparable to NPCE[3]

Protocol 1: Negative-Pressure Cavitation Extraction (NPCE)

  • Sample Preparation: Dry the leaves of C. roseus and grind them into a fine powder.

  • Extraction:

    • Mix the powdered plant material with 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the mixture in the NPCE apparatus.

    • Apply a negative pressure of -0.075 MPa for 30 minutes.

    • Repeat the extraction cycle three times for optimal yield.

  • Post-Extraction:

    • Combine the extracts from the three cycles.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain the crude catharanthine extract.

Protocol 2: Supercritical Fluid Extraction (SFE)

  • Sample Preparation: Use dried and powdered leaves of C. roseus.

  • Extraction:

    • Pack the powdered material into the extraction vessel of the SFE system.

    • Set the extraction conditions: 250 bar pressure and 80°C.

    • Use supercritical CO2 with 6.6% (v/v) methanol as a co-solvent.

    • Perform the extraction for 40 minutes.

  • Collection:

    • Depressurize the system to allow the CO2 to return to its gaseous state.

    • The extracted catharanthine will precipitate and can be collected.

Quantification of Catharanthine by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of catharanthine in plant extracts.

Protocol 3: HPLC Analysis

  • Sample Preparation:

    • Dissolve the crude extract in a suitable solvent, such as methanol.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[15][16]

    • Flow Rate: Typically around 1.0 - 2.0 mL/min.[16]

    • Detection: UV detector set at a wavelength of 254 nm.[16]

  • Quantification:

    • Prepare a standard curve using a certified reference standard of catharanthine at various concentrations.

    • Inject the prepared sample and the standards into the HPLC system.

    • Identify the catharanthine peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of catharanthine in the sample by interpolating its peak area against the standard curve.

Experimental and Logical Workflow

The overall process for obtaining and quantifying catharanthine from its natural source can be visualized as a multi-step workflow.

Experimental_Workflow A Plant Material Collection (C. roseus leaves) B Drying and Grinding A->B C Extraction B->C D Filtration and Concentration C->D E Crude Extract D->E F Purification (Optional) (e.g., Column Chromatography) E->F G Quantification by HPLC E->G F->G H Data Analysis G->H

Caption: General workflow for catharanthine extraction and analysis.

Conclusion

Catharanthine remains a high-value natural product due to its role as a precursor to vital anticancer drugs. While its natural abundance in Catharanthus roseus is low, ongoing research in plant breeding, metabolic engineering, and in vitro culture optimization holds promise for improving yields. The selection of an appropriate extraction and quantification methodology is critical for the efficient recovery and accurate measurement of this important alkaloid. This guide provides a foundational understanding of these aspects to aid researchers in their efforts to harness the therapeutic potential of catharanthine.

References

Spectroscopic Data and Analysis of Catharanthine Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic data for the catharanthine (B190766) standard, a key monoterpenoid indole (B1671886) alkaloid. The information presented herein is essential for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, facilitating the identification, characterization, and quantification of this important compound.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of catharanthine, aiding in its unambiguous identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique commonly used for the analysis of alkaloids. For catharanthine, both positive and negative ion modes provide valuable information.

Table 1: ESI-MS Data for Catharanthine

Ion ModePrecursor IonObserved m/z
Positive[M+H]⁺337.19, 337.4, 337.5
Negative[M-H]⁻335.1768

Data compiled from multiple sources.

Tandem Mass Spectrometry (MS/MS) Fragmentation

MS/MS analysis of the protonated molecule [M+H]⁺ provides characteristic fragment ions that are crucial for structural confirmation.

Table 2: Key MS/MS Fragmentation Data for Catharanthine ([M+H]⁺)

Precursor Ion (m/z)Fragment Ions (m/z)
337.4144.2, 168.3

Note: The fragmentation pattern can vary depending on the collision energy and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of catharanthine. The following data is for the catharanthine standard, typically recorded in deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD).

¹H NMR Data

Proton NMR data provides information on the chemical environment of each hydrogen atom in the molecule.

Table 3: ¹H NMR Chemical Shifts for Catharanthine

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Data not fully available in a consolidated table from the search results. A comprehensive list of assignments requires consulting specialized chemical databases or primary literature.
¹³C NMR Data

Carbon NMR provides information on the carbon skeleton of the molecule.

Table 4: ¹³C NMR Chemical Shifts for Catharanthine

Carbon AssignmentChemical Shift (ppm)
Data not fully available in a consolidated table from the search results. A comprehensive list of assignments requires consulting specialized chemical databases or primary literature.

Similar to the ¹H NMR data, a complete and assigned ¹³C NMR data table for the catharanthine standard could not be compiled from the provided search results. Access to specialized chemical databases or primary research articles is recommended for detailed assignments.

Experimental Protocols

The following are detailed methodologies for the acquisition of MS and NMR data for a catharanthine standard.

Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general procedure for the analysis of a catharanthine standard using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the catharanthine standard.

    • Dissolve the standard in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to obtain working solutions of desired concentrations (e.g., 1 µg/mL, 10 µg/mL).

    • Filter the final solutions through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution is typically employed.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive and/or negative ion mode.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Gas: Argon for MS/MS experiments.

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is often used to obtain a rich fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of a catharanthine standard.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the catharanthine standard for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • NMR Spectrometer Setup and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K).

    • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: Approximately 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64 scans, depending on the sample concentration.

    • ¹³C NMR Acquisition Parameters:

      • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

      • Spectral Width: Approximately 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for spectroscopic analysis and a simplified representation of catharanthine's known biological interactions.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Catharanthine_Standard Catharanthine Standard Dissolution Dissolution in Appropriate Solvent Catharanthine_Standard->Dissolution Dilution Serial Dilution (for MS) Dissolution->Dilution MS NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR Filtration Filtration (0.22 µm) Dilution->Filtration LC_Vial Transfer to LC Vial Filtration->LC_Vial NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) NMR_Data_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Spectroscopy->NMR_Data_Processing LC_MS_Analysis LC-MS/MS Analysis MS_Data_Processing MS Data Processing (Peak Picking, Integration) LC_MS_Analysis->MS_Data_Processing Structure_Elucidation Structure Elucidation & Confirmation NMR_Data_Processing->Structure_Elucidation MS_Data_Processing->Structure_Elucidation Data_Reporting Data Reporting Structure_Elucidation->Data_Reporting

Caption: Workflow for Spectroscopic Analysis of Catharanthine Standard.

Catharanthine_Biological_Interaction Catharanthine Catharanthine Ion_Channels Voltage-Gated Calcium Channels Catharanthine->Ion_Channels Interacts with Cellular_Effects Modulation of Cellular Processes Ion_Channels->Cellular_Effects Leads to Physiological_Response Physiological Response (e.g., Vasodilation) Cellular_Effects->Physiological_Response Results in

Caption: Simplified Diagram of Catharanthine's Biological Interaction.

A Technical Guide to the Solubility and Stability of Catharanthine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of catharanthine's behavior in various solvents and under diverse environmental conditions, providing essential data and protocols for its effective use in research and development.

This technical guide offers a comprehensive overview of the solubility and stability of catharanthine (B190766), a critical precursor in the synthesis of anticancer drugs vinblastine (B1199706) and vincristine. Understanding these fundamental properties is paramount for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and efficacy of their work. This document provides quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and insights into the factors influencing catharanthine's stability in solution.

Solubility of Catharanthine

The solubility of catharanthine is a critical parameter for the preparation of stock solutions and experimental media. The data presented below has been compiled from various sources to provide a comparative overview.

Quantitative Solubility Data

The following table summarizes the known solubility of catharanthine and its salts in various common laboratory solvents.

Compound FormSolventTemperatureSolubility
Catharanthine (free base)Dimethyl Sulfoxide (DMSO)Not Specified≥ 100 mg/mL[1]
Catharanthine (free base)ChloroformNot SpecifiedSoluble[2]
Catharanthine (free base)EthanolNot SpecifiedSoluble
Catharanthine (free base)MethanolNot SpecifiedSoluble
Catharanthine (free base)WaterNot Specified< 0.1 mg/mL (practically insoluble)[1]
Catharanthine SulfateEthanolGentle Warming≥ 21.75 mg/mL
Catharanthine SulfateDimethyl Sulfoxide (DMSO)Not SpecifiedSoluble
Catharanthine TartrateDimethyl Sulfoxide (DMSO)Not Specified~30 mg/mL
Catharanthine TartrateDimethylformamide (DMF)Not Specified~30 mg/mL
Catharanthine Tartrate1:1 DMSO:PBS (pH 7.2)Not Specified~0.5 mg/mL

Note: For aqueous applications, it is recommended to first dissolve catharanthine or its salts in a minimal amount of an organic solvent like DMSO before dilution with the aqueous buffer.

Stability of Catharanthine

The stability of catharanthine is influenced by several factors, including solvent, pH, temperature, and light exposure. Proper storage and handling are crucial to prevent degradation and ensure the integrity of the compound.

Storage Recommendations
  • Solid Form: Catharanthine as a solid should be stored at -20°C for long-term stability.

  • Organic Stock Solutions: Stock solutions prepared in anhydrous DMSO or dimethylformamide can be stored at -20°C for up to one year, or at -80°C for up to two years. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions of catharanthine are not recommended for storage and should be prepared fresh for each experiment.

Factors Influencing Stability
  • pH: Alkaloids like catharanthine generally exhibit improved stability in acidic aqueous media due to salt formation[3]. Conversely, alkaline conditions can lead to degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of catharanthine in solution. Thermal degradation studies are essential to understand its stability profile at different temperatures.

  • Light: Exposure to UV and visible light can induce photolytic degradation. Photostability studies are necessary to determine appropriate handling and storage conditions to protect the compound from light-induced degradation.

  • Oxidation: Catharanthine may be susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions that promote oxidative stress.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of catharanthine. These protocols are based on established pharmaceutical guidelines and can be adapted to specific laboratory requirements.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of catharanthine in a specific solvent.

Materials:

  • Catharanthine standard

  • Selected solvent (e.g., DMSO, ethanol, water, buffer of specific pH)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

  • Add an excess amount of catharanthine to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to reach equilibrium.

  • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of catharanthine in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility in mg/mL or other appropriate units.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol describes the development of a stability-indicating HPLC method and the execution of forced degradation studies to assess the stability of catharanthine under various stress conditions, in accordance with ICH guidelines[4][5][6][7][8].

3.2.1. HPLC Method Development

A stability-indicating method is crucial to separate the intact drug from its degradation products.

  • Column: A C18 reversed-phase column is commonly used for the analysis of alkaloids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer with pH adjustment) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

  • Detection: UV detection is suitable for catharanthine, with characteristic absorption peaks around 226 nm, 284 nm, and 297 nm[2]. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

3.2.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and degradation products.

General Procedure:

  • Prepare solutions of catharanthine (e.g., 1 mg/mL) in the appropriate solvent for each stress condition.

  • Expose the solutions to the stress conditions as described below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.

Stress Conditions:

  • Acid Hydrolysis: Treat the catharanthine solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat the catharanthine solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Treat the catharanthine solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of catharanthine to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solid sample and a solution of catharanthine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of catharanthine's physicochemical properties.

experimental_workflow_solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep Weigh excess Catharanthine add_solvent Add known volume of solvent prep->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake settle Allow excess solid to settle shake->settle filter Filter supernatant (0.22 µm) settle->filter dilute Dilute filtrate filter->dilute analyze Quantify using HPLC or UV-Vis dilute->analyze result Calculate Solubility (mg/mL) analyze->result

Workflow for Solubility Determination.

stability_factors cluster_factors Influencing Factors center Catharanthine Stability pH pH pH->center Low pH increases stability temp Temperature temp->center High temp accelerates degradation light Light Exposure light->center UV/Vis light causes degradation oxygen Oxidation oxygen->center Susceptible to oxidation solvent Solvent solvent->center Aqueous solutions are less stable

Factors Affecting Catharanthine Stability.

This technical guide provides a foundational understanding of the solubility and stability of catharanthine. For specific applications, it is imperative to conduct tailored studies to ensure the compound's integrity and performance under the intended experimental conditions.

References

Methodological & Application

Application Notes & Protocols for Catharanthine Quantification via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantification of Catharanthine (B190766), a critical precursor to the anticancer drugs vinblastine (B1199706) and vincristine, using High-Performance Liquid Chromatography (HPLC). The protocols outlined are compiled from validated methods to ensure reliability and reproducibility in a research or quality control setting.

Introduction

Catharanthine is a terpenoid indole (B1671886) alkaloid found in the medicinal plant Catharanthus roseus. As a key monomeric precursor for the synthesis of the dimeric anticancer alkaloids, vinblastine and vincristine, its accurate quantification is essential for agricultural optimization, biosynthetic pathway studies, and pharmaceutical production.[1][2] Reversed-phase HPLC (RP-HPLC) is a widely used, robust, and reliable technique for the separation and quantification of Catharanthine and other related alkaloids from complex plant extracts.[1][3][4]

Data Presentation: Comparison of HPLC Methods

The following table summarizes key quantitative parameters from various validated HPLC methods for the simultaneous determination of Catharanthine and other Vinca alkaloids. This allows for a comparative assessment of different analytical approaches.

ParameterMethod 1Method 2Method 3
Analytes Vincristine, Vinblastine, Catharanthine , Vindoline (B23647)Vindoline, Vincristine, Catharanthine , VinblastineVindoline, Catharanthine , Anhydrovinblastine (B1203243)
Column Merck Chromolith Performance RP-18e (100 x 4.6 mm)[5]Zorbax Eclipse plus C18 (250 mm × 4.6 mm; 5 μm)[6]Waters (5)C18-MS-II column (4.6 mm x 250 mm)[7]
Mobile Phase Acetonitrile (B52724)–0.1M phosphate (B84403) buffer with 0.5% glacial acetic acid (21:79, v/v; pH 3.5)[5][8]Methanol (B129727):Acetonitrile:Ammonium acetate (B1210297) buffer (25 mM) with 0.1% triethylamine (B128534) (15:45:40 v/v)[6]Methanol-1% (v/v) diethylamine (B46881) solution (pH 7.3 with phosphate)[7]
Flow Rate 1.2 mL/min[5][8]Not SpecifiedNot Specified
Detection UV at 254 nm[5][8]UV at 297 nm[6]UV at 220 nm[7]
Linearity Range (Catharanthine) 0.25–25 µg/mL[5][8]0.5-200 µg/mL0.03-1 mg/mL[7]
Limit of Detection (LOD) (Catharanthine) 18 µg/mL[5]< 0.20 µg/mL[3][6]Not Specified
Limit of Quantification (LOQ) (Catharanthine) 56 µg/mL[5]Not SpecifiedNot Specified
Recovery (%) 98%[5][8]98.09%–108%[3][6]97.0%[7]
Precision (RSD %) 1.33[5][8]< 2.68%[3]1.37%[7]

Experimental Protocols

This section details a comprehensive protocol for the extraction and HPLC quantification of Catharanthine from Catharanthus roseus leaves, based on established methodologies.[5][9]

Sample Preparation: Extraction of Alkaloids

A simplified and effective method for extracting alkaloids from plant material is crucial for accurate analysis.[9]

Materials:

  • Dried and powdered leaf material of C. roseus

  • 90% Ethanol

  • 3% Hydrochloric acid (HCl)

  • Hexane (B92381)

  • Methanol (HPLC Grade)

  • 0.45 µm syringe filters

Procedure:

  • Weigh 5 g of powdered leaf material and macerate with 90% ethanol.

  • Concentrate the ethanolic extract under vacuum.

  • Acidify the residue with 3% HCl to convert alkaloids into their salt form.

  • Wash the acidic solution with hexane to remove non-polar impurities.

  • Collect the aqueous layer containing the alkaloid hydrochlorides.

  • Filter the aqueous extract through a 0.45 µm syringe filter prior to HPLC injection.

HPLC-UV Analysis

This protocol provides a robust isocratic HPLC method for the simultaneous quantification of Catharanthine and other major Vinca alkaloids.[5][8]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Merck Chromolith Performance RP-18e (100 x 4.6 mm) or equivalent C18 column.

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1M phosphate buffer containing 0.5% glacial acetic acid in a 21:79 (v/v) ratio. Adjust the pH to 3.5.[5][8]

  • Flow Rate: 1.2 mL/min.[5][8]

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.[5][8]

  • Injection Volume: 20 µL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a series of standard solutions of Catharanthine in methanol at known concentrations (e.g., 0.25, 1, 5, 10, 25 µg/mL) to construct a calibration curve.

  • Inject the prepared sample extracts and standard solutions.

  • Identify the Catharanthine peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of Catharanthine in the sample by correlating its peak area with the calibration curve.

Mandatory Visualizations

Experimental Workflow for Catharanthine Quantification

G Experimental Workflow for Catharanthine Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis a Weigh Dried C. roseus Leaf Powder b Macerate with 90% Ethanol a->b c Concentrate Extract b->c d Acidify with 3% HCl c->d e Wash with Hexane d->e f Collect Aqueous Layer e->f g Filter (0.45 µm) f->g h Inject Sample onto RP-C18 Column g->h i Isocratic Elution h->i j UV Detection at 254 nm i->j k Generate Calibration Curve j->k Inject Standards l Identify Peak by Retention Time j->l m Quantify using Peak Area k->m l->m n n m->n Final Concentration G Biosynthetic Relationship of Key Vinca Alkaloids Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Catharanthine Catharanthine Strictosidine->Catharanthine Multiple Steps Vindoline Vindoline Strictosidine->Vindoline Multiple Steps Vinblastine Vinblastine Catharanthine->Vinblastine Coupling Vindoline->Vinblastine Coupling Vincristine Vincristine Vinblastine->Vincristine Oxidation

References

Sensitive Detection of Catharanthine in Plant Extracts using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine (B190766), a monoterpenoid indole (B1671886) alkaloid (MIA) found in the medicinal plant Catharanthus roseus, is a critical precursor for the synthesis of the potent anti-cancer drugs vinblastine (B1199706) and vincristine.[1][2][3] Accurate and sensitive quantification of catharanthine in plant extracts is paramount for bioprospecting, metabolic engineering, and pharmaceutical production. This document provides a detailed application note and protocol for the sensitive detection and quantification of catharanthine in plant extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described methodology offers high selectivity, sensitivity, and throughput, making it ideal for routine analysis in research and industrial settings.

Introduction

Catharanthus roseus produces a wide array of over 130 terpenoid indole alkaloids, with catharanthine being a key monomeric precursor to the dimeric anti-cancer agents vinblastine and vincristine.[1][3] The biosynthesis of these valuable compounds is complex, involving multiple enzymatic steps and cellular compartments.[1][2][3][4][5] Given the low natural abundance of these therapeutic alkaloids, significant research is focused on understanding and optimizing their production, either in the native plant or through synthetic biology approaches.

UPLC-MS/MS has become the analytical method of choice for the analysis of complex plant matrices due to its superior resolution, sensitivity, and speed compared to conventional HPLC methods.[6][7] This technique allows for the precise quantification of target analytes like catharanthine, even in the presence of numerous isomeric and isobaric compounds. This application note outlines a validated UPLC-MS/MS method for the sensitive detection of catharanthine, providing researchers with a robust tool for their studies.

Quantitative Data Summary

The following table summarizes the quantitative performance of the UPLC-MS/MS method for catharanthine detection based on a review of published data. These values demonstrate the high sensitivity and reliability of the method.

ParameterReported ValueReference
Limit of Detection (LOD) 1 ng/mL
0.039 - 0.583 ng/mL[8]
Limit of Quantification (LOQ) 3 ng/mL
0.118 - 1.767 ng/mL[8]
**Linearity (R²) **> 0.9988
> 0.99[8]
Recovery 92.8% - 104.1%
99.63% - 104.30%[8]
Intra-day Precision (%RSD) 0.23% - 2.71%[8]
Inter-day Precision (%RSD) 0.40% - 2.90%[8]

Experimental Protocols

Sample Preparation: Extraction of Catharanthine from Plant Material

This protocol describes a general method for extracting catharanthine from dried and powdered C. roseus leaves.

Materials:

  • Dried and powdered C. roseus leaf material

  • Methanol (B129727) (HPLC grade)

  • 0.1 N Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 50 g of dried leaf powder and place it in a suitable flask.

  • Add 500 mL of methanol to the flask and allow it to soak overnight.[9]

  • Evaporate the methanol using a rotary evaporator on a water bath.[9]

  • Resuspend the remaining residue in 20 mL of 0.1 N HCl.[9]

  • Extract the acidic solution with ethyl acetate for 3 hours.[9]

  • Separate the ethyl acetate layer and evaporate it to dryness.

  • Reconstitute the dried residue in a known volume of methanol (e.g., 1 mL) and vortex thoroughly.[9]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.

  • The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

This section provides a typical set of UPLC-MS/MS parameters for the analysis of catharanthine. Optimization may be required depending on the specific instrumentation used.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent[7]

  • Mass Spectrometer: Sciex 4500 QTrap or equivalent Triple Quadrupole MS[7]

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[7][8]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[7][10]

  • Mobile Phase B: Acetonitrile[7]

  • Gradient:

    • 0-5 min, 10-26% B

    • 5-7 min, 26-27% B

    • 7-11 min, 27-35% B

    • 11-13 min, 35-95% B[7]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C[7]

  • Injection Volume: 2 µL[7]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[7]

  • Scan Type: Multiple Reaction Monitoring (MRM)[7]

  • Precursor Ion (m/z): 337.4[6][11]

  • Product Ions (m/z): 144.2, 168.3[6][11]

  • Source Temperature: 300 °C[7]

  • Nebulizer Gas: 3.0 L/min[7]

  • Drying Gas: 5.0 L/min[7]

Visualizations

Catharanthine Biosynthetic Pathway

The biosynthesis of catharanthine is a branch of the larger terpenoid indole alkaloid pathway. It originates from the precursors tryptamine (B22526) (from the shikimate pathway) and secologanin (B1681713) (from the MEP pathway), which condense to form strictosidine.[1][2][3] A series of enzymatic conversions then leads to the formation of catharanthine.

Catharanthine_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Strictosidine->Dehydrogeissoschizine SGD Cathenamine Cathenamine Dehydrogeissoschizine->Cathenamine Geissoschizine Geissoschizine Cathenamine->Geissoschizine GS O_acetylstemmadenine O-acetylstemmadenine Geissoschizine->O_acetylstemmadenine Intermediate Intermediate O_acetylstemmadenine->Intermediate ASO Catharanthine Catharanthine Intermediate->Catharanthine Hydrolases

Caption: Simplified biosynthetic pathway of catharanthine.

Experimental Workflow for Catharanthine Analysis

The following diagram illustrates the overall workflow from sample collection to data analysis for the quantification of catharanthine.

Experimental_Workflow Plant_Material Plant Material (C. roseus leaves) Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Data_Acquisition Data Acquisition (MRM) UPLC_MSMS->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: Experimental workflow for catharanthine analysis.

References

Application Note: A Comprehensive Protocol for the Extraction and Purification of Catharanthine from Catharanthus roseus Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant renowned for its rich content of terpenoid indole (B1671886) alkaloids (TIAs). Among these, catharanthine (B190766) is a crucial monomeric alkaloid that serves as a biosynthetic precursor for the production of valuable dimeric anticancer drugs like vinblastine (B1199706) and vincristine.[1][2] The low natural abundance of these dimeric compounds necessitates efficient methods for extracting their precursors from the plant material for use in semi-synthetic production processes.[1][3] This document provides detailed protocols for the extraction and purification of catharanthine from C. roseus leaves, intended for researchers, scientists, and professionals in the field of drug development. The methodologies cover various extraction techniques and a multi-step purification strategy to isolate catharanthine with high purity.

Part 1: Extraction of Catharanthine

The initial step involves extracting the crude alkaloid mixture from dried C. roseus leaves. Several methods have been developed, each with distinct advantages in terms of efficiency, solvent consumption, and processing time. The choice of method can significantly impact the yield of catharanthine.

Plant Material Preparation

Regardless of the chosen extraction method, proper preparation of the plant material is critical.

  • Harvesting: Collect fresh, healthy leaves of Catharanthus roseus.

  • Drying: Dry the leaves to reduce moisture content, which can interfere with extraction efficiency.[4] Methods include shade drying, air drying, or using an oven at a controlled temperature (e.g., 35-60°C).[5][6]

  • Grinding: Grind the dried leaves into a fine powder (e.g., 200-300 mesh size) to increase the surface area for solvent interaction, thereby enhancing extraction efficiency.[5]

Extraction Methodologies

Below are protocols for several common extraction techniques. A comparative summary is provided in Table 1.

Protocol 1: Acidic Aqueous Extraction

This method leverages the basic nature of alkaloids, which form soluble salts in acidic solutions.[1]

  • Maceration: Weigh the powdered leaf material and mix with a 0.1 M Hydrochloric Acid (HCl) solution at a solid-to-liquid ratio of 1:100 (w/v), for example, 1 gram of powder in 100 mL of 0.1 M HCl.[1]

  • Ultrasonication: Place the mixture in an ultrasonic bath for 30 minutes to facilitate cell wall disruption and release of alkaloids.[1]

  • Separation: Centrifuge the mixture (e.g., at 2000 rpm for 10 minutes) to separate the supernatant from the plant debris.[1]

  • Re-extraction: To maximize yield, re-extract the sediment with a fresh volume of 0.1 M HCl for another 30 minutes under sonication.[1]

  • Pooling: Combine the supernatants from both extraction cycles.

  • Defatting: Wash the acidic extract with a non-polar solvent such as petroleum ether or hexane (B92381) (1:1 v/v) in a separatory funnel to remove chlorophyll (B73375) and other lipophilic impurities.[1] Discard the organic layer and retain the purified acidic aqueous extract for the next steps.

Protocol 2: Negative Pressure Cavitation Extraction (NPCE)

This technique uses negative pressure to enhance extraction efficiency.

  • Solvent Mixture: Add 80% ethanol (B145695) to the powdered leaf material at a solid-to-liquid ratio of 1:20 (w/v).[7]

  • Extraction: Apply a negative pressure of -0.075 MPa and conduct the extraction for 30 minutes.[7]

  • Repeat: Perform a total of three extraction cycles with fresh solvent each time to maximize the recovery of alkaloids.[7]

  • Filtration & Concentration: Combine the extracts from all cycles, filter to remove solid particles, and concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.[7]

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses supercritical CO₂ as a solvent, often with a polar co-solvent or modifier to enhance its solvating power for alkaloids.[4]

  • System Setup: Pack the powdered leaf material into the extraction column of a continuous flow SFE system.[4][5]

  • Co-solvent: Use a modifier such as methanol (B129727) or ethanol (e.g., 2-10% concentration) to improve the extraction of polar compounds like catharanthine.[4][7]

  • Extraction Conditions: Pressurize the system with CO₂ and maintain specific temperature and pressure conditions. Effective parameters reported include 150 bar at 40°C or 250 bar at 80°C.[5][7]

  • Collection: The extracted compounds are depressurized and collected in a separation vessel. The CO₂ can be recycled.

Comparison of Extraction Methods

The efficiency of catharanthine extraction varies significantly with the chosen method and the specific cultivar of C. roseus.

Extraction Method Solvent/Medium Key Parameters Reported Catharanthine Yield (from specific cultivars) Reference
Acidic Aqueous Extraction0.1 M HClUltrasonic bath, 30 min, 2 cyclesNot explicitly quantified for catharanthine alone[1]
Negative Pressure Cavitation80% Ethanol1:20 (w/v), -0.075 MPa, 30 min, 3 cycles0.2843 mg/g[7]
Supercritical Fluid (SFE)CO₂ with Methanol (6.6 vol%)250 bar, 80°C, 40 minHigh recovery reported[7]
Supercritical Fluid (SFE)CO₂150 bar, 40°C, 10 hoursEffective for indole alkaloids[5]
Homogenate Extraction0.15% H₂SO₄ + 50% Methanol1:10 (w/v), 3 cycles of 2.5 minReported higher yield than ultrasonic/reflux methods[8]
Soxhlet ExtractionEthanol / MethanolProlonged extraction at solvent boiling pointProne to thermal degradation of compounds[9]

Note: Yields can vary greatly depending on the plant cultivar. The 'Pacifica Peach' cultivar has been reported to have one of the highest catharanthine concentrations at 2903 ± 384 µg/g dry weight.[2]

Part 2: Purification of Catharanthine

The crude extract contains a complex mixture of alkaloids and other phytochemicals. A multi-step purification process is required to isolate catharanthine.

Workflow for Extraction and Purification

The overall process follows a logical sequence from raw material to a purified final product.

G A C. roseus Leaves (Dried & Powdered) B Crude Alkaloid Extraction (e.g., Acidic Aqueous Method) A->B C Crude Extract B->C D Purification Step 1: Acid-Base Partitioning C->D E Semi-Purified Alkaloid Fraction D->E F Purification Step 2: Chromatography (e.g., Column, pTLC, CPC) E->F G Isolated Catharanthine Fractions F->G H Analysis & Characterization (HPLC, LC-MS) G->H I Pure Catharanthine H->I

Caption: General workflow for catharanthine extraction and purification.

Protocol: Acid-Base Partitioning

This is a highly effective liquid-liquid extraction technique to separate alkaloids from neutral and acidic impurities.[7] It exploits the pH-dependent solubility of alkaloids.

  • Acidification: Start with the crude extract obtained from a method like NPCE (after evaporating the ethanol) and dissolve it in an acidic aqueous solution (e.g., 0.1 M HCl). If starting from the acidic aqueous extract (Protocol 1), this step is already complete. The alkaloids will be protonated (BH⁺) and water-soluble.

  • Wash 1 (Remove Neutral Impurities): Transfer the acidic solution to a separatory funnel and wash it several times with a non-polar organic solvent like ethyl acetate (B1210297) or dichloromethane. Neutral impurities will partition into the organic layer, which is discarded. Retain the aqueous layer containing the protonated alkaloids.

  • Basification: Increase the pH of the aqueous layer to approximately 9-10 by slowly adding a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or NaOH). This deprotonates the alkaloids (BH⁺ → B), making them lose their charge and become insoluble in water but soluble in organic solvents.

  • Wash 2 (Extract Alkaloids): Extract the basified aqueous solution multiple times with a fresh non-polar organic solvent (e.g., ethyl acetate). The deprotonated alkaloids will now partition into the organic layer.

  • Concentration: Combine all organic fractions, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a semi-purified total alkaloid fraction.

G start Crude Extract in Aqueous Acid (pH ~2) wash1 Wash with Ethyl Acetate start->wash1 aqueous1 Aqueous Layer (Protonated Alkaloids: BH⁺) (Retain) wash1->aqueous1 organic1 Organic Layer (Neutral Impurities) (Discard) wash1->organic1 basify Add Base (e.g., NaOH) to raise pH to ~10 aqueous1->basify wash2 Extract with Ethyl Acetate basify->wash2 aqueous2 Aqueous Layer (Polar Impurities) (Discard) wash2->aqueous2 organic2 Organic Layer (Deprotonated Alkaloids: B) (Combine & Concentrate) wash2->organic2

Caption: Diagram of the acid-base partitioning purification principle.

Protocol: Chromatographic Purification

Further purification of the total alkaloid fraction is necessary to isolate catharanthine. Column chromatography is a standard and effective method.

  • Stationary Phase: Prepare a column packed with silica (B1680970) gel, pre-equilibrated with a non-polar solvent like chloroform (B151607) or hexane.[4]

  • Sample Loading: Dissolve the semi-purified alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient is chloroform:methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.[4]

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing catharanthine. A mobile phase of ethyl acetate:benzene:methanol:25% ammonia (B1221849) (100:5:5:3) can be used for TLC, with detection via a Cerium Ammonium Sulfate (CAS) spray reagent.[6] Fractions with an Rf value matching a catharanthine standard are pooled.

  • Final Concentration: Combine the pure fractions and evaporate the solvent to obtain purified catharanthine.

Alternative Chromatographic Methods:

  • Preparative TLC (pTLC): The semi-purified extract can be applied as a band onto a silica gel pTLC plate and developed in a suitable solvent system [e.g., petroleum ether, ethyl acetate, acetone, and ethanol (70:20:10:1 v/v/v/v)].[10][11] The band corresponding to catharanthine is then scraped off and the compound is eluted from the silica.

  • Centrifugal Partition Chromatography (CPC): This is an all-liquid chromatography technique that can efficiently isolate catharanthine from crude mixtures in a preparative scale using a pH-zone refining mode.[12]

Part 3: Analysis and Quantification

The purity and quantity of the isolated catharanthine should be confirmed using analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC equipped with a UV detector is the standard method for quantifying catharanthine.[4][5] A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer (e.g., 5mM (NH₄)₂PO₄) and organic solvents like methanol and acetonitrile.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for definitive identification by confirming the molecular weight of the compound.[1][5] For catharanthine, the positive ion mode ESI-MS spectrum will show the characteristic protonated molecular ion [M+H]⁺ at m/z 337.[1]

By following these detailed protocols, researchers can effectively extract and purify catharanthine from Catharanthus roseus leaves for applications in research and the semi-synthesis of vital anticancer drugs.

References

Supercritical Fluid Extraction (SFE) of Catharanthine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the supercritical fluid extraction (SFE) of catharanthine (B190766) from Catharanthus roseus. Catharanthine is a crucial precursor for the synthesis of the anticancer drugs vinblastine (B1199706) and vincristine. SFE offers a green and efficient alternative to conventional solvent extraction methods.

Introduction to Supercritical Fluid Extraction of Catharanthine

Supercritical fluid extraction (SFE) is a highly selective and efficient technique for extracting valuable compounds from natural products.[1][2] Using supercritical carbon dioxide (SC-CO₂) as the primary solvent, this method offers several advantages over traditional liquid solvent extraction, including higher selectivity, shorter extraction times, and the elimination of toxic organic solvent residues.[2] For the extraction of catharanthine, a terpenoid indole (B1671886) alkaloid from the leaves of Catharanthus roseus, SFE provides a promising method to achieve high recovery rates.[1][3] The efficiency of the extraction process is influenced by several key parameters, including pressure, temperature, the use of co-solvents (modifiers), and extraction time.[3][4]

Data Presentation: SFE Parameters and Catharanthine Yield

The following tables summarize the quantitative data from various studies on the SFE of catharanthine, highlighting the impact of different experimental parameters on the extraction yield and recovery.

Table 1: Optimal and Investigated Parameters for Catharanthine SFE

ParameterInvestigated RangeOptimal Condition for CatharanthineReference
Pressure (bar)200 - 400250[3]
Temperature (°C)40 - 8080[3]
Co-solvent (Methanol)2.2 - 6.6 vol%6.6 vol%[3]
Dynamic Extraction Time (min)20 - 6040[3]
Catharanthine Recovery -100% [3]

Table 2: Comparison of SFE with Other Extraction Methods for Catharanthine

Extraction MethodKey ParametersCatharanthine Yield/RecoveryReference
Supercritical Fluid Extraction (SFE) 250 bar, 80°C, 6.6 vol% methanol (B129727), 40 min100% recovery [1][3]
Negative-Pressure Cavitation Extraction (NPCE)80% ethanol, -0.075 MPa, 30 min, 3 cycles0.2843 mg/g DW[1]
Ultrasound-Assisted Extraction (UAE)80% ethanolComparable to NPCE[1]
Maceration Extraction (ME)80% ethanol, 12 h, room temperatureLower than NPCE and UAE[1]
Heat Reflux Extraction (HRE)80% ethanol, 3 h, 80°CLower than NPCE and UAE[1]

Experimental Protocols

This section provides a detailed methodology for the supercritical fluid extraction of catharanthine based on optimized conditions.

Materials and Equipment
  • Plant Material: Dried and powdered leaves of Catharanthus roseus.

  • Supercritical Fluid Extraction System: An SFE system equipped with a high-pressure pump for CO₂, a co-solvent pump, an extraction vessel, a temperature controller, and a back-pressure regulator.

  • Solvents: Supercritical fluid grade carbon dioxide, and HPLC grade methanol (as co-solvent).

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system for quantification of catharanthine.

Sample Preparation
  • Obtain dried leaves of Catharanthus roseus.

  • Grind the leaves to a fine powder to increase the surface area for extraction. A particle size of around 60-mesh is recommended for improved efficiency.

  • Thoroughly dry the powdered plant material to minimize moisture content, which can affect extraction efficiency.

Supercritical Fluid Extraction Protocol (Optimized for Catharanthine)
  • Loading the Extraction Vessel: Accurately weigh a known amount of the dried, powdered Catharanthus roseus leaves and pack it uniformly into the extraction vessel.

  • Setting the SFE Parameters:

    • Pressure: Set the system pressure to 250 bar.

    • Temperature: Heat the extraction vessel to 80°C.

    • Co-solvent: Introduce methanol as a co-solvent at a concentration of 6.6% by volume. The addition of a polar co-solvent like methanol is crucial for efficiently extracting the relatively polar catharanthine alkaloid.

  • Extraction Process:

    • Pressurize the system with CO₂ to the set pressure.

    • Once the desired temperature and pressure are stable, start the flow of supercritical CO₂ and the co-solvent through the extraction vessel.

    • Set the dynamic extraction time to 40 minutes. During this period, the supercritical fluid mixture will flow through the plant material, dissolving the catharanthine.

  • Collection of the Extract:

    • The extract-laden supercritical fluid exits the extraction vessel and passes through a back-pressure regulator, where the pressure is reduced.

    • As the pressure drops, the CO₂ returns to its gaseous state, and its solvating power decreases drastically, causing the precipitation and collection of the extracted compounds, including catharanthine, in a collection vial.

  • Post-Extraction:

    • After the extraction is complete, depressurize the system safely.

    • Collect the crude extract for further purification and analysis.

    • The extracted plant material can be removed from the vessel.

  • Analysis:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the solution using HPLC to identify and quantify the amount of catharanthine present.

Visualizations

Experimental Workflow for SFE of Catharanthine

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis start Dried Catharanthus roseus leaves grind Grinding to Powder start->grind dry Drying grind->dry load Load into Extraction Vessel dry->load sfe_process SFE Process (250 bar, 80°C, 6.6% MeOH, 40 min) load->sfe_process collection Extract Collection sfe_process->collection hplc HPLC Analysis collection->hplc quant Quantification of Catharanthine hplc->quant

Caption: Experimental workflow for the supercritical fluid extraction of catharanthine.

Key Parameters Influencing Catharanthine SFE Yield

SFE_Parameters cluster_params Key SFE Parameters Pressure Pressure (200-400 bar) Yield Catharanthine Extraction Yield Pressure->Yield Increases solubility Temperature Temperature (40-80°C) Temperature->Yield Affects solvent density & vapor pressure CoSolvent Co-solvent (Methanol, 2.2-6.6 vol%) CoSolvent->Yield Increases polarity of SC-CO₂ Time Extraction Time (20-60 min) Time->Yield Affects extraction completeness

Caption: Relationship between key SFE parameters and catharanthine extraction yield.

References

Semi-Synthesis of Vinblastine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the semi-synthesis of vinblastine (B1199706), a potent anti-cancer agent. The primary route discussed is the coupling of its naturally occurring precursors, catharanthine (B190766) and vindoline (B23647). This semi-synthetic approach is a more practical alternative to total synthesis or direct extraction from the Madagascar periwinkle (Catharanthus roseus), where vinblastine is found in very low concentrations.[1]

The most common and efficient methods for this semi-synthesis involve the coupling of catharanthine and vindoline to form an intermediate, which is then converted to vinblastine.[1] The iron(III)-mediated coupling is a prominent and well-documented approach.[1][2]

Data Presentation: Comparative Overview of Semi-Synthetic Methods

The efficiency of vinblastine semi-synthesis is highly dependent on the chosen methodology. The following table summarizes quantitative data from key published protocols, offering a comparative look at their efficacy.

MethodKey ReagentsIntermediateProduct(s) and Yield(s)Reference(s)
Fe(III)-Promoted Coupling FeCl₃, NaBH₄, air (O₂)Iminium ionVinblastine (40-43%), Leurosidine (B1205338) (20-23%)[3][4][5][6]
Modified Fe(III)-Promoted Coupling Fe₂(SO₄)₃Anhydrovinblastine (B1203243)Anhydrovinblastine (71%)[3]
Singlet Oxygen-Mediated Coupling H₂O₂, NaClO (to generate ¹O₂ in situ), NaBH₄Oxidized catharanthineVinblastine (up to 20% at pH 8.3)[1][7]
Triarylaminium Radical Cation Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)AnhydrovinblastineAnhydrovinblastine[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the semi-synthesis of vinblastine.

Protocol 1: Fe(III)-Promoted Coupling of Catharanthine and Vindoline

This protocol is based on the widely used iron(III)-mediated coupling method to produce anhydrovinblastine, which is then converted to vinblastine.[3][4]

Materials:

Procedure:

  • Coupling Reaction:

    • In a suitable reaction vessel, dissolve catharanthine and vindoline in a mixture of 0.1 N HCl and trifluoroethanol.[3]

    • To this solution, add a solution of ferric chloride (FeCl₃) (5 equivalents) and stir the mixture at room temperature.[3][4]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the formation of the intermediate iminium ion.[1]

  • Reduction to Anhydrovinblastine:

    • Upon completion of the coupling reaction, cool the reaction mixture.

    • Slowly add a solution of sodium borohydride (NaBH₄) to reduce the intermediate iminium ion to anhydrovinblastine.[3]

  • Conversion to Vinblastine:

    • After the reduction is complete, introduce air (oxygen) into the reaction mixture by vigorous stirring in an open flask or by bubbling air through the solution.[1]

    • Continue stirring for approximately 30 minutes to facilitate the oxidation of anhydrovinblastine to vinblastine.[1]

  • Work-up and Purification:

    • Adjust the pH of the solution to basic (pH 8-9) with a suitable base like sodium bicarbonate solution.[1]

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[1]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]

    • Purify the crude product by column chromatography on silica gel to separate vinblastine from leurosidine and any unreacted starting materials.[1]

Protocol 2: Singlet Oxygen-Mediated Coupling

This method utilizes singlet oxygen generated in situ for the coupling reaction.

Materials:

  • Catharanthine and Vindoline (as embonate complexes or free bases)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Sodium hypochlorite (B82951) (NaClO), 10% aqueous solution

  • Sodium borohydride (NaBH₄), 0.1% solution in methanol (B129727)

  • Hydrochloric acid (HCl), 0.1 M

  • Citric acid buffer (pH 2.2), 0.1 M

  • Dichloromethane (CH₂Cl₂)

  • Methanol

Procedure:

  • Reaction Setup:

    • Combine the catharanthine and vindoline starting material with 0.1 M hydrochloric acid and 0.1 M citric acid buffer.[7]

    • Cool the mixture to 0 to -5 °C in an ice bath and add dichloromethane.[7]

  • Oxidation-Reduction Reaction:

    • While stirring the mixture, slowly and simultaneously add 30% aqueous hydrogen peroxide, 10% aqueous sodium hypochlorite, and a 0.1% solution of sodium borohydride in methanol over a period of 3-5 hours.[7]

    • The pH of the reaction mixture will gradually increase. Monitor the pH and collect samples at different pH values to determine the optimal condition for vinblastine formation. A maximum yield of 20% has been reported at pH 8.3.[1][7]

  • Work-up and Analysis:

    • Once the reaction is complete, separate the organic layer.

    • Evaporate the organic solvent to dryness.

    • Dissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC to quantify the yield of vinblastine.[1]

    • Further purification can be achieved using chromatographic techniques.[1]

Visualizations

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

G cluster_workflow Experimental Workflow start Start coupling Coupling Reaction (Catharanthine + Vindoline) start->coupling reduction Reduction (e.g., NaBH4) coupling->reduction oxidation Oxidation (e.g., Air) reduction->oxidation workup Work-up & Purification oxidation->workup analysis Analysis (HPLC, etc.) workup->analysis end End analysis->end

Caption: Experimental workflow for the semi-synthesis of vinblastine.

G cluster_transformation Chemical Transformation Pathway catharanthine Catharanthine intermediate Iminium Ion Intermediate catharanthine->intermediate Fe(III) vindoline Vindoline vindoline->intermediate anhydrovinblastine Anhydrovinblastine intermediate->anhydrovinblastine NaBH4 vinblastine Vinblastine anhydrovinblastine->vinblastine Air (O2)

Caption: Chemical transformation from precursors to vinblastine.

References

Application Notes: Cell Culture Applications of Catharanthine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catharanthine (B190766) is a monoterpenoid indole (B1671886) alkaloid derived from the medicinal plant Catharanthus roseus[1][2]. It serves as a crucial precursor for the semi-synthesis of the potent anticancer dimeric alkaloids, vinblastine (B1199706) and vincristine[1][3]. While much of the research has focused on its role as a synthetic precursor, catharanthine itself exhibits significant biological activities and is a subject of in vitro studies for its potential as an anticancer agent. Its primary mechanisms of action involve the disruption of microtubule dynamics, induction of cell cycle arrest, apoptosis, and autophagy[4][5][6][7]. These application notes provide an overview of the in vitro uses of catharanthine, summarizing its cytotoxic effects and detailing protocols for key experimental assays.

Mechanism of Action

In vitro studies have elucidated several mechanisms through which catharanthine exerts its cytotoxic effects on cancer cells:

  • Disruption of Microtubule Dynamics: As a vinca (B1221190) alkaloid, catharanthine contributes to the disruption of microtubule dynamics, which is essential for mitotic spindle formation during cell division. This interference leads to mitotic arrest and subsequent cell death[4][5][6]. The catharanthine domain is responsible for the cytotoxic effect when it is part of dimeric alkaloids like vinblastine[8].

  • Induction of Apoptosis: Catharanthine is a potent inducer of apoptosis. Studies on HepG2 liver carcinoma cells show it triggers apoptosis in a dose-dependent manner[4][6]. The mechanism can involve an intrinsic pathway, characterized by the dysregulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases[9][10].

  • Cell Cycle Arrest: By interfering with the mitotic spindle, catharanthine causes cells to arrest in the G2/M phase of the cell cycle[4][11][12]. This prevents cell proliferation and can lead to apoptotic cell death.

  • Activation of Autophagy: In HepG2 cells, catharanthine has been shown to activate autophagy signaling pathways. It inhibits the mTOR pathway by decreasing the expression of Akt and increasing the levels of sirtuin-1, a known autophagy inducer. This leads to the upregulation of autophagy-related genes such as LC3, Beclin1, and ULK1, ultimately resulting in autophagic cell death[4][6].

Quantitative Data Summary

The cytotoxic activity of catharanthine has been evaluated against various cancer cell lines, with IC50 values varying based on the cell line and experimental conditions.

CompoundCell LineCell TypeIC50 Value (µM)Reference
CatharanthineHCT-116Colon Carcinoma~590 µM (equivalent to 200 µg/mL)[1][5]
CatharanthineJURKAT E.6T-cell Leukemia~0.63 µM (equivalent to 211 ng/mL)[5]
CatharanthineTHP-1Acute Monocytic Leukemia~0.62 µM (equivalent to 210 ng/mL)[5]
Indole Alkaloid ExtractJURKAT E.6T-cell Leukemia211 ng/mL[13]
Indole Alkaloid ExtractTHP-1Acute Monocytic Leukemia210 ng/mL[13]

Note: The Indole Alkaloid-Enriched Bioactive Extract contained Catharanthine, Ajmalicine, Tabersonine, and Lochnericine. The powerful antitumor activity was attributed to the synergistic action of these compounds[13].

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by Catharanthine in vitro.

Catharanthine_Autophagy_Pathway cluster_membrane Cell Membrane Receptor Receptor Akt Akt Receptor->Akt Inhibition Catharanthine Catharanthine Catharanthine->Receptor Sirt-1 Sirtuin-1 Catharanthine->Sirt-1 Induction mTOR mTOR Akt->mTOR Inhibition Autophagy_Initiation ULK1, Beclin1, LC3 Upregulation mTOR->Autophagy_Initiation Sirt-1->Autophagy_Initiation Autophagic_Cell_Death Autophagic Cell Death Autophagy_Initiation->Autophagic_Cell_Death

Caption: Catharanthine-induced autophagy via inhibition of the Akt/mTOR pathway.

Catharanthine_Apoptosis_Pathway Catharanthine Catharanthine ROS ↑ Reactive Oxygen Species (ROS) Catharanthine->ROS Bax ↑ Bax Catharanthine->Bax Bcl2 ↓ Bcl-2 Catharanthine->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Catharanthus alkaloids.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of studies with Catharanthine.

Experimental_Workflow Start Start: Cancer Cell Line Culture Seeding Cell Seeding (96-well or 6-well plates) Start->Seeding Treatment Treat with Catharanthine (Dose-response & Time-course) Seeding->Treatment Assays Perform In Vitro Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assays->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Assays->CellCycle DataAnalysis Data Analysis: Calculate IC50, Quantify Apoptosis & Cell Cycle Phases Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion: Determine Cytotoxic & Mechanistic Effects DataAnalysis->Conclusion

Caption: General workflow for in vitro screening of Catharanthine.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity[5].

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Catharanthine standard

    • Complete culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium[5].

    • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment[5].

    • Treatment: Prepare serial dilutions of Catharanthine in culture medium. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of Catharanthine. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only)[5].

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2[5].

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals[5].

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals[5].

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[5].

    • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%)[5].

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[4][5][6].

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Catharanthine standard

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Catharanthine for a specified time (e.g., 24 or 48 hours)[5].

    • Cell Harvesting: Harvest the cells (including floating and attached cells) by trypsinization and centrifugation.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide[5].

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[5].

    • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube[5].

    • Analysis: Analyze the samples by flow cytometry within one hour. Differentiate cell populations:

      • Viable: Annexin V-FITC negative and PI negative.

      • Early Apoptotic: Annexin V-FITC positive and PI negative.

      • Late Apoptotic/Necrotic: Annexin V-FITC positive and PI positive[5].

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[5].

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Catharanthine standard

    • Cold 70% ethanol (B145695)

    • PBS

    • RNase A (100 µg/mL)

    • Propidium Iodide (50 µg/mL)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Catharanthine for the appropriate time.

    • Harvesting: Harvest cells by trypsinization and centrifugation.

    • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours[5].

    • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol[5].

    • Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A[5].

    • Incubation: Incubate for 30 minutes at room temperature in the dark[5].

    • Analysis: Analyze the samples using a flow cytometer. The DNA content, proportional to the PI fluorescence intensity, allows for the quantification of cells in the G0/G1, S, and G2/M phases[5].

References

Application Notes and Protocols for the Enzymatic Coupling of Catharanthine and Vindoline for Dimeric Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dimeric indole (B1671886) alkaloids, vinblastine (B1199706) and vincristine, derived from Catharanthus roseus, are vital chemotherapeutic agents. Their complex structures have made total synthesis challenging and expensive, leading to a continued reliance on their extraction from the plant, where they are found in low concentrations. A key step in the biosynthesis of these compounds is the coupling of the monomeric precursors, catharanthine (B190766) and vindoline (B23647). This reaction can be achieved through chemical methods or, more biomimetically, through enzymatic catalysis. This document provides detailed application notes and protocols for the enzymatic synthesis of 3',4'-anhydrovinblastine (AVLB), the immediate precursor to vinblastine, using peroxidases.

Principle of the Reaction

The enzymatic coupling of catharanthine and vindoline is an oxidative process catalyzed by peroxidases, such as horseradish peroxidase (HRP) or peroxidases isolated from Catharanthus roseus itself (e.g., CRPRX1).[1] The reaction requires a peroxide, typically hydrogen peroxide (H₂O₂), to activate the enzyme. The peroxidase then facilitates the formation of a reactive catharanthine intermediate, which subsequently undergoes a stereoselective coupling with vindoline at its C10 position to form an iminium intermediate. This intermediate is then reduced to yield α-3',4'-anhydrovinblastine (AVLB).[1] Subsequent hydration of AVLB yields vinblastine.

Data Presentation

Table 1: Comparison of Catalysts for Catharanthine and Vindoline Coupling
CatalystMethodKey AdvantagesReported Yield of Coupled ProductReference
Horseradish Peroxidase (HRP)EnzymaticCommercially available, well-characterizedHigh levels of AVLB obtained[2][3]
Catharanthus roseus Peroxidase (CRPRX1)EnzymaticEndogenous enzyme, potentially higher specificitySpecific activity of 1.8 nkat/mg for AVLB synthesis[4]
Fe(III) salts (e.g., FeCl₃)Chemical (Biomimetic)High conversion, excellent stereochemical controlUp to 90% conversion to anhydrovinblastine (B1203243)[5]
Triarylaminium Radical Cation (BAHA)ChemicalHigh yield, complete diastereoselectivityUp to 85% yield of anhydrovinblastine
Table 2: Kinetic Parameters of Horseradish Peroxidase (HRP)
Substratek₃ (Compound II reduction constant) (M⁻¹s⁻¹)NotesReference
Catharanthine2.53 x 10³The reduction of peroxidase compound II is a limiting step in the coupling reaction.[6]
Vindoline3.57 x 10³Vindoline free radicals are proposed to be deactivated by reaction with catharanthine.[6]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 3',4'-Anhydrovinblastine (AVLB) using Horseradish Peroxidase (HRP)

This protocol is a general guideline based on published research and may require optimization for specific experimental setups.

Materials:

  • Catharanthine hydrochloride

  • Vindoline sulfate (B86663)

  • Horseradish Peroxidase (HRP), Type VI, RZ ≥ 3.0

  • Hydrogen peroxide (H₂O₂), 30% (w/w) solution

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.5)

  • Methanol (HPLC grade)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Stir plate and stir bar

  • HPLC system for analysis

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of catharanthine hydrochloride in 50 mM sodium phosphate buffer (pH 6.5).

    • Prepare a stock solution of vindoline sulfate in 50 mM sodium phosphate buffer (pH 6.5).

    • The final concentration of each substrate in the reaction mixture should be in the range of 1-5 mM.

  • Enzyme Preparation:

    • Prepare a stock solution of HRP in 50 mM sodium phosphate buffer (pH 6.5). A typical concentration is 1 mg/mL.

  • Reaction Setup:

    • In a glass vial, combine the catharanthine and vindoline stock solutions.

    • Add the HRP stock solution to the substrate mixture. The final enzyme concentration can range from 0.01 to 0.1 mg/mL.

    • Initiate the reaction by adding a freshly diluted solution of H₂O₂. The final concentration of H₂O₂ should be in stoichiometric equivalence or slight excess relative to the substrates (e.g., 1-5 mM). Caution: High concentrations of H₂O₂ can inactivate the enzyme. It is recommended to add H₂O₂ dropwise over a period of time.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature (approximately 25°C) with gentle stirring.

    • Monitor the reaction progress by taking aliquots at different time points (e.g., 30 min, 1h, 2h, 4h) and analyzing them by HPLC.

  • Work-up and Extraction:

    • Once the reaction has reached completion (as determined by HPLC), quench the reaction by adding a few drops of catalase solution or by adjusting the pH.

    • Make the reaction mixture basic (pH 8-9) by adding a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer three times with an equal volume of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude product containing AVLB.

  • Purification (Optional):

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by preparative HPLC to isolate pure AVLB.

Protocol 2: Purification of Peroxidase from Catharanthus roseus Leaves

This protocol provides a general procedure for the extraction and partial purification of peroxidases with AVLB synthase activity from C. roseus leaves.

Materials:

  • Fresh or frozen Catharanthus roseus leaves

  • Liquid nitrogen

  • Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0, containing 1 mM EDTA, 5 mM β-mercaptoethanol, and 10% (w/v) polyvinylpolypyrrolidone)

  • Ammonium (B1175870) sulfate

  • Dialysis tubing

  • Chromatography columns (e.g., gel filtration, ion exchange)

  • Bradford reagent for protein quantification

Procedure:

  • Tissue Homogenization:

    • Grind fresh or frozen C. roseus leaves to a fine powder in a mortar and pestle with liquid nitrogen.

    • Homogenize the powdered tissue in ice-cold extraction buffer (e.g., 1:3 w/v ratio).

  • Crude Extract Preparation:

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to remove cell debris.

    • Collect the supernatant, which represents the crude enzyme extract.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to achieve a desired saturation percentage (e.g., 30-80%). This will precipitate proteins based on their solubility.

    • Allow the mixture to stir for at least 1 hour.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Dialysis:

    • Transfer the resuspended pellet to a dialysis tube and dialyze against the same buffer overnight at 4°C with several buffer changes to remove excess ammonium sulfate.

  • Chromatographic Purification:

    • Further purify the dialyzed protein solution using a combination of chromatographic techniques such as gel filtration (to separate by size) and ion-exchange chromatography (to separate by charge).

    • Collect fractions and assay each for peroxidase activity and AVLB synthase activity (using Protocol 1).

    • Pool the active fractions.

Protocol 3: HPLC Analysis of Reaction Products

This method allows for the quantification of catharanthine, vindoline, and the product anhydrovinblastine.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Conditions:

  • A common mobile phase is a mixture of methanol, acetonitrile (B52724), and an aqueous buffer. For example, a mixture of methanol, acetonitrile, diethyl amine, and high purity water (420:252:3:225; v/v/v/v), adjusted to pH 6.5 with orthophosphoric acid, has been reported.[7]

  • Another reported mobile phase consists of methanol, phosphate buffer (5 mM, pH 6.0), and acetonitrile with a gradient elution.[8]

  • Flow rate: 1.0 - 2.0 mL/min

  • Detection wavelength: 254 nm is commonly used for all three compounds.[8]

  • Column Temperature: Room temperature or controlled at 30°C.[9]

Procedure:

  • Sample Preparation:

    • Dilute aliquots of the reaction mixture in the mobile phase to an appropriate concentration for HPLC analysis.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • Standard Curve Generation:

    • Prepare a series of standard solutions of known concentrations for catharanthine, vindoline, and anhydrovinblastine (if available).

    • Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration for each compound.

  • Quantification:

    • Inject the reaction samples and determine the peak areas for catharanthine, vindoline, and AVLB.

    • Calculate the concentration of each compound in the samples using the respective standard curves.

Visualization of Workflows and Pathways

Enzymatic_Coupling_Workflow Catharanthine Catharanthine Reaction_Mixture Reaction Mixture (pH 6.5 Buffer) Catharanthine->Reaction_Mixture Vindoline Vindoline Vindoline->Reaction_Mixture Peroxidase Peroxidase (HRP/CRPRX1) Peroxidase->Reaction_Mixture H2O2 H₂O₂ H2O2->Reaction_Mixture Incubation Incubation (Room Temp, Stirring) Reaction_Mixture->Incubation Quenching Quenching & Work-up (Basification, Extraction) Incubation->Quenching Crude_Product Crude Product (Anhydrovinblastine) Quenching->Crude_Product Purification Purification (Chromatography) Crude_Product->Purification Pure_AVLB Pure Anhydrovinblastine Purification->Pure_AVLB

Caption: Experimental workflow for the enzymatic synthesis of anhydrovinblastine.

Peroxidase_Purification_Workflow Leaves C. roseus Leaves Homogenization Homogenization (Liquid N₂, Buffer) Leaves->Homogenization Crude_Extract Crude Extract (Centrifugation) Homogenization->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis Chromatography Chromatography (Gel Filtration, Ion Exchange) Dialysis->Chromatography Purified_Peroxidase Purified Peroxidase Chromatography->Purified_Peroxidase

Caption: Workflow for the purification of peroxidase from C. roseus leaves.

Signaling_Pathway Peroxidase_Resting Peroxidase (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) Peroxidase_Resting->Compound_I + H₂O₂ H2O2 H₂O₂ Compound_II Compound II (Fe⁴⁺=O Por) Compound_I->Compound_II + Catharanthine - Catharanthine Radical Catharanthine Catharanthine Catharanthine_Radical Catharanthine Radical Iminium_Intermediate Iminium Intermediate Catharanthine_Radical->Iminium_Intermediate + Vindoline Compound_II->Peroxidase_Resting + Catharanthine - Catharanthine Radical Vindoline Vindoline Reduction Reduction Iminium_Intermediate->Reduction AVLB Anhydrovinblastine Reduction->AVLB

Caption: Proposed reaction mechanism for peroxidase-catalyzed AVLB synthesis.

References

Solid-Phase Extraction (SPE) for Enhanced Cleanup of Catharanthine Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine (B190766), a key terpenoid indole (B1671886) alkaloid precursor isolated from Catharanthus roseus, is of significant interest in the pharmaceutical industry for its role in the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. Accurate quantification and effective purification of catharanthine from complex plant extracts are critical for research, process optimization, and quality control. This document provides detailed application notes and protocols for the cleanup of catharanthine samples using solid-phase extraction (SPE), a technique that offers significant advantages over traditional liquid-liquid extraction by improving sample throughput, reducing solvent consumption, and yielding cleaner extracts with high, reproducible recoveries.[1]

This guide outlines two primary SPE methodologies for catharanthine purification: a reversed-phase (RP) approach using a C18 sorbent and a mixed-mode (MM) strategy employing a polymeric sorbent with both reversed-phase and ion-exchange characteristics.

Principle of Solid-Phase Extraction for Catharanthine

Solid-phase extraction is a chromatographic technique used to isolate, concentrate, and purify analytes from a liquid sample.[2] The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). By carefully selecting the sorbent and the solvents used for loading, washing, and elution, catharanthine can be selectively retained on the sorbent while impurities are washed away. The purified catharanthine is then eluted with a different solvent.

For catharanthine, an alkaloid with a basic nitrogen atom, its retention on an SPE sorbent can be manipulated by adjusting the pH of the sample and solvents.[3] In acidic conditions, catharanthine is protonated, increasing its polarity and solubility in aqueous solutions, which is ideal for loading onto a reversed-phase sorbent.[3] In a more basic environment, it is deprotonated and less polar, facilitating its elution with organic solvents.

Experimental Protocols

Protocol 1: Reversed-Phase SPE (RP-SPE) using C18 Sorbent

This protocol is suitable for the general cleanup of catharanthine from pre-extracted plant material. C18 sorbents are effective at retaining non-polar to moderately polar compounds from polar matrices.[4]

Materials:

Methodology:

  • Sample Pre-treatment:

    • Dissolve the crude catharanthine extract in a minimal amount of methanol.

    • Dilute the dissolved extract with deionized water containing 0.1% formic acid to a final methanol concentration of <5%.

    • Adjust the pH of the sample to approximately 3-4 with formic acid to ensure catharanthine is protonated.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge to activate the sorbent.

    • Do not allow the sorbent bed to dry.

  • SPE Cartridge Equilibration:

    • Pass 3 mL of deionized water containing 0.1% formic acid through the cartridge to equilibrate the sorbent to the loading conditions.

    • Ensure the sorbent bed remains wetted.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water containing 0.1% formic acid to remove highly polar impurities.

    • Perform a second wash with 3 mL of 10% methanol in deionized water (with 0.1% formic acid) to remove less polar impurities.

  • Elution:

    • Elute the purified catharanthine from the cartridge with 2 mL of a solution of 5% ammonium hydroxide in methanol into a clean collection tube. The basic conditions neutralize the charge on the catharanthine, reducing its polarity and facilitating elution.

    • A second elution with 2 mL of the same solvent can be performed to ensure complete recovery.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for subsequent analysis (e.g., HPLC mobile phase).

Protocol 2: Mixed-Mode SPE (MM-SPE) for Enhanced Selectivity

This protocol utilizes a mixed-mode sorbent that combines reversed-phase (hydrophobic) and cation-exchange (ionic) retention mechanisms. This dual functionality provides enhanced selectivity for basic compounds like catharanthine, leading to exceptionally clean extracts.

Materials:

  • SPE Cartridge: Mixed-Mode Polymeric Sorbent (e.g., C8/SCX), 100 mg bed mass, 3 mL reservoir

  • Methanol (HPLC grade)

  • 50 mM Ammonium Acetate (B1210297) Buffer (pH 6.0)

  • 5% Ammonium Hydroxide in Methanol

  • Crude catharanthine extract

Methodology:

  • Sample Pre-treatment:

    • Dissolve the crude extract in a minimal amount of methanol and dilute with 50 mM ammonium acetate buffer (pH 6.0). The pH of 6.0 ensures that the catharanthine is protonated and can interact with the cation-exchange groups on the sorbent.

    • Filter the sample through a 0.45 µm syringe filter.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the mixed-mode cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of 50 mM ammonium acetate buffer (pH 6.0) through the cartridge.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min. Catharanthine will be retained by both reversed-phase and cation-exchange mechanisms.

  • Washing:

    • Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0) to remove polar, non-ionic impurities.

    • Wash with 1 mL of methanol to remove non-polar, non-ionic impurities. The strong ionic interaction will retain the catharanthine on the sorbent during this aggressive organic wash.

  • Elution:

    • Elute the purified catharanthine with 1-2 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the charge on the catharanthine, disrupting the ionic interaction, while the high organic content disrupts the reversed-phase interaction, allowing for efficient elution.

  • Post-Elution Processing:

    • Evaporate the eluate and reconstitute as described in Protocol 1.

Data Presentation

The following tables summarize the expected quantitative performance for the cleanup of catharanthine samples using the described SPE protocols. The data is based on typical recovery and reproducibility values observed for the SPE of similar alkaloids.[5]

Table 1: Performance of Reversed-Phase SPE (C18) for Catharanthine Cleanup

ParameterResult
Analyte Catharanthine
Sorbent C18, 500 mg
Average Recovery 92%
Reproducibility (%RSD) < 6%
Purity Improvement Significant reduction of polar and moderately non-polar interferences

Table 2: Performance of Mixed-Mode SPE for Catharanthine Cleanup

ParameterResult
Analyte Catharanthine
Sorbent Mixed-Mode Polymeric Cation-Exchange
Average Recovery > 95%
Reproducibility (%RSD) < 5%
Purity Improvement Excellent removal of matrix interferences, yielding a very clean extract

Visualizations

The following diagrams illustrate the logical workflow of the sample preparation and SPE processes.

SPE_Sample_Preparation_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution start Crude Catharanthine Extract dissolve Dissolve in Methanol start->dissolve dilute Dilute with Acidified Water (pH 3-4) dissolve->dilute filter Filter (0.45 µm) dilute->filter load Load onto Conditioned & Equilibrated SPE Cartridge filter->load wash Wash to Remove Impurities load->wash elute Elute Purified Catharanthine wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute for Analysis dry->reconstitute

Caption: General workflow for catharanthine sample cleanup using SPE.

Reversed_Phase_SPE_Protocol cluster_steps Reversed-Phase (C18) SPE Steps cluster_retention Retention Mechanism Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidified Water, pH 3-4) Condition->Equilibrate Load 3. Load Sample (Acidified, Aqueous) Equilibrate->Load Wash1 4. Wash 1 (Acidified Water) Load->Wash1 Retention Hydrophobic Interaction Load->Retention Wash2 5. Wash 2 (10% Methanol in Acidified Water) Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute Elute->Retention Mixed_Mode_SPE_Protocol cluster_steps Mixed-Mode SPE Steps cluster_retention Retention Mechanisms Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Buffer, pH 6.0) Condition->Equilibrate Load 3. Load Sample (Buffered, pH 6.0) Equilibrate->Load Wash1 4. Wash 1 (Buffer, pH 6.0) Load->Wash1 Retention1 Hydrophobic Interaction Load->Retention1 Retention2 Cation-Exchange Load->Retention2 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (5% NH4OH in Methanol) Wash2->Elute Elute->Retention1 Elute->Retention2

References

Troubleshooting & Optimization

How to improve low yield of Catharanthine extraction from natural sources?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catharanthine (B190766) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of catharanthine from natural sources, primarily Catharanthus roseus.

Troubleshooting Guide

This guide addresses common issues encountered during catharanthine extraction experiments and provides actionable solutions to improve yield and purity.

Issue 1: Low Catharanthine Yield with Conventional Solvent Extraction

Question: My catharanthine yield is consistently low using a standard methanol (B129727) or ethanol (B145695) extraction. What parameters can I adjust to improve this?

Answer: Several factors can be optimized to enhance the efficiency of conventional solvent extraction:

  • Solvent Composition: While methanol and ethanol are common, their concentration is critical. Studies have shown that 80% ethanol can provide high extraction yields for vinca (B1221190) alkaloids[1]. For Supercritical Fluid Extraction (SFE), using methanol as a modifier at a concentration of around 6.6 vol% has proven effective[1].

  • pH Adjustment: The pH of the extraction medium is a crucial factor. An acidic pH generally enhances the solubility and stability of alkaloids. Extraction with an aqueous acidic solution, such as 0.1 M HCl, has been shown to be effective[1][2][3][4][5]. However, some studies indicate that the optimal pH for the final extraction step may be slightly alkaline, around 8.3[1][2][5].

  • Temperature: Increasing the extraction temperature can improve efficiency, but this must be balanced with the risk of thermal degradation of the alkaloids. For SFE, temperatures around 80°C have been used successfully[1].

  • Particle Size: The surface area of the plant material significantly impacts extraction efficiency. Grinding the dried leaves to a smaller particle size (e.g., 60-mesh) increases the contact between the solvent and the plant material, leading to higher yields[1].

  • Advanced Extraction Techniques: If optimizing your current method is insufficient, consider more advanced techniques that have demonstrated higher efficiencies. These include Supercritical Fluid Extraction (SFE), Negative-Pressure Cavitation Extraction (NPCE), Microwave-Assisted Extraction (MAE), or Ultrasound-Assisted Extraction (UAE)[1][6][7].

Issue 2: Difficulty in Separating Catharanthine from Other Alkaloids and Plant Matrix Components

Question: My crude extract contains a complex mixture of compounds, making the purification of catharanthine challenging. What strategies can I employ for better separation?

Answer: Effective purification is key to obtaining high-purity catharanthine. Consider the following methods:

  • Acid-Base Partitioning: This is a fundamental and effective initial purification step. By dissolving the crude extract in an acidic aqueous solution, the alkaloids become protonated and water-soluble. This solution can then be washed with a non-polar organic solvent to remove non-alkaloidal impurities. Subsequently, basifying the aqueous layer deprotonates the alkaloids, allowing their extraction into a fresh non-polar organic solvent, thereby separating them from polar impurities[1].

  • Precipitation: Selective precipitation of alkaloids from the acidic extract is possible. For instance, adding an alkaline solution of embonic acid can precipitate catharanthine and vindoline (B23647) as embonate complexes, which can then be used for further synthesis or purification[2][3][4][5].

  • Chromatography: For final purification, chromatographic techniques are indispensable. Column chromatography is a common method to separate individual alkaloids from the crude extract. High-Performance Liquid Chromatography (HPLC) is typically used for the final quantification and purification of catharanthine[1][6][8].

Frequently Asked Questions (FAQs)

Q1: How can I increase the catharanthine content in the Catharanthus roseus plant itself before extraction?

A1: Several biotechnological and cultivation strategies can significantly boost the in-planta accumulation of catharanthine:

  • Elicitation: Applying elicitors, which are compounds that trigger defense responses in plants, can significantly increase alkaloid production. Effective elicitors include methyl jasmonate, salicylic (B10762653) acid, and chitooligosaccharides[1][9]. For instance, foliar application of 0.1 μg/mL 3 kDa chitooligosaccharides has been shown to increase catharanthine content by over 140%[1][9]. Fungal elicitors have also been shown to stimulate catharanthine accumulation[10][11][12].

  • In Vitro Cultures: Plant tissue culture techniques, such as cell suspension and hairy root cultures, provide a controlled environment for catharanthine production[1][12][13][14][15][16][17][18][19][20][21]. These methods allow for the optimization of growth media and conditions to maximize alkaloid accumulation[1].

  • Metabolic Engineering: Genetic modification of the terpenoid indole (B1671886) alkaloid (TIA) biosynthetic pathway is a promising approach to increase the flux towards catharanthine production. This can involve overexpressing key enzymes or transcription factors in the pathway[1][22].

  • Controlled Environmental Conditions: Growing plants under specific lighting conditions, such as red light, can enhance the production of both vindoline and catharanthine[1][23]. Abiotic factors like UV-B light have also been shown to increase catharanthine production in cell suspension cultures[13][17][24].

Q2: What are the advantages of using hairy root cultures for catharanthine production?

A2: Hairy root cultures, induced by Agrobacterium rhizogenes, offer several advantages for producing secondary metabolites like catharanthine:

  • Genetic and Biochemical Stability: Hairy roots are known for their stable production of secondary metabolites over long periods.

  • Fast Growth: They exhibit rapid growth in hormone-free media.

  • Controlled Environment: Production can be scaled up in bioreactors, allowing for precise control over environmental conditions[20].

  • High Yields: Recent studies have shown that engineered hairy roots can produce significant amounts of catharanthine[20].

Q3: Can you provide a general overview of the catharanthine biosynthesis pathway?

A3: The biosynthesis of catharanthine is a complex branch of the terpenoid indole alkaloid (TIA) pathway. It begins with the condensation of tryptamine (B22526) (from the shikimate pathway) and secologanin (B1681713) (from the MEP pathway) to form strictosidine. Strictosidine then undergoes a series of enzymatic conversions to produce a diverse array of monomeric alkaloids, including catharanthine[22][25][26][27].

Catharanthine_Biosynthesis_Pathway Shikimate Shikimate Pathway Tryptamine Tryptamine Shikimate->Tryptamine MEP MEP Pathway Secologanin Secologanin MEP->Secologanin Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin->Strictosidine Intermediates Pathway Intermediates Strictosidine->Intermediates SGD, etc. Catharanthine Catharanthine Intermediates->Catharanthine Multiple Steps NPCE_Workflow Start Start: Dried C. roseus Leaves Grind Grind to 60-mesh Powder Start->Grind Extract Extraction with 80% Ethanol (1:20 w/v, -0.075 MPa, 30 min) Grind->Extract Repeat Repeat Extraction 2x Extract->Repeat Repeat->Extract Fresh Solvent Combine Combine Extracts Repeat->Combine 3 Cycles Complete Filter Filter to Remove Solids Combine->Filter Concentrate Concentrate with Rotary Evaporator Filter->Concentrate CrudeExtract Crude Catharanthine Extract Concentrate->CrudeExtract Analyze Analyze by HPLC CrudeExtract->Analyze End End Analyze->End Elicitation_Workflow Start Start: Growing C. roseus Plants Prepare Prepare 0.1 µg/mL Chitooligosaccharide Solution Start->Prepare Control Control Group: Spray with Distilled Water Start->Control Spray Foliar Spray of Elicitor Solution Prepare->Spray Incubate Incubate Under Normal Growth Conditions Spray->Incubate Control->Incubate Harvest Harvest Leaves After Optimized Time Period Incubate->Harvest Extract Dry Leaves and Proceed with Extraction Protocol Harvest->Extract End End: Quantify Catharanthine Yield Extract->End

References

Technical Support Center: Navigating the Challenges of Catharanthine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Catharanthine (B190766) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation of Catharanthine from complex plant matrices, primarily Catharanthus roseus.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of Catharanthine.

Issue 1: Low Yield of Catharanthine

Q: My extraction and purification process is resulting in a very low yield of Catharanthine. What are the potential causes and how can I improve it?

A: Low yields of Catharanthine are a significant challenge due to its low natural abundance in Catharanthus roseus, often around 0.0005% of the dry leaf weight.[1] Several factors can contribute to poor yields, from the initial extraction to the final crystallization steps.

Potential Causes and Solutions:

  • Suboptimal Extraction Method: The efficiency of the initial extraction is critical. Conventional solvent extractions may not be sufficient.[1]

    • Solution: Optimize your extraction parameters. Consider advanced techniques like Negative-Pressure Cavitation Extraction (NPCE), Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), or Ultrasound-Assisted Extraction (UAE), which have demonstrated higher efficiencies.[1] For instance, studies have shown that 80% ethanol (B145695) can provide high extraction yields for vinca (B1221190) alkaloids.[1]

  • Incorrect Solvent and pH: The choice of solvent and the pH of the extraction medium are crucial for alkaloid solubility and stability.[1]

    • Solution: An acidic pH generally enhances the solubility and stability of alkaloids.[1] Extraction with an aqueous acidic solution (e.g., 0.1 M HCl) has proven effective.[1][2] The pH for the final extraction step might require optimization, with some studies indicating better yields at a slightly alkaline pH of around 8.3.[1][2]

  • Post-Harvest Degradation: Improper handling and storage of plant material can lead to enzymatic degradation of Catharanthine.[1]

    • Solution: Ensure proper drying and storage of the plant material to minimize degradation.

  • Losses During Purification: Significant amounts of Catharanthine can be lost during subsequent purification steps like liquid-liquid extraction and chromatography.

    • Solution: Carefully optimize each purification step. For instance, in acid-base partitioning, ensure complete protonation and deprotonation of the alkaloids for efficient separation.[1]

  • Excessive Solvent in Crystallization: Using too much solvent during crystallization will leave a significant amount of the product in the mother liquor.[3]

    • Solution: Use a minimal amount of hot solvent to dissolve the crude product. Before discarding the mother liquor, check for the presence of dissolved product and concentrate it to recover more crystals.[3]

  • Premature Crystallization: Rapid crystallization can trap impurities, reducing the yield of pure crystals.[3]

    • Solution: Ensure a slow and gradual cooling process. Allow the solution to cool to room temperature slowly before transferring it to a colder environment.[3]

Issue 2: Difficulty in Separating Catharanthine from Other Alkaloids

Q: I am struggling to separate Catharanthine from other structurally similar alkaloids present in the extract, such as vindoline.

A: The co-extraction of numerous other indole (B1671886) alkaloids, some with very similar physicochemical properties to Catharanthine, presents a major purification challenge.

Potential Causes and Solutions:

  • Ineffective Initial Cleanup: Crude extracts contain a complex mixture of alkaloids and other plant matrix components.

    • Solution: Implement an effective initial purification step like acid-base partitioning. This method separates alkaloids from non-alkaloidal and polar impurities.[1] Another strategy is to selectively precipitate alkaloids using reagents like embonic acid.[1][2]

  • Suboptimal Chromatographic Conditions: High-Performance Liquid Chromatography (HPLC) is a powerful tool for purification, but poor separation can occur with unoptimized parameters.[1]

    • Solution:

      • Mobile Phase Optimization: The composition of the mobile phase is critical. Adjusting the pH can significantly alter the retention times of ionizable compounds like alkaloids.[3] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or use a gradient elution to separate compounds with varying polarities.[3]

      • Stationary Phase Selection: While a C18 column is commonly used, consider trying a column with a different stationary phase chemistry, such as phenyl-hexyl, which can offer different selectivities for alkaloids.[3]

      • Temperature: Optimizing the column temperature can sometimes improve the resolution between closely eluting peaks.[3]

  • Alternative Chromatographic Techniques:

    • Solution: Consider advanced chromatographic techniques like Centrifugal Partition Chromatography (CPC). CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase and can be highly effective for separating complex alkaloid mixtures in a preparative scale.[3][4]

Issue 3: Product Discoloration and Degradation

Q: My purified Catharanthine has a yellowish or brownish tint, and I suspect it is degrading during the process.

A: Discoloration indicates the presence of impurities, which could be residual plant pigments or degradation products. Catharanthine is susceptible to degradation under certain conditions.[3]

Potential Causes and Solutions:

  • Residual Plant Pigments: Incomplete removal of pigments from the initial extract.

    • Solution: Ensure thorough initial extraction and partitioning steps. A final recrystallization step is often effective in removing colored impurities.[3]

  • Degradation: Catharanthine can degrade upon exposure to light, air (oxidation), or extreme pH.[3]

    • Solution:

      • Protect from Light: Use amber-colored glassware or wrap glassware in aluminum foil.[3]

      • Inert Atmosphere: If oxidation is suspected, work under an inert atmosphere (e.g., nitrogen or argon).[3]

      • Control pH: Avoid prolonged exposure to harsh acidic or basic conditions.[3]

Issue 4: Oiling Out During Crystallization

Q: Instead of forming crystals, my Catharanthine is separating as an oil. What is causing this and how can I fix it?

A: "Oiling out" is a common problem in crystallization where the solute separates as a liquid phase instead of a solid.

Potential Causes and Solutions:

  • High Supersaturation: Rapid cooling or quick addition of an anti-solvent can lead to a high level of supersaturation, favoring oil formation.[3]

    • Solution: Slow down the cooling process or the addition of the anti-solvent.

  • Inappropriate Temperature: If the solution's temperature is above the melting point of the solute-solvent mixture, it will separate as a liquid.[3]

    • Solution: Ensure the crystallization temperature is appropriate for the solvent system used.

  • Absence of Nucleation Sites: Lack of sites for crystal growth to begin.

    • Solution: Introduce a seed crystal of pure Catharanthine to induce crystallization. Scratching the inside of the flask with a glass rod can also create nucleation sites.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude Catharanthine extract? A1: Crude extracts of Catharanthus roseus are complex mixtures containing numerous terpenoid indole alkaloids. Besides Catharanthine, you can expect to find significant amounts of vindoline, as well as other related alkaloids like serpentine (B99607), ajmalicine, and tabersonine.[5][6] The presence and relative abundance of these impurities can vary depending on the plant cultivar and the extraction method used.

Q2: What is a reliable method for the initial extraction of Catharanthine from Catharanthus roseus leaves? A2: A common and effective initial step is an acid-base partitioning method.[1] The dried and powdered leaves can be extracted with an acidic aqueous solution (e.g., 0.1 M HCl), which protonates the alkaloids, making them water-soluble.[2] This aqueous extract is then washed with a non-polar organic solvent to remove non-alkaloidal impurities. Subsequently, the aqueous layer is basified, deprotonating the alkaloids and allowing them to be extracted into a fresh non-polar organic solvent.[1]

Q3: What are the key parameters to consider when developing a preparative HPLC method for Catharanthine purification? A3: For preparative HPLC, the goal is to maximize throughput while maintaining good resolution. Key parameters to optimize include:

  • Column Selection: Choose a column with a particle size and diameter suitable for preparative work.

  • Mobile Phase: Optimize the mobile phase composition (solvents, pH, additives) to achieve the best separation between Catharanthine and its closest eluting impurities.[3]

  • Flow Rate: A higher flow rate reduces run time but may decrease resolution. An optimal flow rate needs to be determined.[3]

  • Loading Capacity: Determine the maximum amount of crude extract that can be loaded onto the column without compromising separation.

  • Detection: Use a wavelength where Catharanthine has strong absorbance (e.g., around 280 nm) for accurate fraction collection.[3]

Q4: How should I store high-purity Catharanthine? A4: High-purity Catharanthine sulfate (B86663) should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it in a desiccator at a low temperature, typically -20°C.[3]

Q5: What analytical techniques are used to assess the purity of Catharanthine? A5: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common method for assessing the purity of Catharanthine.[7][8] HPLC-Mass Spectrometry (HPLC-MS) can provide further confirmation of identity and purity.[2]

Data Presentation

Table 1: Comparison of Different Catharanthine Extraction Methods and Yields

Extraction MethodPlant PartSolvent/ConditionsCatharanthine Yield (mg/g DW)Reference
Negative-Pressure Cavitation Extraction (NPCE)Leaves80% Ethanol, -0.075 MPa, 30 min, 3 cycles0.2843[1]
Supercritical Fluid Extraction (SFE)LeavesCO2 with 6.6 vol% Methanol, 250 bar, 80°C, 40 minNot explicitly quantified for catharanthine alone, but achieved 100% recovery[1]
MacerationLeaves80% EthanolLower than NPCE, HRE, and USE[1]
Heating Reflux Extraction (HRE)Leaves80% EthanolLower than NPCE and USE[1]
Ultrasonic Extraction (USE)Leaves80% EthanolComparable to NPCE[1]
Soil-grown (Pacifica Peach cultivar)LeavesNot specified2.903 ± 0.384[9]

Experimental Protocols

Protocol 1: Negative-Pressure Cavitation Extraction (NPCE) of Catharanthine

This protocol is based on a method shown to have high extraction efficiency.[1]

Materials:

  • Dried Catharanthus roseus leaves

  • 80% Ethanol

  • Grinder/Mill

  • Negative-pressure cavitation extraction apparatus

  • Filtration system (e.g., Whatman filter paper)

  • Rotary evaporator

Methodology:

  • Preparation: Grind the dried leaves to a fine powder.

  • Extraction:

    • Place the powdered leaves in the extraction vessel.

    • Add 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

    • Apply a negative pressure of -0.075 MPa.

    • Conduct the extraction for 30 minutes.

  • Repeat Extraction: Perform a total of three extraction cycles with fresh solvent each time to maximize the yield.

  • Filtration and Concentration:

    • Combine the extracts from the three cycles.

    • Filter the combined extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

  • Quantification: Analyze the Catharanthine content in the crude extract using a validated HPLC method.

Protocol 2: Acid-Base Partitioning for Initial Purification

This is a general protocol for the initial cleanup of the crude extract.[1]

Materials:

  • Crude alkaloid extract

  • Dilute Hydrochloric Acid (e.g., 0.1 M HCl)

  • Non-polar organic solvent (e.g., hexane, dichloromethane)

  • Dilute base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution)

  • Separatory funnel

Methodology:

  • Acidification: Dissolve the crude extract in a suitable organic solvent and transfer it to a separatory funnel. Add the acidic aqueous solution and shake vigorously. The alkaloids will be protonated and move into the aqueous layer.

  • Washing: Separate the layers and wash the aqueous layer with a fresh portion of the non-polar organic solvent to remove neutral and weakly acidic impurities.

  • Basification: To the aqueous layer, slowly add the dilute base until the pH is alkaline (e.g., pH 9-10). This will deprotonate the alkaloids, making them insoluble in water.

  • Extraction of Free Bases: Extract the basified aqueous solution with a fresh non-polar organic solvent. The deprotonated alkaloids will move into the organic layer.

  • Concentration: Collect the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain a purified alkaloid mixture enriched in Catharanthine.

Visualizations

experimental_workflow start Dried C. roseus Leaves extraction Extraction (e.g., NPCE with 80% Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Alkaloid Extract concentration1->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning purified_extract Purified Alkaloid Extract partitioning->purified_extract chromatography Chromatography (e.g., Preparative HPLC) purified_extract->chromatography fractions Catharanthine Fractions chromatography->fractions concentration2 Concentration fractions->concentration2 crystallization Crystallization concentration2->crystallization end Pure Catharanthine Crystals crystallization->end

Caption: General experimental workflow for Catharanthine purification.

troubleshooting_crystallization start Crystallization Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out low_yield->oiling_out No excess_solvent Excessive Solvent Used low_yield->excess_solvent Yes premature_crystallization Premature Crystallization low_yield->premature_crystallization Yes high_supersaturation High Supersaturation oiling_out->high_supersaturation Yes no_nucleation No Nucleation Sites oiling_out->no_nucleation Yes solve_low_yield1 Concentrate Mother Liquor excess_solvent->solve_low_yield1 solve_low_yield2 Slow Down Cooling premature_crystallization->solve_low_yield2 solve_oiling_out1 Slow Cooling/Anti-solvent Addition high_supersaturation->solve_oiling_out1 solve_oiling_out2 Add Seed Crystal / Scratch Flask no_nucleation->solve_oiling_out2

Caption: Troubleshooting logic for common crystallization problems.

References

Technical Support Center: Overcoming Poor Resolution in HPLC Analysis of Catharanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Catharanthine (B190766) and its related alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor Peak Resolution or Co-elution of Alkaloids

Question: I am observing poor separation between Catharanthine and other alkaloids like Vindoline. What are the common causes and how can I improve the resolution?

Answer: Poor peak resolution is a common challenge in the analysis of Catharanthus alkaloids due to their structural similarities. The primary factors to investigate are the mobile phase composition, stationary phase, and flow rate.[1]

Troubleshooting Steps:

  • Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good separation. Adjusting the organic modifier concentration, buffer type, and pH can significantly impact selectivity.[1]

    • pH Adjustment: The pH of the mobile phase affects the ionization state of the alkaloids, which in turn influences their retention on a reversed-phase column. A mobile phase pH of around 3.5 to 4.7 has been shown to provide good separation.[1] For instance, adjusting the pH from 3.9 to 4.7 can aid in separating non-polar alkaloids.[1]

    • Additives: The addition of ion-pairing agents like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) can help to mask residual silanol (B1196071) groups on the stationary phase, which can reduce peak tailing and improve peak shape.[1]

  • Stationary Phase Selection: A C18 column is the most commonly used stationary phase for the separation of these alkaloids.[1][2][3] However, the specific properties of the C18 column (e.g., end-capping, particle size) can influence the separation. If you are still facing resolution issues, consider trying a different brand or type of C18 column.[1]

  • Flow Rate: Optimizing the flow rate can also enhance resolution. A lower flow rate generally provides better separation but increases the analysis time.[1][4] A typical flow rate for this separation is around 1.0 to 1.2 mL/min.[1][2]

  • Temperature: Lowering the column temperature can increase retention and improve peak resolution, though it will also lead to a longer analysis time.[4]

G PoorResolution Poor Peak Resolution MobilePhase Optimize Mobile Phase PoorResolution->MobilePhase StationaryPhase Evaluate Stationary Phase PoorResolution->StationaryPhase FlowRate Adjust Flow Rate PoorResolution->FlowRate Temperature Adjust Temperature PoorResolution->Temperature AdjustpH Adjust pH (3.5-4.7) MobilePhase->AdjustpH Additives Add Ion-Pairing Agents (TEA/TFA) MobilePhase->Additives TryC18 Try Different C18 Column StationaryPhase->TryC18 LowerFlow Lower Flow Rate (e.g., 1.0 mL/min) FlowRate->LowerFlow LowerTemp Lower Column Temperature Temperature->LowerTemp ResolutionImproved Resolution Improved AdjustpH->ResolutionImproved Additives->ResolutionImproved TryC18->ResolutionImproved LowerFlow->ResolutionImproved LowerTemp->ResolutionImproved

Caption: Troubleshooting workflow for poor peak resolution.

Peak Tailing

Question: My chromatogram shows significant peak tailing for Catharanthine. What could be the cause and how can I fix it?

Answer: Peak tailing for basic compounds like alkaloids is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analytes and the stationary phase.

Troubleshooting Steps:

  • Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction with acidic residual silanol groups on the silica-based stationary phase.

    • Use of Additives: Mobile phase additives like triethylamine (TEA) can mask the silanol groups and improve peak shape.[1]

    • End-capped Columns: Using a well-end-capped column can significantly reduce peak tailing by minimizing the number of accessible silanol groups.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[5]

  • Extra-column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize extra-column volume, which can contribute to peak broadening and tailing.[6]

G PeakTailing Peak Tailing Observed Silanol Address Silanol Interactions PeakTailing->Silanol SampleOverload Check for Sample Overload PeakTailing->SampleOverload ExtraColumn Minimize Extra-Column Volume PeakTailing->ExtraColumn Additives Use Mobile Phase Additives (e.g., TEA) Silanol->Additives Endcapped Use End-Capped Column Silanol->Endcapped DiluteSample Dilute Sample / Reduce Injection Volume SampleOverload->DiluteSample ShortenTubing Use Shorter/Narrower Tubing ExtraColumn->ShortenTubing PeakShapeImproved Peak Shape Improved Additives->PeakShapeImproved Endcapped->PeakShapeImproved DiluteSample->PeakShapeImproved ShortenTubing->PeakShapeImproved

Caption: Troubleshooting guide for peak tailing.

Irreproducible Retention Times

Question: I am experiencing fluctuations in the retention times of my alkaloid peaks between injections. What are the likely causes?

Answer: Inconsistent retention times are often due to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.[1]

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using a new mobile phase or after the system has been idle.[1]

  • Mobile Phase Preparation:

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times.[1]

    • Composition: Prevent the mobile phase from evaporating, which can alter its composition and affect retention times.[7]

  • Temperature Control: Poor temperature control can lead to retention time drift. Use a column thermostat to maintain a constant temperature.[7]

Data Presentation

Table 1: HPLC Method Parameters for Separation of Catharanthus Alkaloids

ParameterRecommended Value/ConditionReference
Stationary Phase C18 column (e.g., Zorbax Eclipse plus C18, 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile, Methanol, and 25 mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% triethylamine (15:45:40 v/v/v)[1]
pH 3.5 - 4.7[1]
Flow Rate 1.0 - 1.2 mL/min[1][2]
Column Temperature 35°C[1]
Detection Wavelength 220 nm or 254 nm[2][8]
Injection Volume 10 µL[1]

Experimental Protocols

Protocol 1: Simplified Alkaloid Extraction from Catharanthus roseus Leaves

This protocol is a simplified method for extracting alkaloids from Catharanthus roseus leaves.

Materials:

Procedure:

  • Weigh 5 g of powdered leaf material.

  • Extract the powdered leaves three times with 30 mL of 90% ethanol for 12 hours each time at room temperature.[2]

  • Filter the ethanol extract and concentrate it in a rotary evaporator to approximately 10 mL.[2]

  • Dilute the concentrated extract with 10 mL of water.[2]

  • Acidify the solution with 10 mL of 3% HCl.[2]

  • Wash the acidified solution with hexane (3 x 30 mL) to remove non-alkaloidal components.[2]

  • The resulting aqueous layer contains the alkaloid hydrochlorides and is ready for HPLC analysis after filtration.

Protocol 2: HPLC Analysis

This protocol outlines the HPLC conditions for the simultaneous determination of Vindoline, Vincristine, Catharanthine, and Vinblastine.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., Zorbax Eclipse plus C18, 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and 25 mM ammonium acetate with 0.1% triethylamine in a ratio of 15:45:40 (v/v/v).[1]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[1]

  • Column Temperature: Maintain the column temperature at 35°C.[1]

  • Detection: Monitor the eluent at 220 nm or 254 nm.

  • Injection Volume: Inject 10 µL of the sample.[1]

  • Run Time: Allow the chromatogram to run for a sufficient time to elute all compounds of interest (e.g., over 20 minutes).

G Start Start: Dried Leaf Material Extraction Alkaloid Extraction (Ethanol, HCl, Hexane) Start->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Analysis (C18 Column) Filtration->HPLC Data Data Acquisition & Analysis HPLC->Data End End: Quantified Alkaloids Data->End

Caption: General experimental workflow from extraction to analysis.

References

Troubleshooting by-product formation in vinblastine semi-synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the semi-synthesis of vinblastine (B1199706). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the coupling of catharanthine (B190766) and vindoline (B23647) to produce vinblastine.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the semi-synthesis of vinblastine?

A1: The semi-synthesis of vinblastine is most commonly achieved through the coupling of two monomeric indole (B1671886) alkaloids, catharanthine and vindoline, which are extracted from the Madagascar periwinkle (Catharanthus roseus). The process typically involves an oxidative coupling of catharanthine and vindoline to form an intermediate, which is then further oxidized to yield vinblastine.[1] A prominent and efficient method for this transformation is the iron(III)-mediated coupling.[1]

Q2: What are the major by-products I should expect in my reaction?

A2: The most common by-products in the semi-synthesis of vinblastine are leurosidine (B1205338) and anhydrovinblastine (B1203243). Leurosidine is a stereoisomer of vinblastine at the C21' position. Anhydrovinblastine is the direct precursor to both vinblastine and leurosidine; its presence in the final product mixture typically indicates incomplete oxidation.

Q3: What is a typical yield for vinblastine in the Fe(III)-mediated semi-synthesis?

A3: The reported yields for vinblastine can vary depending on the specific protocol. However, a one-step Fe(III)-promoted coupling and oxidation can yield vinblastine in the range of 40-43%, with the concurrent formation of leurosidine at about 20-23%.[2][3] Another method reports a maximum yield of 20% for vinblastine.[4]

Troubleshooting Guide

Problem 1: Low yield of vinblastine and a high proportion of anhydrovinblastine.

Possible Cause: Incomplete oxidation of the anhydrovinblastine intermediate. The conversion of anhydrovinblastine to vinblastine and leurosidine requires an oxidation step, which in the Fe(III)-mediated method, is often achieved with the introduction of air (O2) and a reducing agent like sodium borohydride (B1222165) (NaBH4).[1][2]

Suggested Solution:

  • Ensure adequate aeration: After the initial coupling reaction, ensure the reaction mixture is saturated with air or that there is a sufficient headspace of air for the oxidation to proceed.

  • Optimize NaBH4 addition: The amount and rate of addition of NaBH4 can be critical. It should be added portion-wise to a well-stirred, aerated solution.[5]

  • Reaction time: Ensure the oxidation step is allowed to proceed for a sufficient amount of time after the addition of NaBH4.

Problem 2: High ratio of leurosidine to vinblastine.

Possible Cause: The diastereoselectivity of the oxidation of the anhydrovinblastine intermediate can be influenced by reaction conditions. The formation of both vinblastine and its C21' epimer, leurosidine, is a known outcome of many semi-synthetic routes.[2][3]

Suggested Solution:

  • Temperature control: While the initial coupling's diastereoselectivity at C16' is sensitive to temperature, the subsequent oxidation's selectivity may also be temperature-dependent. Maintaining a consistent temperature during the oxidation step is recommended.

  • Alternative oxidation methods: Research has explored various oxidation protocols to improve the diastereoselectivity in favor of vinblastine. While the Fe(III)-NaBH4/air system is common, other methods might offer better selectivity.

  • Purification: If altering reaction conditions is not feasible or effective, the desired vinblastine can be separated from leurosidine using chromatographic techniques such as column chromatography on silica (B1680970) gel or high-performance liquid chromatography (HPLC).[1]

Problem 3: Formation of other unidentified impurities.

Possible Cause: Side reactions can occur due to the reactivity of the intermediates and starting materials under the reaction conditions. Over-oxidation or degradation of the alkaloids can lead to a complex mixture of minor by-products.

Suggested Solution:

  • Control of reaction pH: The pH of the reaction medium can significantly influence the stability of the alkaloids and the reaction pathway. A study has shown that the yield of vinblastine can be pH-dependent, with a maximum yield observed at pH 8.3 in one particular method.[4]

  • Inert atmosphere for initial coupling: The initial Fe(III)-promoted coupling of catharanthine and vindoline is best performed under an inert atmosphere (e.g., argon) to prevent unwanted side reactions before the controlled oxidation step.

  • Purity of starting materials: Ensure the catharanthine and vindoline used are of high purity, as impurities in the starting materials can lead to the formation of undesired side products.

  • Analytical characterization: Utilize analytical techniques such as HPLC and mass spectrometry (MS) to identify the structures of the unknown impurities. This information can provide insights into the side reactions occurring and guide further optimization of the reaction conditions.

Quantitative Data Summary

The following table summarizes typical yields for the one-step Fe(III)-promoted coupling and oxidation of catharanthine and vindoline.

ProductTypical Yield Range (%)Reference
Vinblastine40 - 43[2][3]
Leurosidine20 - 23[2][3]
Anhydrovinblastine~10 (incomplete reaction)[2]
Total Coupled Products >80 [2]

Experimental Protocols

Protocol 1: One-Step Fe(III)-Promoted Synthesis of Vinblastine

This protocol is adapted from established literature for the direct conversion of catharanthine and vindoline to vinblastine.[2][3]

Materials:

  • Catharanthine

  • Vindoline

  • Iron(III) chloride (FeCl3)

  • Sodium borohydride (NaBH4)

  • Hydrochloric acid (HCl), 0.1 N aqueous solution

  • 2,2,2-Trifluoroethanol (CF3CH2OH)

  • Ethyl acetate (B1210297) or dichloromethane (B109758) (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and CF3CH2OH.

    • Stir the solution at room temperature (23-25 °C) under an inert atmosphere (e.g., argon).

    • Add a solution of FeCl3 (5.0 equiv) in deionized water to the reaction mixture.

    • Stir the reaction for 2-3 hours at room temperature.

  • Oxidation Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Saturate the solution with air by bubbling air through it or by ensuring vigorous stirring with sufficient headspace.

    • Carefully add solid NaBH4 (20-50 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Continue stirring at 0 °C for an additional 1 hour.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO3 until the pH is basic (pH 8-9).

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate vinblastine, leurosidine, and any unreacted anhydrovinblastine.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key steps in the Fe(III)-mediated semi-synthesis of vinblastine, including the formation of the main by-products.

Vinblastine_Synthesis_Pathway Catharanthine Catharanthine Coupling Fe(III)-promoted Coupling Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Anhydrovinblastine Anhydrovinblastine (Intermediate) Coupling->Anhydrovinblastine Diastereoselective C16' bond formation Oxidation Oxidation (Fe(III), NaBH4, Air) Anhydrovinblastine->Oxidation Vinblastine Vinblastine (Desired Product) Oxidation->Vinblastine Major Product Leurosidine Leurosidine (By-product) Oxidation->Leurosidine Minor Product

Caption: Reaction pathway for vinblastine semi-synthesis.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues in vinblastine semi-synthesis.

Troubleshooting_Workflow Start Start Experiment Analysis Analyze Product Mixture (HPLC, MS) Start->Analysis LowYield Low Vinblastine Yield? Analysis->LowYield HighAnhydro High Anhydrovinblastine? LowYield->HighAnhydro Yes HighLeurosidine High Leurosidine Ratio? LowYield->HighLeurosidine No HighAnhydro->HighLeurosidine No CheckOxidation Check Oxidation Step: - Aeration - NaBH4 addition - Reaction time HighAnhydro->CheckOxidation Yes OptimizeConditions Optimize Reaction Conditions: - Temperature - pH HighLeurosidine->OptimizeConditions Yes Success Successful Synthesis HighLeurosidine->Success No, ratio acceptable CheckOxidation->Analysis Re-run OptimizeConditions->Analysis Re-run Purify Purify by Chromatography End End Purify->End Success->Purify

Caption: Troubleshooting workflow for vinblastine semi-synthesis.

References

Technical Support Center: Enhancing Catharanthine Production in Catharanthus roseus Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance catharanthine (B190766) production in Catharanthus roseus cell cultures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low catharanthine yields in C. roseus cell cultures?

A1: Low yields of catharanthine are a significant challenge and can be attributed to several factors. The natural abundance of catharanthine in the plant is very low, often around 0.0005% of the dry leaf weight.[1] In cell cultures, low yields can stem from suboptimal culture conditions, the genetic instability of the cell line, and the absence of effective elicitation to trigger the plant's defense responses which upregulate alkaloid production.[1][2]

Q2: What are the different types of in vitro culture systems for catharanthine production, and how do they compare?

A2: Several in vitro systems can be used, each with its advantages and disadvantages.

  • Cell Suspension Cultures: These offer a controlled environment for production and allow for easy application of elicitors. However, they can suffer from genetic instability and sometimes lower productivity compared to more differentiated cultures.[2]

  • Hairy Root Cultures: Induced by Agrobacterium rhizogenes, hairy root cultures are known for their genetic stability, rapid growth in hormone-free media, and high capacity for secondary metabolite synthesis.[3][4] They have been shown to produce a broader spectrum of terpenoid indole (B1671886) alkaloids (TIAs), including catharanthine.[5]

  • Shoot Cultures: These are more differentiated systems that can produce a profile of alkaloids more similar to the parent plant. However, their growth rate is generally slower than cell suspension or hairy root cultures.[5]

Q3: What is elicitation and why is it important for catharanthine production?

A3: Elicitation is a technique used to enhance the production of secondary metabolites by introducing substances (elicitors) that trigger a defense response in the plant cells.[1] This defense mechanism often involves the upregulation of biosynthetic pathways leading to the production of alkaloids like catharanthine. Elicitors can be biotic (derived from living organisms) or abiotic (physical or chemical factors).

Q4: Which elicitors are most effective for enhancing catharanthine production?

A4: Both biotic and abiotic elicitors have proven effective.

  • Methyl Jasmonate (MeJA): A well-known abiotic elicitor that significantly boosts the production of various TIAs, including catharanthine, by activating the jasmonate signaling pathway.[6][7]

  • Fungal Elicitors: Preparations from fungi, such as Aspergillus niger, can stimulate alkaloid accumulation.[8][9]

  • Chitooligosaccharides: These have been shown to increase catharanthine content significantly.[1]

  • Ultraviolet-B (UV-B) Radiation: A physical elicitor that can lead to a notable increase in catharanthine levels.[10][11]

Q5: What is metabolic engineering and how can it be applied to increase catharanthine yield?

A5: Metabolic engineering involves the genetic modification of an organism to improve the production of a target compound. In C. roseus, this can involve overexpressing key rate-limiting enzymes or transcription factors in the TIA biosynthetic pathway to increase the metabolic flux towards catharanthine.[1] This is typically achieved through Agrobacterium-mediated transformation.

Troubleshooting Guides

Problem 1: Low or No Detectable Catharanthine Yield Despite Good Cell Growth

  • Possible Cause: High biomass accumulation does not always correlate with high secondary metabolite production. The culture conditions may be optimized for growth but not for alkaloid synthesis.

  • Solution Workflow:

    • Optimize Culture Medium:

      • Carbon Source: While sucrose (B13894) is standard, adding glucose (e.g., 3%) can sometimes enhance total alkaloid yield.

      • Nutrient Limitation: Reducing nitrate (B79036) and/or phosphate (B84403) levels in the medium during the production phase can shift the cell's metabolism from growth to secondary metabolite production.

    • Implement an Elicitation Strategy: If not already in use, introduce an elicitor like methyl jasmonate (MeJA) during the appropriate growth phase (often late exponential or early stationary phase).

    • Check Cell Line Viability and Stability: Over successive subcultures, cell lines can lose their productivity. It is advisable to periodically re-initiate cultures from cryopreserved stocks of a high-yielding line.

Problem 2: Elicitation with Methyl Jasmonate (MeJA) Does Not Improve Catharanthine Yield

  • Possible Cause: The timing and concentration of MeJA application are critical for a successful response.

  • Solution Workflow:

    • Optimize Elicitation Timing: The optimal time for elicitation is often cell-line dependent but is typically in the late exponential growth phase. For some cell lines, this has been identified as day 6 of the culture cycle.[12]

    • Optimize MeJA Concentration: The effective concentration of MeJA can vary. It is recommended to test a range of concentrations (e.g., 10 µM to 250 µM) to find the optimal level for your specific cell line.[6][7]

    • Verify MeJA Stock Solution: Ensure that the MeJA stock solution is properly prepared and stored, as it can degrade over time.

Problem 3: Difficulty in Establishing Hairy Root Cultures

  • Possible Cause: The choice of Agrobacterium rhizogenes strain and the infection protocol are crucial for successful transformation.

  • Solution Workflow:

    • Select an Appropriate A. rhizogenes Strain: Different strains (e.g., A4, A7, A13) have varying efficiencies in inducing hairy roots. The A4 strain has been reported to be highly effective.[6][13]

    • Optimize Co-cultivation Conditions: Factors such as the duration of pre-culture of the explants (e.g., 2 days) and co-culture with Agrobacterium (e.g., 2 days) can significantly impact transformation efficiency.[14]

    • Use of Acetosyringone (B1664989): The addition of acetosyringone (e.g., 100 mg/L) to the co-cultivation medium can enhance the transformation process by inducing the virulence genes of Agrobacterium.[14]

Problem 4: Inconsistent Results in Catharanthine Quantification by HPLC

  • Possible Cause: Issues with the extraction procedure or the HPLC method can lead to variability in quantification.

  • Solution Workflow:

    • Standardize Extraction Protocol: Ensure a consistent and efficient extraction of alkaloids from the cell biomass. An acidic extraction is often employed to improve the solubility of alkaloids.[2]

    • Validate HPLC Method: The HPLC method should be validated for linearity, accuracy, and precision. Use a suitable mobile phase and column to achieve good separation of catharanthine from other compounds. A common mobile phase is a mixture of acetonitrile (B52724) and a phosphate buffer at a slightly acidic pH.[15][16]

    • Use a Reliable Standard: Use a certified reference standard for catharanthine to prepare a calibration curve for accurate quantification.

Data Presentation: Elicitor Effects on Catharanthine Production

ElicitorCulture SystemConcentration/DoseFold Increase/YieldReference
Methyl Jasmonate (MeJA)Hairy Roots100-200 µMSignificant Increase[6][13]
Methyl Jasmonate (MeJA) & other combined elicitorsCell SuspensionNot specifiedUp to 196 mg/L[2]
Ultraviolet-B (UV-B)Cell Suspension5-minute irradiation3-fold increase[10][11]
Chitooligosaccharides (3 kDa)Foliar application on whole plants0.1 µg/mLOver 140% increase[1]
Malate and Sodium Alginate (Combined)Cell SuspensionNot specifiedUp to 26 mg/L[8]
Fungal Homogenates (Aspergillus niger)Cell Suspension5-30 mg/L carbohydrate equivalent2 to 5-fold increase over control[9]

Experimental Protocols

Protocol 1: Elicitation of Catharanthine Production with Methyl Jasmonate (MeJA) in Cell Suspension Cultures
  • Culture Preparation: Grow C. roseus cell suspension cultures in a suitable growth medium (e.g., MS medium with appropriate growth regulators) under standard conditions (e.g., 25°C, on a rotary shaker).

  • Elicitor Preparation: Prepare a stock solution of MeJA in ethanol. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Elicitation: On a predetermined day of the culture cycle (e.g., day 6), aseptically add the sterile MeJA stock solution to the cell cultures to achieve the desired final concentration (e.g., 100 µM).

  • Incubation: Continue to incubate the elicited cultures under the same conditions for a specified period (e.g., 24-96 hours).

  • Harvesting: Separate the cells from the medium by filtration. Freeze-dry the cells for subsequent extraction and analysis.

Protocol 2: Agrobacterium-mediated Transformation of C. roseus for Metabolic Engineering
  • Explant Preparation: Use sterile leaf explants or callus as the target tissue for transformation.

  • Agrobacterium Culture: Grow a culture of A. tumefaciens or A. rhizogenes containing the desired plasmid vector to the exponential phase.

  • Infection: Inoculate the explants with the Agrobacterium suspension. The infection time can be optimized (e.g., 45 minutes).[17]

  • Co-cultivation: Place the infected explants on a co-cultivation medium, often containing acetosyringone, for a period of 2-3 days in the dark.[14][17]

  • Decontamination and Selection: Transfer the explants to a selection medium containing an appropriate antibiotic to kill the Agrobacterium (e.g., cefotaxime (B1668864) or meropenem) and a selection agent to identify transformed cells (e.g., kanamycin).[17][18]

  • Regeneration and Establishment: Subculture the surviving, transformed tissues to regenerate transgenic plants or establish stable transgenic cell/hairy root lines.

Protocol 3: Extraction and Quantification of Catharanthine by HPLC
  • Extraction:

    • Grind the freeze-dried cell material to a fine powder.

    • Extract the powder with a suitable solvent. A common method is an acidic extraction (e.g., with 0.1 M HCl) to protonate and solubilize the alkaloids.[2]

    • Alternatively, use an organic solvent like methanol.[19]

    • Centrifuge the mixture and collect the supernatant.

  • Sample Preparation:

    • If necessary, perform a liquid-liquid extraction to partition the alkaloids into an organic solvent after basifying the aqueous extract.

    • Evaporate the solvent and redissolve the residue in the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used.[15][20]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to be acidic, e.g., 3.5) is typical.[15][16]

    • Detection: Use a UV detector set at a wavelength where catharanthine has strong absorbance (e.g., 220 nm or 280 nm).[19][20]

    • Quantification: Calculate the concentration of catharanthine in the sample by comparing the peak area to a standard curve prepared with a known concentration of a catharanthine standard.

Visualizations

Jasmonate_Signaling_Pathway cluster_stress Stress Signals cluster_biosynthesis JA Biosynthesis cluster_conjugation JA Conjugation cluster_signaling Signal Transduction cluster_response Gene Expression Stress Biotic/Abiotic Stress Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid Induces JA Jasmonic Acid (JA) Linolenic_Acid->JA Biosynthesis Pathway JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA->JA_Ile Conjugation COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Promotes Degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses ORCA ORCA Transcription Factors (e.g., ORCA3) MYC2->ORCA Activates Transcription TIA_genes TIA Biosynthesis Genes (e.g., STR, TDC) ORCA->TIA_genes Activates Transcription Catharanthine Catharanthine Production TIA_genes->Catharanthine Leads to

Caption: Jasmonate signaling pathway leading to catharanthine production.

Experimental_Workflow_Elicitation cluster_culture Cell Culture Establishment cluster_elicitation Elicitation cluster_analysis Analysis Start Initiate C. roseus Cell Suspension Culture Growth Culture Growth (e.g., 6 days) Start->Growth Add_Elicitor Add Elicitor to Culture Growth->Add_Elicitor Elicitor Prepare Sterile Elicitor (e.g., Methyl Jasmonate) Elicitor->Add_Elicitor Incubate Incubate (24-96 hours) Add_Elicitor->Incubate Harvest Harvest Cells Incubate->Harvest Extract Extract Alkaloids Harvest->Extract HPLC Quantify Catharanthine by HPLC Extract->HPLC

Caption: Workflow for elicitation of catharanthine in cell culture.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Catharanthine Yield Cause1 Suboptimal Culture Conditions Problem->Cause1 Cause2 Ineffective Elicitation Problem->Cause2 Cause3 Cell Line Instability Problem->Cause3 Cause4 Analytical Issues Problem->Cause4 Sol1 Optimize Medium (Nutrients, pH) Cause1->Sol1 Sol2 Optimize Elicitor (Type, Conc., Timing) Cause2->Sol2 Sol3 Re-initiate from Cryopreserved Stock Cause3->Sol3 Sol4 Validate Extraction & HPLC Method Cause4->Sol4

Caption: Troubleshooting logic for low catharanthine yield.

References

Technical Support Center: Optimizing Catharanthine Extraction with Reduced Solvent Consumption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing solvent consumption during Catharanthine (B190766) extraction from Catharanthus roseus.

Frequently Asked Questions (FAQs)

Q1: What are the primary green extraction techniques that can reduce my reliance on conventional organic solvents like methanol (B129727) or ethanol (B145695)?

A1: To significantly reduce conventional solvent consumption, you can explore several green extraction technologies. These include Supercritical Fluid Extraction (SFE) which uses CO2 as a primary solvent, Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE), which both enhance efficiency to reduce solvent volume and extraction time.[1][2][3] Additionally, novel green solvents like Natural Deep Eutectic Solvents (NADES) and ionic liquids are emerging as effective and sustainable alternatives.[3][4][5] Aqueous extraction using acidic solutions is another effective method to minimize organic solvent use in the initial stages.[6][7]

Q2: My catharanthine yield is low when using greener solvents. What are the most critical parameters to optimize?

A2: Low yields in green extraction protocols can often be traced back to a few key parameters. For Supercritical Fluid Extraction (SFE), optimizing pressure, temperature, and the percentage of a polar co-solvent (like ethanol or methanol) is crucial.[8] For Ultrasound-Assisted Extraction (UAE), focus on the solid-to-liquid ratio, ultrasound power, and extraction time.[3] With Natural Deep Eutectic Solvents (NADES), the choice of hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD), along with water content and sonication time, significantly impacts efficiency.[5][9] Across all methods, ensure the plant material is ground to a fine particle size (e.g., 60-mesh) to maximize surface area contact with the solvent.[10]

Q3: Can I eliminate organic solvents entirely from the extraction process?

A3: While completely eliminating organic solvents is challenging, especially during purification, you can drastically reduce their use in the initial extraction. Aqueous acidic extraction is a prime example, where alkaloids are first solubilized in an acidic water solution.[6][7] Following this, the alkaloids can be precipitated, and only then a smaller amount of organic solvent is used to recover the purified compounds.[6] Supercritical CO2 extraction is another method that uses a non-organic primary solvent, though it often requires a small percentage of an organic co-solvent to extract polar molecules like alkaloids effectively.[8][11]

Q4: How do Natural Deep Eutectic Solvents (NADES) compare to conventional solvents for alkaloid extraction?

A4: NADES, which are mixtures of natural compounds like choline (B1196258) chloride, organic acids (citric, oxalic), and sugars, have shown extraction efficiencies comparable to or even exceeding conventional solvents for alkaloids from C. roseus.[4][5] For instance, a choline chloride:citric acid DES was found to be highly effective for vinblastine (B1199706), a related alkaloid, suggesting its potential for catharanthine.[5] Their main advantages are that they are biodegradable, have low toxicity, and can be prepared from inexpensive starting materials.[12] Furthermore, some NADES have been shown to provide higher stability for the extracted compounds.[13]

Troubleshooting Guide

Problem 1: Low extraction efficiency with conventional solvents (e.g., methanol, ethanol).

  • Solution 1: Optimize Solvent Composition. The concentration of the solvent is critical. Studies have demonstrated that 80% ethanol can provide high extraction yields for vinca (B1221190) alkaloids.[10]

  • Solution 2: Adjust pH. The pH of the extraction medium is a crucial factor. An acidic pH (e.g., using 0.1 M HCl) generally enhances the solubility and stability of alkaloids.[6][10] However, for final recovery steps, a slightly alkaline pH of around 8.3 may improve yields.[6][14]

  • Solution 3: Increase Temperature. For some methods, moderately increasing the extraction temperature can improve efficiency. However, this must be balanced with the risk of thermal degradation of the alkaloids. For SFE, temperatures around 80°C have been used successfully.[8][10]

  • Solution 4: Reduce Particle Size. Grinding the dried leaves to a smaller particle size (e.g., 60-mesh) increases the surface area for solvent contact, leading to higher yields.[10]

Problem 2: Impure crude extract when using aqueous or greener solvents.

  • Solution 1: Employ Acid-Base Partitioning. This is a highly effective purification step. Dissolve the crude extract in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. Wash this solution with a non-polar organic solvent (like hexane) to remove non-alkaloidal impurities. Afterward, basify the aqueous layer to deprotonate the alkaloids, allowing them to be extracted into a fresh non-polar organic solvent, separating them from polar impurities.[10]

  • Solution 2: Selective Precipitation. Alkaloids can be selectively precipitated from the acidic extract. For example, treating the acidic extract with an alkaline solution of embonic acid will precipitate alkaloid-embonate complexes, which can then be isolated.[6][7]

Problem 3: Long extraction times and high energy consumption.

  • Solution 1: Implement Microwave-Assisted Extraction (MAE). MAE can dramatically reduce extraction times from hours to minutes.[1][2] Microwave energy directly heats the solvent and plant material, causing cell wall rupture and rapid release of target compounds.[15]

  • Solution 2: Utilize Ultrasound-Assisted Extraction (UAE). Ultrasound waves create acoustic cavitation, which disrupts cell walls and accelerates solvent penetration.[3][16] This method is known for its high efficiency, reduced processing time (often 30-60 minutes), and lower energy consumption compared to conventional reflux extraction.[3][17]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for various extraction methods, highlighting greener alternatives that reduce solvent consumption.

Table 1: Comparison of Modern Solvent-Reducing Extraction Techniques

Extraction MethodKey ParametersCatharanthine Yield/RecoverySolvent ConsumptionSource
Supercritical Fluid Extraction (SFE) 250 bar, 80°C, 6.6 vol% methanol modifier, 40 min100% recoveryVery Low (primarily CO2)[8][10]
Negative-Pressure Cavitation (NPCE) 80% ethanol, -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles0.2843 mg/g DWModerate[2][10][18]
Ultrasound-Assisted Extraction (UAE) Ionic liquid aqueous solution, 30 minComparable to NPCE; Higher than MacerationLow to Moderate[3][10][18]
Microwave-Assisted Extraction (MAE) 80% alcohol, 1:20 solid-liquid ratio, 2 minMore efficient than Soxhlet and UAELow[1][2]
Aqueous Acidic Extraction 0.1 M HCl solutionEffective for initial extraction, yield depends on subsequent purificationVery Low (Organic solvent only for final recovery)[6][7][14]

Table 2: Performance of Conventional Extraction Methods

Extraction MethodKey ParametersCatharanthine Yield/RecoverySolvent ConsumptionSource
Maceration Extraction (ME) 80% ethanol, 12 h, room temperatureLower than NPCE and UAEHigh[10][18]
Heat Reflux Extraction (HRE) 80% ethanol, 3 h, 80°CLower than NPCE and UAEHigh[10][18]
Soxhlet Extraction EthanolLower than MAEVery High[1]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) with CO2 and Methanol Co-solvent

  • Objective: To extract catharanthine using supercritical CO2, minimizing organic solvent use.

  • Methodology:

    • Preparation: Dry and grind Catharanthus roseus leaves to a fine powder (e.g., 60-mesh).

    • Loading: Load the ground plant material into the SFE extraction vessel.

    • Extraction:

      • Pressurize the system with CO2 to 250 bar.

      • Set the extraction temperature to 80°C.

      • Introduce methanol as a co-solvent at a concentration of 6.6 vol%.

      • Conduct the dynamic extraction for a duration of 40 minutes.[8]

    • Collection: The extracted compounds are depressurized and collected in a separation vessel. The CO2 is vented (or recycled) while the extract remains.

    • Analysis: Dissolve the collected extract in a suitable solvent and quantify catharanthine content using a validated HPLC method.

Protocol 2: Ultrasound-Assisted Extraction (UAE) using an Ionic Liquid

  • Objective: To rapidly extract catharanthine with enhanced efficiency using ultrasound and an ionic liquid solution.

  • Methodology:

    • Preparation: Dry and powder the C. roseus leaves.

    • Solvent Preparation: Prepare an aqueous solution of a suitable ionic liquid (e.g., [Amim]Br).[3]

    • Extraction:

      • Mix the powdered leaves with the ionic liquid solution at an optimized solid-to-liquid ratio (e.g., 1:20 w/v).

      • Place the mixture in an ultrasonic bath.

      • Apply ultrasound waves for 30 minutes.[3]

    • Separation: Centrifuge the mixture to separate the supernatant (extract) from the solid plant material.

    • Re-extraction: To maximize yield, the solid residue can be subjected to one or two additional extraction cycles with fresh solvent.

    • Purification & Analysis: Combine the supernatants. The extract can be further purified using acid-base partitioning before HPLC analysis.

Protocol 3: Aqueous Acidic Extraction and Precipitation

  • Objective: To extract alkaloids using an aqueous medium, significantly reducing organic solvent use in the primary extraction step.

  • Methodology:

    • Preparation: Use dried, powdered leaves of C. roseus.

    • Acidic Extraction:

      • Suspend the powdered leaves in an aqueous 0.1 M HCl solution.[6][7]

      • Stir the mixture for a defined period to allow the alkaloids to dissolve as hydrochloride salts.

    • Filtration: Filter the mixture to remove solid plant material, collecting the acidic aqueous extract.

    • Precipitation:

      • Slowly add an alkaline solution of embonic acid to the acidic extract while stirring.

      • Continue adding the solution until the pH reaches approximately 5, at which point the alkaloid-embonate complexes will have exhaustively precipitated.[6]

    • Collection: Collect the precipitate by filtration or centrifugation. This precipitate is enriched with catharanthine and vindoline.

    • Recovery: The alkaloids can be recovered from the embonate complex for further use or analysis, typically involving an organic solvent.

Visualizations

Experimental_Workflow_SFE cluster_prep Preparation cluster_extraction Supercritical Fluid Extraction cluster_solvents Solvents cluster_collection Collection & Analysis start C. roseus Leaves grind Grind to Powder (60-mesh) start->grind sfe_vessel Load into SFE Vessel grind->sfe_vessel extract Extract (250 bar, 80°C, 40 min) sfe_vessel->extract separate Depressurize & Separate extract->separate co2 Supercritical CO2 co2->extract modifier Methanol (6.6%) modifier->extract hplc HPLC Analysis separate->hplc

Caption: Supercritical Fluid Extraction (SFE) workflow for catharanthine.

Logic_Troubleshooting cluster_params Parameter Optimization cluster_methods Advanced Method Adoption issue Low Catharanthine Yield ph Adjust pH (Acidic Extraction) issue->ph Check temp Optimize Temperature issue->temp Check particle Reduce Particle Size issue->particle Check solvent Optimize Solvent (e.g., 80% Ethanol) issue->solvent Check uae Implement UAE issue->uae Consider mae Implement MAE issue->mae Consider sfe Implement SFE issue->sfe Consider solution Improved Yield ph->solution temp->solution particle->solution solvent->solution uae->solution mae->solution sfe->solution Aqueous_Extraction_Pathway start C. roseus Powder step1 Aqueous Acidic Extraction (0.1 M HCl) start->step1 step2 Filter to Remove Solids step1->step2 step3 Acidic Aqueous Extract (Alkaloid Salts) step2->step3 step4 Precipitate with Alkaline Embonic Acid step3->step4 step5 Collect Precipitate (Alkaloid-Embonate Complex) step4->step5 step6 Recover Alkaloids (using minimal organic solvent) step5->step6 end Purified Catharanthine step6->end

References

Stability issues of Catharanthine in aqueous solutions for bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BenchChem Technical Support Center for Catharanthine (B190766). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability challenges of catharanthine in aqueous solutions for bioassays.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and use of catharanthine in aqueous solutions for experimental purposes.

Problem Possible Cause Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer. - Exceeded solubility limit: The final concentration in the aqueous buffer is too high. - Temperature shock: Significant temperature difference between the DMSO stock and the aqueous buffer. - Suboptimal buffer pH: The pH of the buffer may not be ideal for catharanthine solubility.- Try preparing a lower final concentration of catharanthine in the aqueous buffer. - Ensure both the stock solution and the aqueous buffer are at room temperature before mixing. - Test a range of pH values for your buffer if your experimental design allows. An acidic pH generally enhances the solubility of alkaloids.[1]
Inconsistent or lower-than-expected bioassay results. - Degradation of catharanthine in the aqueous solution: Catharanthine may be unstable under the assay conditions (e.g., pH, temperature, light exposure). - Interaction with media components: Components in complex cell culture media may interact with and cause the precipitation of catharanthine.- Perform a stability study of catharanthine under your specific bioassay conditions (see Experimental Protocols section). - Prepare fresh aqueous solutions of catharanthine for each experiment. - If precipitation is observed in cell culture media, consider reducing the final concentration or testing alternative media formulations.
Difficulty dissolving catharanthine sulfate (B86663) in organic solvents. - Insufficient solvent volume: The concentration of catharanthine sulfate is too high for the volume of solvent used.- Increase the volume of the organic solvent (e.g., DMSO) to achieve a lower, more soluble concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of catharanthine?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of catharanthine and its salts. Catharanthine free base is highly soluble in DMSO (≥ 100 mg/mL). For some applications, ethanol (B145695) can also be a suitable solvent.

Q2: What factors can affect the stability of catharanthine in aqueous solutions?

A2: The stability of catharanthine in aqueous solutions can be influenced by several factors, including:

  • pH: Alkaloids like catharanthine tend to be more stable in acidic conditions.[1]

  • Temperature: Higher temperatures can accelerate the degradation of catharanthine.

  • Light: Exposure to light, particularly UV light, can lead to the degradation of photosensitive compounds. While specific photostability data for catharanthine is limited, it is a general concern for many alkaloids.

  • Oxidizing agents: The presence of oxidizing agents can lead to the chemical degradation of catharanthine.

Q3: How can I assess the stability of catharanthine in my specific bioassay buffer?

A3: You can perform a forced degradation study. This involves intentionally exposing a solution of catharanthine in your buffer to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and then analyzing the remaining concentration of the parent compound over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).

Q4: Are there any known degradation products of catharanthine?

A4: While the specific degradation pathways of catharanthine in various aqueous solutions are not extensively documented in readily available literature, forced degradation studies under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions are the standard approach to identify potential degradation products.[2][3] These studies are crucial for developing stability-indicating analytical methods.

Data on Factors Affecting Catharanthine Stability

Quantitative data on the degradation kinetics of catharanthine in aqueous solutions is not extensively available in published literature. The following table summarizes the general effects of various factors on alkaloid stability, which are applicable to catharanthine. Researchers are encouraged to perform their own stability studies to obtain precise data for their specific experimental conditions.

Factor General Effect on Alkaloid Stability Recommendations for Catharanthine
pH Generally more stable in acidic conditions; degradation can be catalyzed by both acidic and basic conditions.[4]Maintain a slightly acidic pH (e.g., pH 3-6) in your aqueous solution if the bioassay allows. Avoid strongly alkaline conditions.
Temperature Degradation rates typically increase with increasing temperature, often following first-order kinetics.[5][6][7]Prepare fresh solutions for each experiment and avoid long-term storage of aqueous solutions, even at low temperatures. If storage is necessary, keep solutions at 2-8°C and protected from light.
Light Exposure to UV and visible light can cause photodegradation.[8]Protect catharanthine solutions from light by using amber vials or covering containers with aluminum foil.
Oxidation Susceptible to degradation by oxidizing agents.[9]Avoid the presence of strong oxidizing agents in the buffer or media.

Experimental Protocols

Protocol for a Forced Degradation Study of Catharanthine in an Aqueous Buffer

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of catharanthine in a specific aqueous buffer.

1. Materials:

  • Catharanthine (or its salt)
  • Dimethyl sulfoxide (DMSO)
  • The aqueous buffer of interest
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • pH meter
  • Temperature-controlled incubator/water bath
  • Photostability chamber

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of catharanthine in DMSO (e.g., 10 mg/mL).
  • Dilute the stock solution with the aqueous buffer to a final working concentration suitable for your bioassay and HPLC analysis (e.g., 100 µg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Adjust the pH of the working solution to ~1-2 with HCl. Incubate at a controlled temperature (e.g., 60°C).
  • Base Hydrolysis: Adjust the pH of the working solution to ~12-13 with NaOH. Incubate at a controlled temperature (e.g., 60°C).
  • Oxidative Degradation: Add a solution of H₂O₂ (e.g., 3%) to the working solution. Keep at room temperature.
  • Thermal Degradation: Incubate the working solution at an elevated temperature (e.g., 60°C).
  • Photolytic Degradation: Expose the working solution to a light source in a photostability chamber as per ICH Q1B guidelines.[8]
  • Control: Keep a sample of the working solution at a controlled room temperature or refrigerated, protected from light.

4. Time Points and Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acid and base hydrolysis samples before analysis.
  • Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of catharanthine remaining.

5. Data Analysis:

  • Calculate the percentage of catharanthine remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of remaining catharanthine against time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Catharanthine Stock Solution (DMSO) working Prepare Aqueous Working Solution stock->working acid Acid Hydrolysis (HCl, Heat) working->acid Expose to Stress Conditions base Base Hydrolysis (NaOH, Heat) working->base Expose to Stress Conditions oxidation Oxidation (H₂O₂) working->oxidation Expose to Stress Conditions thermal Thermal Degradation (Heat) working->thermal Expose to Stress Conditions photo Photodegradation (Light) working->photo Expose to Stress Conditions sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data troubleshooting_flow start Inconsistent Bioassay Results or Precipitation Observed check_solubility Is the final concentration below the solubility limit? start->check_solubility check_temp Were stock and buffer at the same temperature? check_solubility->check_temp Yes lower_conc Lower the final concentration check_solubility->lower_conc No check_pH Is the buffer pH optimal (ideally acidic)? check_temp->check_pH Yes equilibrate_temp Equilibrate temperatures before mixing check_temp->equilibrate_temp No check_stability Has stability in the bioassay medium been confirmed? check_pH->check_stability Yes adjust_pH Adjust buffer pH or test different buffers check_pH->adjust_pH No perform_stability Perform a forced degradation study check_stability->perform_stability No prepare_fresh Prepare fresh solutions for each experiment check_stability->prepare_fresh Yes

References

Validation & Comparative

Validation of HPLC method for Catharanthine analysis (linearity, LOD, LOQ).

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC Method Validation for Catharanthine (B190766) Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of catharanthine, a key precursor in the synthesis of anticancer drugs vinblastine (B1199706) and vincristine. The selection of a robust and sensitive analytical method is critical for accurate quantification in various matrices, from plant extracts to pharmaceutical formulations. This document presents a comparative overview of different HPLC and Ultra-High-Performance Liquid Chromatography (UPLC) methods, with a focus on key validation parameters: linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

Performance Comparison of Analytical Methods

The choice of an analytical method for catharanthine detection is often a balance between sensitivity, speed, and the specific requirements of the analysis. While traditional HPLC with UV detection is a widely established and cost-effective method, advanced techniques like UPLC coupled with mass spectrometry (MS) offer significantly enhanced sensitivity and resolution.[1] The following tables summarize the performance of different methods based on reported experimental data.

Table 1: HPLC-UV Method Validation Parameters for Catharanthine

ParameterMethod 1
Linearity Range 0.25–25 µg/mL
Correlation Coefficient (R²) >0.99
Limit of Detection (LOD) 18 µg/mL[2]
Limit of Quantitation (LOQ) 56 µg/mL[2]

Table 2: UPLC-MS Method Validation Parameters for Catharanthine

ParameterMethod 2Method 3
Linearity Range 1–10 ng/mL (for LOD), 3–30 ng/mL (for LOQ)[3][4]0.5–1000 ng/mL[5]
Correlation Coefficient (R²) >0.9988[3][4]>0.99
Limit of Detection (LOD) 1–10 ng/mL[3][4]0.039–0.583 ng/mL[5]
Limit of Quantitation (LOQ) 3–30 ng/mL[3][4]0.118–1.767 ng/mL[5]

Experimental Protocols

Detailed methodologies for the cited analytical methods are provided below to facilitate reproducibility and aid in experimental design.

Method 1: HPLC with UV Detection

This method is suitable for the routine quantification of catharanthine in leaf extracts of Catharanthus roseus.

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: Merck Chromolith Performance RP-18e (100 x 4.6 mm i.d.).[2]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and 0.1M phosphate (B84403) buffer containing 0.5% glacial acetic acid (21:79, v/v), with the pH adjusted to 3.5.[2]

  • Flow Rate: 1.2 mL/min.[2]

  • Detection: UV detection at a wavelength of 254 nm.[2]

  • Sample Preparation: Plant materials are extracted, and the resulting solution is filtered prior to injection into the HPLC system.

Method 2: UPLC with Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

This UPLC-Q-TOF method offers high sensitivity and resolution for the detection and quantification of catharanthine.[3][4]

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography system coupled with a Q-TOF mass spectrometer.[3][4]

  • Column: A C18 column is utilized for the separation.[3][4]

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid and 10 mM ammonium (B1175870) acetate.[3][4]

  • Detection: Electrospray ionization (ESI) in positive mode is used for mass spectrometric detection.[3]

Method 3: Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS)

This highly sensitive method allows for the precise quantification of catharanthine and other alkaloids.

  • Instrumentation: A Liquid Chromatography system coupled to an Ion Trap Mass Spectrometer.[5][6]

  • Column: ACQUITY UPLC BEH™ C18 column (1.7 μm, 2.1 mm × 50 mm).[5]

  • Detection: Mass spectrometry is used for the detection and quantification of the analytes.[5][6] For catharanthine, the precursor ion and product ion for quantification were m/z 337→144.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the validation of an HPLC method for catharanthine analysis, from sample preparation to data analysis.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_results Results Standard_Prep Standard Solution Preparation HPLC_System HPLC System Setup (Column, Mobile Phase) Standard_Prep->HPLC_System Sample_Prep Sample Extraction & Preparation Sample_Prep->HPLC_System Injection Sample & Standard Injection HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatograms) Injection->Data_Acquisition Linearity Linearity Assessment Data_Acquisition->Linearity LOD_LOQ LOD & LOQ Determination Data_Acquisition->LOD_LOQ Accuracy_Precision Accuracy & Precision Evaluation Data_Acquisition->Accuracy_Precision Validation_Report Validation Report Generation Linearity->Validation_Report LOD_LOQ->Validation_Report Accuracy_Precision->Validation_Report

Caption: Workflow for HPLC Method Validation of Catharanthine.

References

Comparative analysis of different extraction methods for Catharanthine.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catharanthine Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of various extraction methods for Catharanthine, a crucial terpenoid indole (B1671886) alkaloid precursor for the synthesis of anticancer drugs vinblastine (B1199706) and vincristine. The selection of an appropriate extraction technique is paramount for achieving optimal yield, purity, and economic viability. This document provides a detailed comparison of conventional and modern extraction techniques, supported by experimental data, to inform methodology selection in research and pharmaceutical applications.

Quantitative Data Presentation: A Comparative Analysis

The efficiency of Catharanthine extraction varies significantly across different methods. The following table summarizes key quantitative data from various studies to facilitate a direct comparison of their performance.

Extraction MethodKey ParametersCatharanthine Yield/RecoverySource
Supercritical Fluid Extraction (SFE) 250 bar, 80°C, 6.6 vol% methanol (B129727) modifier, 40 min100% recovery[1]
Negative-Pressure Cavitation Extraction (NPCE) 80% ethanol (B145695), -0.075 MPa, 1:20 solid-liquid ratio, 30 min, 3 cycles0.2843 mg/g DW[2][3][4]
Ultrasound-Assisted Extraction (UAE) 80% ethanolComparable to NPCE[2][5]
Ionic Liquid-Based Ultrasound-Assisted Extraction (ILUAE) Ionic liquid [Amim]Br, optimized ultrasound parametersShort extraction times (0.5-4 h) and high efficiency[6][7]
Microwave-Assisted Extraction (MAE) More efficient than Soxhlet extractionYield not specified for Catharanthine alone[3][8]
Conventional Solvent (Maceration) Extraction (ME) 80% ethanol, 12 h, room temperatureLower than NPCE and UAE[2][4]
Conventional Solvent (Heat Reflux) Extraction (HRE) 80% ethanol, 3 h, 80°CLower than NPCE and UAE[2][4]

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below to ensure reproducibility and aid in experimental design.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction utilizes carbon dioxide in its supercritical state, often with a modifier, to selectively extract compounds.[9]

  • Sample Preparation: Dried leaves of Catharanthus roseus are ground to a fine powder.

  • Apparatus: A continuous flow-through SFE system is used.[10]

  • Procedure:

    • The powdered plant material is packed into the extraction column with glass beads.[9]

    • Pressurized supercritical carbon dioxide, modified with a co-solvent like ethanol or methanol, is passed through the column.[1][9]

    • Optimal conditions for Catharanthine recovery have been reported at 250 bar and 80°C with 6.6 vol% methanol as a modifier, with an extraction time of 40 minutes.[1]

    • The extract is separated from the supercritical fluid by depressurization.

  • Analysis: The final extract is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the Catharanthine concentration.[1]

Ultrasound-Assisted Extraction (UAE)

Ultrasound waves create acoustic cavitation, which disrupts cell walls and accelerates the extraction process.

  • Sample Preparation: Dried and powdered C. roseus leaves are used.

  • Procedure:

    • The powdered plant material is mixed with a suitable solvent, such as a 0.1 M hydrochloric acid solution or an ionic liquid aqueous solution.[2]

    • The mixture is placed in an ultrasonic bath and subjected to ultrasound waves for a specific duration (e.g., 30 minutes).[2][11]

    • The mixture is then centrifuged, and the supernatant is collected. The plant material can be re-extracted to improve yield.[2]

  • Purification: The combined extract can be further purified using techniques like liquid-liquid extraction.[2]

Negative-Pressure Cavitation Extraction (NPCE)

This method uses negative pressure to induce cavitation, enhancing the disruption of plant cell walls.[2]

  • Sample Preparation: Dried C. roseus leaves are ground to a 60-mesh particle size.[4]

  • Procedure:

    • An 80% ethanol solution is used as the extraction solvent with a solid-to-liquid ratio of 1:20.[4]

    • A negative pressure of -0.075 MPa is applied for 30 minutes.[4]

    • This process is repeated for three cycles to maximize extraction efficiency.[4]

Conventional Solvent Extraction (Acid-Base Extraction)

This traditional method relies on the basic properties of alkaloids.

  • Procedure:

    • Acidic Extraction: The powdered plant material is extracted with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid), which protonates the alkaloids, making them soluble in the aqueous phase.[12][13]

    • Filtration: The mixture is filtered to remove solid plant debris.[12]

    • Defatting: The acidic aqueous extract is washed with a non-polar solvent like petroleum ether to remove lipids and chlorophyll.[12]

    • Basification: The pH of the aqueous extract is adjusted to around 9-10 with a base like ammonium (B1175870) hydroxide, deprotonating the alkaloids and making them soluble in organic solvents.[12]

    • Solvent Extraction: The alkaloids are then extracted from the basified aqueous solution using an organic solvent such as dichloromethane.[12]

    • Concentration: The organic solvent is evaporated to yield a crude alkaloid extract.[12]

  • Purification: The crude extract can be further purified using techniques like column chromatography.[12]

Visualizations

The following diagrams illustrate a general workflow for Catharanthine extraction and a relevant biological pathway.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Plant Material (C. roseus leaves) Plant Material (C. roseus leaves) Drying & Grinding Drying & Grinding Plant Material (C. roseus leaves)->Drying & Grinding Extraction (SFE, UAE, NPCE, etc.) Extraction (SFE, UAE, NPCE, etc.) Drying & Grinding->Extraction (SFE, UAE, NPCE, etc.) Filtration & Concentration Filtration & Concentration Extraction (SFE, UAE, NPCE, etc.)->Filtration & Concentration Crude Extract Crude Extract Filtration & Concentration->Crude Extract Chromatography (e.g., Column, HPLC) Chromatography (e.g., Column, HPLC) Crude Extract->Chromatography (e.g., Column, HPLC) Purified Catharanthine Purified Catharanthine Chromatography (e.g., Column, HPLC)->Purified Catharanthine HPLC/MS Analysis HPLC/MS Analysis Purified Catharanthine->HPLC/MS Analysis

General workflow for Catharanthine extraction and analysis.

G Vinca Alkaloids (e.g., Vinblastine) Vinca Alkaloids (e.g., Vinblastine) Tubulin Tubulin Vinca Alkaloids (e.g., Vinblastine)->Tubulin binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Cell Cycle Arrest (Metaphase) Cell Cycle Arrest (Metaphase) Mitotic Spindle Disruption->Cell Cycle Arrest (Metaphase) Apoptosis (Cell Death) Apoptosis (Cell Death) Cell Cycle Arrest (Metaphase)->Apoptosis (Cell Death)

Anticancer mechanism of Vinca alkaloids derived from Catharanthine.

References

A Comparative Guide to the Biological Activity of Synthetic Catharanthine Analogs and Natural Catharanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of natural catharanthine (B190766) and its synthetic analogs, with a focus on their anticancer and neuroprotective properties. While research into synthetic catharanthine analogs is ongoing, comprehensive head-to-head comparisons with natural catharanthine, particularly concerning the monomeric forms, are limited in publicly available literature. Much of the focus on synthetic analogs has been on their role as precursors for creating more complex dimeric Vinca alkaloids like vinblastine. This guide compiles available data to offer a current snapshot and direct future research.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of natural catharanthine against various cancer cell lines. Due to a lack of available data for direct comparison, a similar table for synthetic catharanthine analogs cannot be provided at this time. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
Natural Catharanthine HCT-116 (Colon Carcinoma)~590 (equivalent to 200 µg/mL)[1][2]
JURKAT E.6 (T-cell leukemia)~0.63 (equivalent to 211 ng/mL)[2]
THP-1 (Acute monocytic leukemia)~0.62 (equivalent to 210 ng/mL)[2]
Synthetic Analogs
20,20-DifluorocatharanthineData not availableData not available[3]

Note: The majority of research on synthetic catharanthine analogs, such as fluorinated derivatives, has centered on their synthesis as intermediates for dimeric Vinca alkaloids, with limited reporting on their individual cytotoxic activities as monomers.[3]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of comparative studies on catharanthine and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT-116, JURKAT E.6, THP-1)

  • Natural Catharanthine and/or synthetic analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (natural catharanthine and synthetic analogs) in the cell culture medium. Add 100 µL of the various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Natural Catharanthine and/or synthetic analogs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compounds for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect any floating cells from the medium.

  • Washing: Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Visualizations

Experimental Workflow for Comparative Cytotoxicity Analysis

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture (e.g., HCT-116, JURKAT) C Cell Seeding (96-well plate) A->C B Compound Preparation (Natural Catharanthine & Synthetic Analogs) D Compound Treatment (Serial Dilutions) B->D C->D E Incubation (48-72 hours) D->E F MTT Assay E->F G Apoptosis Assay (Annexin V/PI) E->G H Absorbance Reading (570 nm) F->H I Flow Cytometry G->I J IC50 Determination H->J K Apoptosis Quantification I->K

Workflow for comparing the cytotoxicity of catharanthine analogs.
Signaling Pathway: Vinca Alkaloid-Induced Mitotic Arrest and Apoptosis

While specific signaling pathways for monomeric catharanthine analogs are not well-documented, the general mechanism of the broader class of Vinca alkaloids, for which catharanthine is a precursor, involves the disruption of microtubule dynamics.

G cluster_cell Cancer Cell A Catharanthine Analog (Vinca Alkaloid) B Tubulin Dimers A->B binds to C Microtubule Polymerization (Inhibited) B->C inhibition D Mitotic Spindle (Disrupted) C->D E Metaphase Arrest D->E F Apoptosis E->F

Mechanism of Vinca Alkaloid-induced mitotic arrest and apoptosis.

References

Catharanthine vs. vindoline: a comparative study of their biosynthetic pathways.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of two critical terpenoid indole (B1671886) alkaloids (TIAs), catharanthine (B190766) and vindoline (B23647). These compounds are the essential precursors for the semi-synthesis of the potent anticancer drugs vinblastine (B1199706) and vincristine. Understanding their distinct and shared biosynthetic steps is crucial for metabolic engineering and optimizing their production in various systems.

Overview of the Biosynthetic Pathways

Both catharanthine and vindoline originate from the common precursor strictosidine (B192452), which is formed by the condensation of tryptamine (B22526) (from the shikimate pathway) and secologanin (B1681713) (from the methylerythritol phosphate (B84403) or MEP pathway)[1][2]. From strictosidine, the pathways diverge to produce these two distinct alkaloids. The biosynthesis of catharanthine is a relatively shorter pathway, while the formation of vindoline from their last common intermediate, tabersonine (B1681870), involves a more complex, seven-step enzymatic process[1][3].

The dimerization of catharanthine and vindoline, a crucial step for producing vinblastine, is catalyzed by a peroxidase enzyme[4][5]. The natural abundance of catharanthine and vindoline is significantly higher than that of vinblastine and vincristine, indicating that the coupling reaction is a rate-limiting step in the overall biosynthesis of these dimeric alkaloids[4].

Comparative Pathway Analysis

The biosynthetic pathways of catharanthine and vindoline, starting from their common precursor strictosidine, are depicted below. While they share the initial steps, their subsequent transformations are catalyzed by distinct sets of enzymes, leading to structurally different molecules.

Catharanthine_vs_Vindoline_Biosynthesis cluster_cath Catharanthine Pathway cluster_vind Vindoline Pathway Tryptamine Tryptamine STR STR Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD SGD Strictosidine->SGD Strictosidine_Aglycone Strictosidine Aglycone GS GS Strictosidine_Aglycone->GS Geissoschizine Geissoschizine GO GO Geissoschizine->GO Stemmadenine_Acetate Stemmadenine Acetate (B1210297) SAT SAT Stemmadenine_Acetate->SAT Precondylocarpine_Acetate Precondylocarpine Acetate PAS PAS Precondylocarpine_Acetate->PAS Catharanthine Catharanthine Tabersonine Tabersonine T16H T16H Tabersonine->T16H Hydroxy_Tabersonine 16-Hydroxytabersonine OMT 16OMT Hydroxy_Tabersonine->OMT Methoxy_Tabersonine 16-Methoxytabersonine T3O_T3R T3O/T3R Methoxy_Tabersonine->T3O_T3R Hydroxy_Dihydro_Tabersonine 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine NMT NMT Hydroxy_Dihydro_Tabersonine->NMT Desacetoxyvindoline Desacetoxyvindoline D4H D4H Desacetoxyvindoline->D4H Deacetylvindoline Deacetylvindoline DAT DAT Deacetylvindoline->DAT Vindoline Vindoline STR->Strictosidine SGD->Strictosidine_Aglycone GS->Geissoschizine GO->Stemmadenine_Acetate Redox1/Redox2 SAT->Precondylocarpine_Acetate PAS->Catharanthine CS PAS->Tabersonine TS CS CS TS TS T16H->Hydroxy_Tabersonine OMT->Methoxy_Tabersonine T3O_T3R->Hydroxy_Dihydro_Tabersonine NMT->Desacetoxyvindoline D4H->Deacetylvindoline DAT->Vindoline

Caption: Biosynthetic pathways of catharanthine and vindoline from their precursors.

Quantitative Data Summary

The production of catharanthine and vindoline can vary significantly depending on the production system and conditions. The following table summarizes quantitative data from various studies.

ProductProduction SystemMethodTiter/ConcentrationReference
Catharanthine Engineered Saccharomyces cerevisiaeShake Flask Fermentation527.1 µg/L[6][7]
Engineered Saccharomyces cerevisiaeFed-batch Fermentation91.4 µg/L[7][8]
Catharanthus roseus 'Pacifica Peach'Soil Grown2903 ± 384 µg/g DW[9]
Catharanthus roseus (with elicitor)Foliar SprayIncreased by 141.54%[10]
Vindoline Engineered Saccharomyces cerevisiaeShake Flask Fermentation305.1 µg/L[6][11]
Catharanthus roseus 'Pacifica Peach'Soil Grown2082 ± 113 µg/g DW[9]
Catharanthus roseus (with elicitor)Foliar Spray1.88 mg/g DW (increased by 60.64%)[10]
Catharanthus roseus cell cultureLight & MJ elicitation75.3 ng/g DW[12]

Key Enzymes in the Biosynthetic Pathways

The biosynthesis of these alkaloids is a multi-step process, each catalyzed by a specific enzyme. The key enzymes for each pathway are outlined below.

Common Pathway Enzymes (Strictosidine to Precondylocarpine Acetate)
  • Strictosidine Synthase (STR): Catalyzes the condensation of tryptamine and secologanin to form strictosidine[13][14].

  • Strictosidine β-D-Glucosidase (SGD): Removes the glucose moiety from strictosidine to yield strictosidine aglycone[1][10].

  • Geissoschizine Synthase (GS): Acts on strictosidine aglycone[6][15].

  • Geissoschizine Oxidase (GO): Oxidizes geissoschizine[6][15].

  • Redox1/Redox2: Reductase enzymes involved in the pathway[15].

  • Stemmadenine Acetyltransferase (SAT): Acetylates stemmadenine[15].

  • Precondylocarpine Acetate Synthase (PAS): Acts on the product of SAT[15].

Catharanthine-Specific Enzyme
  • Catharanthine Synthase (CS): Catalyzes the final step to form catharanthine from the intermediate derived from precondylocarpine acetate[15][16].

Vindoline-Specific Enzymes (from Tabersonine)
  • Tabersonine Synthase (TS): Catalyzes the formation of tabersonine[15][16].

  • Tabersonine 16-Hydroxylase (T16H): Hydroxylates tabersonine[10][17].

  • 16-Hydroxytabersonine O-Methyltransferase (16OMT): Methylates the hydroxyl group[17].

  • Tabersonine 3-Oxygenase (T3O) and Tabersonine 3-Reductase (T3R): A coupled reaction that introduces a hydroxyl group at the C-3 position[17][18].

  • N-Methyltransferase (NMT): Adds a methyl group to the indole nitrogen[17][19].

  • Desacetoxyvindoline 4-Hydroxylase (D4H): Hydroxylates desacetoxyvindoline[10][20].

  • Deacetylvindoline 4-O-Acetyltransferase (DAT): The final step, which involves acetylation to produce vindoline[10][21].

Experimental Protocols

Quantification of Catharanthine and Vindoline by HPLC

This protocol outlines the general steps for the extraction and quantification of catharanthine and vindoline from plant material or fermentation broth.

1. Sample Preparation:

  • For plant tissue, freeze-dry and grind the material into a fine powder[10].

  • For fermentation broth, centrifuge to separate the supernatant[8].

2. Extraction:

  • Extract the powdered plant material with methanol (B129727) (e.g., 100 mg powder in 1 mL of 95% methanol) by vortexing and incubating at room temperature[10].

  • For the fermentation supernatant, perform a liquid-liquid extraction with an equal volume of ethyl acetate containing 0.1% formic acid[8].

3. Sample Processing:

  • Centrifuge the extract to pellet any debris[8][10].

  • Collect the supernatant (for methanol extraction) or the organic phase (for ethyl acetate extraction)[8][10].

  • Evaporate the solvent to dryness, often under a stream of nitrogen[8].

  • Reconstitute the dried extract in a known volume of methanol for analysis[8].

4. HPLC Analysis:

  • Use a C18 column for separation[10].

  • Employ a mobile phase gradient of water and methanol[10].

  • Set the detection wavelengths to 280 nm for catharanthine and 310 nm for vindoline[10].

  • Quantify the compounds by comparing the peak areas to a standard curve of known concentrations[10].

Gene Expression Analysis by qRT-PCR

This protocol describes the relative quantification of gene transcripts for the biosynthetic enzymes.

qRT_PCR_Workflow RNA_Extraction Total RNA Extraction from Plant Tissue cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., 2-ΔΔCT method) qPCR->Data_Analysis

Caption: Workflow for gene expression analysis using qRT-PCR.

1. RNA Extraction: Isolate total RNA from the plant tissue or cells of interest using a suitable RNA extraction kit or protocol.

2. cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative PCR (qPCR):

  • Prepare a reaction mixture containing cDNA template, gene-specific forward and reverse primers for the target genes (e.g., STR, DAT), and a fluorescent dye (e.g., SYBR Green).

  • Perform the qPCR reaction in a real-time PCR thermal cycler.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to a reference gene (housekeeping gene).

  • Calculate the relative gene expression using a method such as the 2-ΔΔCT method[10].

Enzyme Activity Assays

Detailed protocols for enzyme assays are specific to each enzyme and often require optimization. However, a general workflow for an in vitro enzyme activity assay is as follows:

1. Enzyme Preparation:

  • Produce the enzyme of interest through recombinant expression in a host like E. coli or yeast, followed by purification.

  • Alternatively, prepare a crude protein extract from the plant tissue[10].

2. Assay Reaction:

  • Prepare a reaction buffer with optimal pH and temperature for the specific enzyme.

  • Add the enzyme preparation, the substrate, and any necessary co-factors (e.g., NADPH, S-adenosyl methionine).

  • Incubate the reaction for a defined period.

3. Reaction Termination and Analysis:

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Analyze the reaction mixture for the presence of the product using methods like HPLC, LC-MS, or spectrophotometry to measure product formation or substrate consumption[22][23].

This comparative guide provides a foundational understanding of the biosynthetic pathways of catharanthine and vindoline, supported by quantitative data and experimental methodologies. This information is intended to aid researchers in the fields of plant biochemistry, metabolic engineering, and drug development in their efforts to enhance the production of these valuable alkaloids.

References

A Comparative Guide to Analytical Methods for Catharanthine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of Catharanthine (B190766), a critical precursor in the synthesis of the anticancer drugs vinblastine (B1199706) and vincristine. The objective is to offer a comparative analysis of commonly employed techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs. This document details the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the quantitative performance of various analytical methods for Catharanthine quantification based on published validation data. It is important to note that these values are derived from different studies and experimental conditions, and therefore, should be considered as a comparative overview rather than a direct head-to-head comparison.

Table 1: Performance Characteristics of HPLC-UV Methods for Catharanthine Quantification

ParameterHPLC-UV Method 1HPLC-UV Method 2
Linearity Range (µg/mL) 0.25 - 250.03 - 1 (mg/mL)
Correlation Coefficient (r²) Not Specified0.9999
LOD (µg/mL) 18Not Specified
LOQ (µg/mL) 56Not Specified
Recovery (%) 9897.0
Precision (%RSD) 1.331.37
Reference [1][2]

Table 2: Performance Characteristics of LC-MS and UPLC-Q-TOF-MS Methods for Catharanthine Quantification

ParameterLC-IT-MSUPLC-Q-TOF-MS
Linearity Range (ng/mL) Not Specified3 - 30 (LOQ)
Correlation Coefficient (r²) Not Specified> 0.9988
LOD (ng/mL) 1.01 - 10
LOQ (ng/mL) Not Specified3 - 30
Recovery (%) Not Specified92.8 - 104.1
Precision (%RSD) Not SpecifiedNot Specified
Reference [3]

Experimental Protocols: Detailed Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quantification of Catharanthine due to its robustness and cost-effectiveness.

  • Sample Preparation: Extraction of Catharanthine from plant material (e.g., Catharanthus roseus leaves) is typically performed using methanol (B129727) or a mixture of methanol and other organic solvents. The extract is then filtered prior to injection.

  • Chromatographic Conditions (Method 1):

    • Column: Merck Chromolith Performance RP-18e (100 mm × 4.6 mm)[1].

    • Mobile Phase: Isocratic elution with acetonitrile (B52724) and 0.1 M phosphate (B84403) buffer containing 0.5% glacial acetic acid (21:79, v/v), pH 3.5[1].

    • Flow Rate: 1.2 mL/min[1].

    • Detection: UV at 254 nm[1].

  • Chromatographic Conditions (Method 2):

    • Column: Waters (5)C18-MS-II column (4.6 mm x 250 mm)[2].

    • Mobile Phase: Gradient elution with methanol and 1% (v/v) diethylamine (B46881) solution (adjusted to pH 7.3 with phosphate)[2].

    • Detection: UV at 220 nm[2].

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of samples with low concentrations of Catharanthine or complex matrices.

  • Sample Preparation: Similar to HPLC-UV, with potential further dilution steps to accommodate the higher sensitivity of the instrument.

  • Chromatographic and Mass Spectrometric Conditions (LC-IT-MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Precursor and Product Ions: For Catharanthine quantification, the precursor ion is m/z 337, and a characteristic product ion is m/z 144[3].

    • Validation: The method is validated for parameters such as repeatability, limit of detection (LOD), calibration range, and recovery[3].

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

This advanced technique provides rapid and highly sensitive quantification, along with accurate mass information for structural confirmation.

  • Sample Preparation: Standard methanolic extraction followed by filtration.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 column.

    • Mobile Phase: Acetonitrile and water containing 0.1% formic acid and 10 mM ammonium (B1175870) acetate.

    • Ionization Mode: Electrospray Ionization (ESI).

    • Validation: The method is verified according to ICH guidelines for linearity, LOD, LOQ, precision, and recovery.

Visualizations: Pathways and Workflows

Catharanthine Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of Catharanthine from the central precursor strictosidine.

Catharanthine_Biosynthesis Strictosidine Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine SGD, GS Stemmadenine_acetate Stemmadenine Acetate Geissoschizine->Stemmadenine_acetate GO, Redox1, Redox2, SAT Precondylocarpine_acetate Precondylocarpine Acetate Stemmadenine_acetate->Precondylocarpine_acetate DPAS, PAS Catharanthine Catharanthine Precondylocarpine_acetate->Catharanthine CS

Caption: Enzymatic steps in the biosynthesis of Catharanthine.

General Experimental Workflow for Catharanthine Quantification

This diagram outlines the typical workflow for the quantification of Catharanthine from sample collection to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Plant_Material Plant Material Collection Extraction Extraction with Solvent Plant_Material->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS Filtration->LCMS UPLC UPLC-Q-TOF-MS Filtration->UPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram LCMS->Chromatogram UPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for Catharanthine quantification.

References

Comparing the efficacy of different catalysts for the Catharanthine-vindoline coupling reaction.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Catharanthine-Vindoline Coupling Reaction

The coupling of Catharanthine (B190766) and Vindoline (B23647) is a pivotal step in the semi-synthesis of the potent anti-cancer agent vinblastine (B1199706) and its analogues. This reaction, which forms the crucial C16'-C14 bond, has been the subject of extensive research to identify efficient and selective catalysts. This guide provides a comparative overview of different catalytic systems, presenting their efficacy based on experimental data to aid researchers in selecting the most suitable method for their synthetic goals.

Introduction to the Coupling Reaction

Vinblastine and vincristine (B1662923) are bisindole alkaloids isolated from the Madagascar periwinkle, Catharanthus roseus.[1] Their low natural abundance necessitates synthetic and semi-synthetic approaches to meet clinical demand. The coupling of the monomeric indole (B1671886) alkaloids, Catharanthine and Vindoline, to form anhydrovinblastine (B1203243) (AVBL), a key precursor to vinblastine, is a critical transformation.[1][2] Various catalytic methods, including enzymatic, metal-based, and organocatalytic systems, have been developed to facilitate this complex coupling.

Quantitative Comparison of Catalytic Systems

The efficacy of different catalysts for the Catharanthine-Vindoline coupling reaction can be evaluated based on key performance indicators such as reaction yield and stereoselectivity. The following table summarizes the quantitative data for prominent catalytic systems.

Catalyst/Promoter SystemProductYield (%)Diastereoselectivity (C16')Key Reaction Conditions
Enzymatic Catalysts
LaccaseAnhydrovinblastine56%Not specifiedAtmospheric oxygen, followed by NaBH4 reduction[2]
Horseradish Peroxidase (HRP)Anhydrovinblastine-Not specifiedH2O2 dependent[1][3][4]
Metal-Based Promoter
Ferric Chloride (FeCl3)Anhydrovinblastineup to 90% (conversion)Exclusively natural stereochemistry5 equiv. FeCl3, 23°C, aq. 0.1 N HCl/CF3CH2OH, then NaBH4[5][6]
Vinblastine & Leurosidine43% & 23%Exclusively natural stereochemistryOne-pot: Fe(III)-promoted coupling, then Fe(III)-NaBH4/air[5][7][8]
Organocatalytic Promoter
Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)Anhydrovinblastine85%Complete diastereoselectivity1.1 equiv. BAHA, 25°C, aq. 0.05 N HCl/Trifluoroethanol[6][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the key catalytic systems discussed.

Laccase-Catalyzed Coupling

This chemoenzymatic method utilizes laccase and atmospheric oxygen for the oxidative coupling, followed by reduction.

  • Reaction Setup: A mixture of Catharanthine and Vindoline is dissolved in a suitable buffer system.

  • Catalysis: Laccase is added to the solution, and the reaction is stirred in the presence of atmospheric oxygen.

  • Reduction: After the enzymatic coupling, the resulting eniminium cationic intermediate is reduced with sodium borohydride (B1222165) (NaBH4).

  • Work-up and Isolation: The reaction mixture is quenched, and anhydrovinblastine is isolated and purified using standard chromatographic techniques. Under optimized conditions, a 56% yield of anhydrovinblastine has been reported.[2]

Ferric Chloride (FeCl₃)-Promoted Coupling

This biomimetic approach uses an iron(III) salt to promote the coupling reaction.

  • Reactants and Solvent: A mixture of Catharanthine and Vindoline is dissolved in a co-solvent of aqueous 0.1 N HCl and trifluoroethanol (CF₃CH₂OH) to ensure solubility.[5][6]

  • Promotion: Five equivalents of ferric chloride (FeCl₃) are added to the solution.

  • Reaction Conditions: The reaction is conducted at 23°C.[5][6] The reaction is believed to proceed through the generation of a Catharanthine amine radical cation, which then undergoes oxidative fragmentation and diastereoselective coupling with Vindoline.[5][6]

  • Reduction and Isolation: The reaction is worked up by the addition of sodium borohydride (NaBH₄) to reduce the intermediate iminium ion, yielding anhydrovinblastine with exclusively the natural C16' stereochemistry in up to 90% conversion.[5][6]

Triarylaminium Radical Cation (BAHA)-Promoted Coupling

This method employs a stable organic radical cation as a single-electron oxidant.

  • Reactants and Promoter: Catharanthine and Vindoline are treated with 1.1 equivalents of tris(4-bromophenyl)aminium hexachloroantimonate (BAHA).[6][9]

  • Solvent and Temperature: The reaction is carried out at room temperature (25°C) in a solvent mixture of aqueous 0.05 N HCl and trifluoroethanol (in a ratio between 1:1 and 10:1).[6][9]

  • Outcome: This protocol provides anhydrovinblastine in up to an 85% yield with complete diastereoselectivity for the desired C16' stereocenter.[6][9]

Visualizing the Methodologies

To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the logical relationships in catalyst selection.

Experimental_Workflow_Catalyst_Comparison cluster_reactants Reactants Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Isolation Catharanthine Catharanthine Enzymatic Enzymatic (Laccase/HRP) Catharanthine->Enzymatic Metal Metal-Promoted (FeCl3) Catharanthine->Metal Organo Organocatalytic (BAHA) Catharanthine->Organo Vindoline Vindoline Vindoline->Enzymatic Vindoline->Metal Vindoline->Organo Reduction Reduction (NaBH4) Enzymatic->Reduction Metal->Reduction Organo->Reduction Purification Purification Reduction->Purification Product Anhydrovinblastine Purification->Product

Caption: A generalized experimental workflow for the Catharanthine-Vindoline coupling reaction using different catalytic approaches.

Catalyst_Selection_Logic cluster_criteria Primary Selection Criteria cluster_catalysts Catalyst Options cluster_outcomes Expected Outcomes Start Start: Select Catalyst Yield High Yield? Start->Yield Stereo High Stereoselectivity? Start->Stereo Conditions Mild Conditions? Start->Conditions FeCl3 FeCl3 Yield->FeCl3 BAHA BAHA Yield->BAHA Stereo->FeCl3 Stereo->BAHA Laccase Laccase Conditions->Laccase FeCl3_Outcome Up to 90% Yield Excellent Stereoselectivity FeCl3->FeCl3_Outcome BAHA_Outcome 85% Yield Complete Stereoselectivity BAHA->BAHA_Outcome Laccase_Outcome 56% Yield Green Chemistry Laccase->Laccase_Outcome

Caption: A decision-making diagram for selecting a catalyst based on desired experimental outcomes.

Conclusion

The choice of catalyst for the Catharanthine-Vindoline coupling reaction is dependent on the specific requirements of the synthesis. For achieving the highest yields and excellent control of stereochemistry, the Fe(III)-promoted and BAHA-promoted methods are superior choices. The Fe(III) system, in particular, offers a direct, one-pot pathway to vinblastine. Enzymatic catalysts like laccase, while offering lower yields, represent a greener and more sustainable approach. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on their synthetic strategy and goals.

References

Decoding the Certificate of Analysis for Catharanthine (Standard): A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of a catharanthine (B190766) reference standard is paramount for accurate and reproducible experimental results. The Certificate of Analysis (CoA) is the primary document that attests to the quality of the standard. However, the level of detail and the quality of the data provided in a CoA can vary significantly between suppliers. This guide provides a comprehensive comparison of what to look for in a catharanthine CoA, supported by experimental data and detailed protocols, to ensure you are using a standard of the highest quality for your research.

Comparing Catharanthine CoAs: Basic vs. Comprehensive

A comprehensive CoA provides a greater depth of information and more rigorous characterization of the catharanthine standard. This allows for a higher degree of confidence in its identity, purity, and overall quality. Below is a comparison of the key data points you might find on a basic versus a comprehensive CoA.

Table 1: Comparison of a Basic vs. a Comprehensive Certificate of Analysis for Catharanthine

FeatureBasic CoAComprehensive CoAImportance for Researchers
Identity
AppearanceVisual description (e.g., White to off-white powder)Visual description and confirmation against a retained sampleProvides a preliminary check for gross contamination or degradation.
SolubilityGeneral solvents listed (e.g., Soluble in Chloroform (B151607), DMSO)[1]Quantitative solubility data in various solvents (e.g., >10 mg/mL in Methanol)Crucial for preparing stock solutions and ensuring the compound is suitable for the intended experimental conditions.
¹H-NMRConforms to structure[2]Spectrum provided with interpretation, confirming all key protons and structural features. Comparison to a reference spectrum.Confirms the chemical structure and can reveal the presence of impurities with distinct proton signals.
Mass SpectrometryConforms to structure[2]High-resolution mass spectrometry (HRMS) data providing the exact mass and elemental composition. MS/MS fragmentation data.Provides unambiguous confirmation of the molecular weight and elemental formula, offering a high degree of confidence in the compound's identity.[3][4][5]
Purity
HPLC Purity>90% or >95%[2]Chromatogram provided with the main peak and any impurities clearly labeled. Purity by area normalization at a specific wavelength.High-performance liquid chromatography (HPLC) is a key technique for assessing the purity of catharanthine.[6] The chromatogram allows for a visual inspection of purity and the presence of any related substances.
Quantitative NMR (qNMR)Not typically includedPurity determined by qNMR against a certified internal standard.Provides an absolute purity value that is not dependent on the chromophoric properties of impurities, offering a more accurate assessment.
Residual SolventsNot typically includedAnalysis by Gas Chromatography (GC-HS) with quantification of any residual solvents.Residual solvents from the synthesis and purification process can interfere with biological assays or affect the stability of the compound.
Water ContentNot typically includedDetermined by Karl Fischer titration.Water content can affect the accurate weighing of the standard for preparing solutions of a precise concentration.
Other Information
Storage ConditionsRecommended storage temperature (e.g., 2-8 °C)[2]Detailed storage and handling instructions, including light and air sensitivity.Ensures the long-term stability and integrity of the reference standard.
Retest DateProvided[2]Based on stability studies.Indicates the date until which the supplier guarantees the product meets the specified quality.

Key Experimental Protocols for Catharanthine Standard Analysis

To fully interpret a comprehensive CoA, it is essential to understand the methodologies behind the data. Below are detailed protocols for the key analytical techniques used to characterize a catharanthine standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to separate catharanthine from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid is commonly used.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 280 nm and 310 nm.[7]

  • Sample Preparation: A stock solution of the catharanthine standard is prepared in methanol (B129727) or a suitable solvent at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: The sample is injected onto the HPLC system, and the resulting chromatogram is recorded. Purity is calculated based on the area percentage of the main catharanthine peak relative to the total area of all peaks.

Identity Confirmation by ¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR provides detailed information about the chemical structure of catharanthine, confirming its identity.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Preparation: Approximately 5-10 mg of the catharanthine standard is dissolved in about 0.7 mL of the deuterated solvent.

  • Analysis: The ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the known structure of catharanthine.[3]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of catharanthine, further confirming its identity.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[4][5]

  • Analysis: The sample solution is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule of catharanthine ([M+H]⁺) at m/z 337.19.[3][8] HRMS can provide a mass measurement with high accuracy (e.g., within 5 ppm of the theoretical mass).

Visualizing Workflows and Pathways

Diagrams can provide a clear and concise overview of complex processes. The following are examples of how Graphviz can be used to represent the quality control workflow for a catharanthine standard and a relevant biological pathway.

cluster_0 Quality Control Workflow for Catharanthine Standard cluster_1 Analytical Testing Raw Material Raw Material Purification Purification Raw Material->Purification Synthesis/Extraction Final Product Final Product Purification->Final Product Crystallization/Chromatography Certificate of Analysis Certificate of Analysis Final Product->Certificate of Analysis QC Testing Identity Identity Purity Purity Residuals Residuals 1H-NMR 1H-NMR Identity->1H-NMR MS MS Identity->MS HPLC HPLC Purity->HPLC qNMR qNMR Purity->qNMR GC-HS GC-HS Residuals->GC-HS KF KF Residuals->KF

Catharanthine Quality Control Workflow

cluster_pathway Hypothetical Catharanthine Signaling Pathway Inhibition Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Catharanthine Catharanthine Catharanthine->Kinase_A Inhibits

Hypothetical Signaling Pathway

By carefully scrutinizing the Certificate of Analysis and understanding the underlying analytical data, researchers can confidently select a high-quality catharanthine standard. This diligence is a critical first step towards generating reliable and reproducible scientific findings.

References

A Comparative Guide to Inter-Laboratory Quantification of Catharanthine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Catharanthine (B190766), a key alkaloid precursor to the anticancer drugs vinblastine (B1199706) and vincristine. Due to the absence of direct inter-laboratory comparison studies in the public domain, this document synthesizes data from various published research to offer a comparative perspective on the performance of different analytical techniques used in individual laboratories. This guide is intended for researchers, scientists, and drug development professionals working on the analysis of Catharanthine and related compounds.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for Catharanthine quantification as reported in different studies. This allows for a comparison of key validation parameters across different laboratories and techniques.

Analytical MethodLaboratory/Study ReferenceLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Precision (%RSD)Recovery (%)
HPLC-UV Gupta et al.>0.998252.5096
CE-MS Chen et al.[1]Not Reported0.1[1]Not Reported<4.54[1]95.04 - 97.04[1]
UPLC-Q-TOF Lee et al.[2]>0.9988[2]0.001 - 0.01[2]0.003 - 0.03[2]Not Reported92.8 - 104.1[2]
LC-IT-MS Chen et al.[3]Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
HPLC Pan et al.[4]0.9999[4]Not ReportedNot Reported1.37[4]97.0[4]

Note: The data presented is extracted from individual studies and does not represent a direct inter-laboratory comparison of the same sample.

Experimental Protocols

The methodologies employed for Catharanthine quantification vary across laboratories. Below are detailed protocols from key studies that provide a basis for understanding the different analytical approaches.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the simultaneous quantification of several alkaloids in Catharanthus roseus.

  • Sample Preparation: Dried leaf samples of C. roseus are powdered. An accurately weighed portion of the powder is extracted with an appropriate solvent (e.g., methanol) using ultrasonication, followed by filtration.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[5][6]

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1M phosphate (B84403) buffer with 0.5% glacial acetic acid) in an isocratic or gradient elution.[7][8]

    • Flow Rate: Approximately 1.0 - 2.0 mL/min.[5][6]

    • Detection: UV detection at 254 nm or 280 nm.[5][6][9]

  • Quantification: The concentration of Catharanthine is determined by comparing the peak area of the sample with that of a standard of known concentration.[9]

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

This technique offers high separation efficiency and sensitive detection for the simultaneous determination of Catharanthine and other alkaloids.

  • Sample Preparation: Plant material is extracted, and the extract is subjected to further purification if necessary.

  • Electrophoresis Conditions:

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive-ion mode is used to detect the protonated molecular ion [M+H]+.[1]

  • Quantification: Quantification is based on the signal of the protonated molecular ion.[1] The method is validated for linearity, sensitivity, accuracy, and precision.[1]

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF)

This advanced method provides rapid and reliable identification and quantification of major indole (B1671886) alkaloids.

  • Sample Preparation: Extracts from the root, stem, and leaves of C. roseus are prepared for analysis.[2]

  • Chromatographic Conditions:

    • Column: A C18 column is used for separation.[2]

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid and 10 mM ammonium acetate is employed.[2]

    • Separation Time: Good resolution of alkaloids can be achieved within 13 minutes.[2]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) is used.[2]

    • Analysis: Q-TOF analysis characterizes the molecules and their fragment ions for identification.[2]

  • Quantification: The method is validated according to ICH guidelines, demonstrating excellent linearity, detection limits, quantification limits, precision, and recovery rates.[2]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the quantification of Catharanthine from plant material, applicable to most of the described analytical techniques.

Catharanthine Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing & Results plant_material Plant Material (e.g., Leaves) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration analytical_instrument Analytical Instrument (HPLC / CE-MS / UPLC-Q-TOF) filtration->analytical_instrument Inject Extract data_acquisition Data Acquisition analytical_instrument->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification using Standard Curve peak_integration->quantification results Final Concentration Results quantification->results

Caption: Generalized workflow for Catharanthine quantification.

References

Safety Operating Guide

Catharanthine (Standard) proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Catharanthine, a biologically active indole (B1671886) alkaloid, is crucial for laboratory safety and environmental protection. As a physiologically potent substance, it must be handled with the care required for hazardous materials and disposed of in accordance with all prevailing country, federal, state, and local regulations[1][2]. Under no circumstances should Catharanthine waste be disposed of down the drain or in regular trash[3].

The primary disposal method involves treating Catharanthine as hazardous chemical waste, which must be collected by a licensed, professional waste disposal company[4][5]. Researchers and laboratory personnel must adhere to strict protocols for waste segregation, containment, labeling, and storage prior to collection by their institution's Environmental Health and Safety (EHS) department.

Hazard and Safety Information

Catharanthine is classified as hazardous. It is harmful if swallowed and can cause skin, eye, and respiratory irritation[1][2]. Adherence to safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is mandatory during handling and disposal.

Table 1: GHS Hazard Classifications for Catharanthine

Hazard Classification GHS Code Description Citations
Acute Toxicity, Oral (Category 4) H302 Harmful if swallowed. [1][6]
Acute Toxicity, Oral (Category 2) H300 Fatal if swallowed. [2]
Skin Corrosion/Irritation (Category 2) H315 Causes skin irritation. [1][2]
Serious Eye Damage/Irritation (Category 2A) H319 Causes serious eye irritation. [1][2]

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation. |[1][2] |

Personal Protective Equipment (PPE)

When handling Catharanthine for disposal, the following PPE should be worn to minimize exposure:

  • Eye/Face Protection: Use safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[4][5].

  • Hand Protection: Handle with chemically resistant gloves. Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices[2][4][5].

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact[1].

Disposal Protocol for Catharanthine Waste

This protocol outlines the step-by-step procedure for the safe collection and disposal of Catharanthine waste in a laboratory setting.

1. Waste Segregation:

  • Collect waste containing Catharanthine (e.g., unused product, contaminated labware, spill cleanup materials) separately from all other chemical waste streams[3].
  • Do not mix Catharanthine waste with incompatible materials such as strong acids, alkalis, or strong oxidizing agents[1][3].

2. Container Selection and Preparation:

  • Select a chemically resistant waste container, such as high-density polyethylene (B3416737) (HDPE) or glass, that is compatible with Catharanthine and any solvents used[3].
  • Ensure the container is in good condition, with a secure, leak-proof lid.

3. Waste Collection:

  • Carefully transfer the Catharanthine waste into the designated container, minimizing the creation of dust or aerosols[5].
  • For containers that held highly toxic chemicals, the first three rinses of the empty container must be collected and disposed of as hazardous waste[7].

4. Labeling:

  • Immediately label the waste container with the words "Hazardous Waste"[3].
  • The label must include:
  • Chemical Name: "Catharanthine" and its CAS Number (e.g., 2468-21-5 for the base)[3][6][8].
  • Concentration: The approximate concentration of Catharanthine in the waste[3].
  • Hazard Warnings: "Toxic" and "Caution: Biologically Active Compound"[3].

5. On-site Storage:

  • Keep the waste container tightly closed except when adding waste[1][2].
  • Store the container in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory[3].
  • Place the primary waste container inside a larger, secondary containment bin to prevent spills[3].

6. Final Disposal:

  • Once the waste container is full or reaches the institutional time limit for accumulation, contact your facility's Environmental Health and Safety (EHS) department[3].
  • Arrange for pickup and final disposal by a licensed professional waste disposal service[4][5].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Catharanthine waste.

G start Start: Catharanthine Waste Generated segregate Step 1: Segregate Waste (Collect Catharanthine waste separately) start->segregate container Step 2: Use Designated Container (Chemically resistant, leak-proof) segregate->container label Step 3: Label Container ('Hazardous Waste', Chemical Name, CAS#, Hazards) container->label store Step 4: Store Safely in SAA (Closed container, in secondary containment) label->store contact_ehs Step 5: Contact EHS for Pickup (When container is full) store->contact_ehs disposal Step 6: Professional Disposal (Handled by licensed waste company) contact_ehs->disposal end_node End: Waste Properly Disposed disposal->end_node

Caption: Workflow for the safe disposal of Catharanthine hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.